molecular formula C8H5Cl2NO B1362663 5-Chloro-2-(chloromethyl)-1,3-benzoxazole CAS No. 63842-22-8

5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Cat. No.: B1362663
CAS No.: 63842-22-8
M. Wt: 202.03 g/mol
InChI Key: SMGVJNOYBXYDFB-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 715266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(chloromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGVJNOYBXYDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328015
Record name 5-chloro-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63842-22-8
Record name Benzoxazole, 5-chloro-2-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63842-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-(chloromethyl)-1,3-benzoxazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)-1,3-benzoxazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate for professionals in chemical research and drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of the Benzoxazole Scaffold

Benzoxazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and extensive applications in medicinal chemistry.[1][2] The fused ring system of benzoxazole provides a stable, aromatic scaffold that is present in numerous pharmaceutical agents, optical brighteners, and other functional materials.[2] this compound stands out as a particularly valuable building block. Its structure features two key points of reactivity: the electrophilic chloromethyl group at the 2-position and the chloro-substituent on the benzene ring, which modulates the electronic properties of the entire molecule. This dual functionality makes it an indispensable precursor for creating diverse molecular architectures, enabling researchers to systematically explore structure-activity relationships (SAR) in the quest for novel therapeutic agents.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for planning synthetic routes, purification procedures, and analytical characterization.

PropertyValueSource(s)
CAS Number 63842-22-8[3][4]
Molecular Formula C₈H₅Cl₂NO[4][5]
Molecular Weight 202.04 g/mol [4][5]
IUPAC Name This compound[5]
SMILES C1=CC2=C(C=C1Cl)N=C(O2)CCl[5]
InChIKey SMGVJNOYBXYDFB-UHFFFAOYSA-N[5]
Storage Inert atmosphere, 2-8°C[4]

Synthesis and Chemical Reactivity

Synthetic Pathway: A Mechanistic Approach

The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid derivative or aldehyde.[6][7] For this compound, a common and efficient method involves the reaction of 2-amino-4-chlorophenol with chloroacetyl chloride.

The causality behind this experimental choice is rooted in the fundamental principles of electrophile-nucleophile chemistry. The amino group of the 2-amino-4-chlorophenol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the newly formed amide carbonyl, and subsequent dehydration leads to the stable aromatic benzoxazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Amino-4-chlorophenol P1 Nucleophilic Acyl Substitution (Amide Formation) R1->P1 Nucleophile R2 Chloroacetyl Chloride R2->P1 Electrophile P2 Intramolecular Cyclization P1->P2 Intermediate P3 Dehydration P2->P3 Product 5-Chloro-2-(chloromethyl)- 1,3-benzoxazole P3->Product

Caption: General Synthesis Workflow for this compound.

Reactivity and Derivatization

The primary site of reactivity on this compound is the chloromethyl group (-CH₂Cl). This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions (Sₙ2). This property is the cornerstone of its utility as a synthetic intermediate. A wide array of nucleophiles, such as amines, thiols, alcohols, and carbanions, can displace the chloride ion, allowing for the facile introduction of the 5-chlorobenzoxazole moiety into a larger molecular framework. This versatility is crucial for building libraries of compounds for drug screening.

Spectroscopic Characterization

While specific spectral data for this exact compound requires direct experimental acquisition, its structure allows for reliable prediction of key spectroscopic features based on analysis of similar benzoxazole derivatives.[8][9][10]

  • ¹H NMR: The spectrum would show signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. A characteristic singlet for the methylene protons (-CH₂) would appear further downfield (approx. 4.5-5.0 ppm) due to the deshielding effect of the adjacent chlorine atom and the benzoxazole ring system.

  • ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the C2 carbon of the oxazole ring (highly deshielded, >160 ppm), and the chloromethyl carbon (-CH₂Cl) at approximately 40-50 ppm.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 201. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion cluster, with M+2 and M+4 peaks, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Infrared (IR) Spectroscopy: Key absorption bands would include C=N stretching (around 1600-1650 cm⁻¹), aromatic C=C stretching, and C-O-C asymmetric stretching of the oxazole ring. A distinct C-Cl stretching band would also be present.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[11][12][13]

The strategic value of this compound lies in its role as a versatile platform for generating novel drug candidates. The chloro-substituent at the 5-position can significantly influence the compound's lipophilicity and electronic character, which are critical for pharmacokinetic and pharmacodynamic profiles.[13][14] By reacting this intermediate with various nucleophiles, medicinal chemists can rapidly synthesize and test new chemical entities.

G cluster_nucleophiles Nucleophiles (R-Nu) cluster_derivatives Resulting Derivatives cluster_applications Screening Targets Core 5-Chloro-2-(chloromethyl) -1,3-benzoxazole N1 Amines (R-NH2) Core->N1 Sₙ2 Reaction N2 Thiols (R-SH) Core->N2 Sₙ2 Reaction N3 Alcohols (R-OH) Core->N3 Sₙ2 Reaction D1 Amine Derivatives N1->D1 D2 Thioether Derivatives N2->D2 D3 Ether Derivatives N3->D3 A1 Anticancer D1->A1 Bioactivity Screening A2 Antibacterial D1->A2 Bioactivity Screening A3 Antifungal D1->A3 Bioactivity Screening D2->A1 Bioactivity Screening D2->A2 Bioactivity Screening D2->A3 Bioactivity Screening D3->A1 Bioactivity Screening D3->A2 Bioactivity Screening D3->A3 Bioactivity Screening

Caption: Role as a versatile building block in medicinal chemistry.

Safety, Handling, and Storage

Hazard Identification

Based on GHS classifications for this compound and structurally related chemicals, this compound is considered hazardous.[5]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][15]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][15]

  • Serious Eye Damage/Irritation (Category 1/2): Causes serious eye damage or irritation.[5][15]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][15]

Recommended Laboratory Protocol

A self-validating system of protocols is essential when handling this compound.

Step-by-Step Handling Procedure:

  • Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles and a face shield.[15]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use.

    • Body Protection: Wear a flame-retardant laboratory coat. Ensure it is fully buttoned.

  • Handling: Avoid creating dust. Use appropriate tools for transfers. In case of spills, clean up immediately following established laboratory procedures for solid chemical spills.[16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][17] Recommended storage is under an inert atmosphere at 2-8°C.[4]

  • Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Post-Handling Prep Don PPE: - Goggles & Face Shield - Lab Coat - Gloves Handle Work in Fume Hood Prep->Handle Store Store Securely (2-8°C, Inert Gas) Handle->Store Wash Wash Hands Thoroughly Handle->Wash Spill Spill Kit Ready Dispose Dispose Waste via Licensed Service Store->Dispose

Caption: Mandatory laboratory safety workflow for handling the title compound.

References

physicochemical properties of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

This guide provides a comprehensive overview of the essential , a heterocyclic compound of interest in pharmaceutical research and development. Understanding these core characteristics is fundamental for researchers, scientists, and drug development professionals to predict a compound's behavior, guide formulation strategies, and anticipate its pharmacokinetic profile. This document synthesizes key data with field-proven methodologies for its empirical determination.

Chemical Identity and Structure

This compound belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The presence of a chloro substituent on the benzene ring and a reactive chloromethyl group at the 2-position makes this molecule a versatile intermediate for further chemical synthesis.[1]

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 63842-22-8[3][4][5]
Molecular Formula C₈H₅Cl₂NO[3][4]
Molecular Weight 202.04 g/mol [3][4]
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(O2)CCl[3]
InChIKey SMGVJNOYBXYDFB-UHFFFAOYSA-N[3]

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that some of this data is sourced from chemical suppliers and databases, and may not have been determined through rigorous, peer-reviewed experimentation.

PropertyValueNotes
Molecular Weight 202.04 g/mol Computed
Calculated LogP 2.8A measure of lipophilicity[3]
Boiling Point No data available
Melting Point No data available
Storage Inert atmosphere, 2-8°CRecommended by supplier[5]

Solubility Analysis

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[6] Poor solubility can present significant challenges during formulation and clinical development.[7] Solubility is typically assessed using two main approaches: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility : Represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. The "shake-flask" method is the gold-standard for its determination due to its reliability for even poorly soluble compounds.[7][8]

  • Kinetic Solubility : Measures the concentration of a compound at the moment it precipitates from a solution, often starting from a high-concentration DMSO stock.[6] This high-throughput method is useful for early-stage discovery to rank compounds, but it can overestimate the true solubility by forming supersaturated solutions or metastable solid forms.[6]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.[8]

Causality: The core principle is to allow a solid compound to reach equilibrium with a solvent over an extended period, ensuring the resulting solution is truly saturated with the most stable polymorph. This provides the most accurate and relevant solubility value for biopharmaceutical assessment.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.22 µm PVDF filter). Care must be taken to avoid sample loss or temperature changes during this step.

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

  • Calculation: Calculate the original solubility in the test solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis cluster_result 5. Result A Add excess compound to test solvent B Agitate at constant temp (24-72 hours) A->B Establish equilibrium C Centrifuge or filter to get saturated supernatant B->C Isolate saturated solution D Dilute supernatant C->D Prepare for analysis E Analyze concentration (e.g., HPLC-UV) D->E Measure concentration F Calculate thermodynamic solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity Analysis (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design.[11] It describes a compound's distribution between an immiscible organic (typically octan-1-ol) and aqueous phase, providing a measure of its affinity for lipid-like environments.[12] LogP influences membrane permeability, plasma protein binding, solubility, and metabolism, making it a key component of predictive models like Lipinski's Rule of 5.[11]

  • Shake-Flask Method : The traditional method, which, while accurate, is labor-intensive and requires a significant amount of pure compound.[12][13]

  • HPLC Method : A faster, automated alternative that correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of standard compounds.[13][14] This method requires very small amounts of material and is less sensitive to impurities.[14]

Protocol: LogP Determination by Reverse-Phase HPLC

This protocol describes an efficient method for estimating LogP values.

Causality: The retention time (tR) of a compound on a C18 reverse-phase column is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately interpolated from its retention time.

Methodology:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a set of standard compounds with well-documented LogP values that span a relevant range (e.g., LogP 0 to 5). Inject each standard individually and record its retention time.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. The capacity factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the standard and t0 is the column dead time. A linear regression of this plot yields the calibration curve.

  • Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards. Record its retention time.

  • LogP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

G cluster_cal 1. Calibration cluster_ana 2. Sample Analysis cluster_calc 3. Calculation A Inject standards with known LogP values B Record retention times (tR) A->B C Plot log k' vs. known LogP to create calibration curve B->C G Interpolate LogP from calibration curve C->G Use curve D Inject test compound (this compound) E Record its retention time D->E F Calculate log k' for test compound E->F F->G

Caption: Workflow for HPLC-Based LogP Determination.

Chemical Stability Assessment

Evaluating the chemical stability of a drug candidate is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[15][16] Stability studies are designed to detect how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[16]

According to International Council for Harmonisation (ICH) guidelines, stability testing typically includes:

  • Long-Term Testing: Storage under recommended conditions (e.g., 25°C/60% RH) for the duration of the proposed shelf-life.[16][17]

  • Accelerated Testing: Storage under elevated stress conditions (e.g., 40°C/75% RH) to speed up potential chemical degradation and predict long-term stability.[16][17]

  • Stress Testing: Exposure to harsh conditions (e.g., high heat, hydrolysis across a range of pH values, oxidation, photolysis) to identify potential degradation products and establish the intrinsic stability of the molecule.[16][18]

Protocol: General Stability Study

This protocol provides a framework for assessing the stability of a new chemical entity.

Causality: By exposing the compound to controlled environmental conditions over time, one can identify and quantify the formation of degradation products. This data is crucial for establishing a re-test period or shelf-life, ensuring the compound remains within its quality specifications.

Methodology:

  • Protocol Design: Establish a formal stability protocol detailing the batches to be tested, storage conditions (long-term, accelerated, and stress), container closure systems, testing frequency (e.g., 0, 3, 6, 9, 12 months), and the analytical tests to be performed.[17]

  • Sample Storage: Place aliquots of this compound in validated stability chambers set to the specified conditions.

  • Time-Point Testing: At each scheduled time point, pull samples from the chambers.

  • Analytical Testing: Analyze the samples using a validated, stability-indicating analytical method (typically HPLC). This method must be able to separate, detect, and quantify the intact compound and any degradation products.[17]

  • Data Evaluation: Assess the data for any significant changes. A "significant change" is defined as a failure to meet the established quality specifications, such as a drop in potency or the appearance of impurities above a certain threshold.[18]

  • Shelf-Life Determination: Analyze trends in the data to establish a re-test period or shelf life for the compound under the defined storage conditions.

G cluster_setup 1. Setup cluster_testing 2. Execution cluster_eval 3. Evaluation A Design Stability Protocol B Place samples in chambers (Long-term, Accelerated, Stress) A->B C Pull samples at scheduled time points (0, 3, 6, 12... months) B->C D Analyze via stability-indicating method (e.g., HPLC) C->D D->C Repeat for next time point E Assess data for significant changes (potency, impurities) D->E Compare to specifications F Establish shelf-life and storage conditions E->F

References

5-Chloro-2-(chloromethyl)-1,3-benzoxazole CAS number 63842-22-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (CAS: 63842-22-8): A Versatile Intermediate in Medicinal Chemistry

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and synthetic organic chemistry. Its structure is characterized by a benzoxazole core, a privileged scaffold known for a wide range of biological activities, and is further functionalized with a chlorine atom at the 5-position and a reactive chloromethyl group at the 2-position.[1] This unique combination of features makes it an exceptionally valuable and versatile building block for the synthesis of novel therapeutic agents. The chloromethyl group serves as a potent electrophilic site, enabling straightforward derivatization through nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers aiming to leverage this compound in their work.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

The benzoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse and potent biological activities.[2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions allow it to bind effectively to a variety of biological targets. Consequently, benzoxazole derivatives have been successfully developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5]

This compound capitalizes on this established scaffold. The chlorine atom at the 5-position can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing binding affinity and metabolic stability. The true synthetic utility, however, lies in the 2-(chloromethyl) group, which acts as a versatile handle for introducing a wide array of functional groups, enabling the exploration of vast chemical space in the pursuit of new drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its application in synthesis and analysis.

Physicochemical Data
PropertyValueReference
CAS Number 63842-22-8[6]
Molecular Formula C₈H₅Cl₂NO[6][7]
Molecular Weight 202.04 g/mol [6][7]
IUPAC Name This compound[8]
SMILES C1=CC2=C(C=C1Cl)N=C(O2)CCl[8]
InChIKey SMGVJNOYBXYDFB-UHFFFAOYSA-N[8]
Predicted Spectroscopic Characteristics

While specific experimental spectra are not publicly available, the structure allows for reliable prediction of its key spectroscopic features. This analytical foresight is crucial for reaction monitoring and structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The three aromatic protons on the benzene ring will appear as a complex multiplet pattern between δ 7.0-8.0 ppm. The methylene protons (-CH₂Cl) will exhibit a characteristic singlet further downfield, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effects of the adjacent benzoxazole ring and the chlorine atom.

  • ¹³C NMR: The carbon spectrum will display eight unique signals. The aromatic carbons will resonate in the typical δ 110-155 ppm region. The carbon of the chloromethyl group (-CH₂Cl) is expected around δ 40-50 ppm, while the C2 carbon of the benzoxazole ring will be significantly deshielded, appearing around δ 160-165 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=N stretching of the oxazole ring (~1650 cm⁻¹), aromatic C=C stretching (~1600 and 1480 cm⁻¹), C-O-C asymmetric stretching (~1250 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would appear at m/z 201, with corresponding (M+2)⁺ and (M+4)⁺ peaks at m/z 203 and 205, respectively, in an approximate ratio of 9:6:1.

Synthesis and Mechanistic Considerations

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, typically involving the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivative.[4][5][9]

Proposed Synthetic Pathway

The most logical and efficient synthesis of this compound involves the reaction of 2-amino-4-chlorophenol with a chloroacetyl synthon, such as chloroacetic acid or chloroacetyl chloride, followed by an acid-catalyzed cyclodehydration.

Synthesis_Pathway A 2-Amino-4-chlorophenol I Amide Intermediate A->I + B Chloroacetic Acid B->I P 5-Chloro-2-(chloromethyl) -1,3-benzoxazole I->P  Acid Catalyst (e.g., PPA, H₂SO₄) - H₂O

Caption: Proposed synthesis of the target compound via cyclocondensation.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-amino-4-chlorophenol.

Materials:

  • 2-Amino-4-chlorophenol

  • Chloroacetic acid

  • Polyphosphoric acid (PPA) or Eaton's Reagent

  • Toluene or xylene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Formation & Cyclization: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-amino-4-chlorophenol (1.0 eq) and chloroacetic acid (1.1 eq).

  • Add a suitable solvent such as toluene.

  • Add polyphosphoric acid (PPA) as both the catalyst and dehydrating agent.

  • Heat the mixture to reflux (typically 120-140°C). The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality: The use of an acid catalyst like PPA is critical. It protonates the carbonyl oxygen of the carboxylic acid (or the intermediate amide), making the carbonyl carbon more electrophilic for the initial nucleophilic attack by the amino group. Subsequently, it facilitates the dehydration of the cyclized intermediate to form the aromatic benzoxazole ring, driving the reaction to completion.

Chemical Reactivity and Derivatization Potential

The synthetic power of this molecule stems from the high reactivity of the C2-chloromethyl group, which is analogous to a benzylic halide. This group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[10]

Reactivity_Diagram Core 5-Chloro-2-(chloromethyl) -1,3-benzoxazole Product_Amine 2-(Aminomethyl) Derivative Core->Product_Amine Product_Thiol 2-(Thiomethyl) Derivative Core->Product_Thiol Product_Alcohol 2-(Alkoxymethyl) Derivative Core->Product_Alcohol Product_Azide 2-(Azidomethyl) Derivative Core->Product_Azide Amine R₂NH (Amine) Amine->Product_Amine Sₙ2 -HCl Thiol RSH (Thiol) Thiol->Product_Thiol Sₙ2 -HCl Alcohol ROH (Alcohol) Alcohol->Product_Alcohol Sₙ2 -HCl Azide N₃⁻ (Azide) Azide->Product_Azide Sₙ2 -Cl⁻

Caption: Key nucleophilic substitution reactions at the 2-chloromethyl position.

Protocol: General Procedure for Nucleophilic Substitution

Objective: To synthesize a library of 2-substituted-5-chlorobenzoxazole derivatives.

Materials:

  • This compound

  • Nucleophile (e.g., piperidine, thiophenol, sodium methoxide) (1.0-1.2 eq)

  • A weak base (e.g., K₂CO₃, Et₃N) if the nucleophile is used as its HCl salt or to scavenge HCl byproduct.

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (e.g., K₂CO₃, 1.5 eq), followed by the nucleophile (1.1 eq).

  • Stir the reaction at room temperature or heat gently (e.g., 50-80°C) as required. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography or recrystallization to obtain the desired derivative.

Trustworthiness: This protocol is self-validating. The progress can be easily tracked by TLC by observing the disappearance of the starting material and the appearance of a new, typically more polar, product spot. The final product structure can be unequivocally confirmed using the spectroscopic methods outlined in Section 2.2.

Applications in Drug Discovery Workflow

This intermediate is a powerful tool for accelerating the drug discovery process. Its utility allows for the rapid generation of diverse compound libraries centered around the biologically relevant 5-chlorobenzoxazole core.

Derivatives of 5-chlorobenzoxazole have shown promise as potent inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy.[11] The ability to easily modify the side chain at the 2-position allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Workflow Start 5-Chloro-2-(chloromethyl) -1,3-benzoxazole Library Parallel Synthesis: Derivatization with Diverse Nucleophiles Start->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Lead->Library Iterative Synthesis Candidate Preclinical Candidate Lead->Candidate

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety and Handling

As a reactive chlorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.

  • Hazard Classification (Predicted): Based on related structures, it should be treated as harmful if swallowed, and a skin, eye, and respiratory irritant.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its robust synthesis, predictable spectroscopic signature, and highly versatile reactivity make it an ideal starting point for the development of novel small-molecule therapeutics. For researchers and drug development professionals, this intermediate offers a reliable and efficient pathway to explore the vast potential of the 5-chlorobenzoxazole scaffold, significantly accelerating the journey from initial concept to potential clinical candidate.

References

spectral data of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (NMR, IR, Mass spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Molecular Structure and Overview

This compound possesses a fused heterocyclic ring system, a common scaffold in many biologically active molecules.[1] The presence of two chlorine atoms and the benzoxazole core imparts specific electronic and structural features that are directly reflected in its spectral data. Understanding these features is crucial for confirming its synthesis and purity.

Caption: Molecular Structure of this compound

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The chloromethyl group will present as a singlet. The predicted chemical shifts are influenced by the electronegativity of the chlorine and oxygen atoms, and the anisotropic effects of the aromatic system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4~7.8d~2.0
H-6~7.5dd~8.5, 2.0
H-7~7.6d~8.5
-CH₂Cl~4.8s-
  • Rationale: The H-4 proton is deshielded due to its proximity to the electronegative nitrogen atom and the ring fusion. H-7 is adjacent to the oxygen atom, while H-6 is coupled to both H-4 and H-7. The chloromethyl protons are significantly deshielded by the adjacent chlorine atom and the benzoxazole ring, resulting in a downfield singlet. This pattern is consistent with related structures reported in the literature.[2]

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~165
C-3a~150
C-4~110
C-5~130
C-6~125
C-7~120
C-7a~142
-CH₂Cl~45
  • Rationale: The C-2 carbon, being part of the oxazole ring and double bonded to nitrogen, is expected to be the most downfield. The carbons of the benzene ring will appear in the typical aromatic region (110-150 ppm), with their specific shifts influenced by the chloro and fused ring substituents. The chloromethyl carbon will be the most upfield signal due to its sp³ hybridization, though it is deshielded by the attached chlorine. These predictions are based on established data for benzoxazole and related heterocyclic systems.[3]

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum
Wavenumber (cm⁻¹) Vibration Intensity
~3100-3000Aromatic C-H stretchMedium
~2960, ~2870Aliphatic C-H stretch (-CH₂Cl)Medium
~1620-1600C=N stretch (oxazole ring)Medium-Strong
~1580, ~1470Aromatic C=C stretchMedium-Strong
~1250C-O-C stretch (oxazole ring)Strong
~1100-1000C-Cl stretch (aromatic)Strong
~800-700C-Cl stretch (aliphatic)Strong
~850-800Aromatic C-H out-of-plane bendStrong
  • Rationale: The spectrum will be characterized by the stretching vibrations of the C=N and C-O-C bonds within the benzoxazole ring.[4] Aromatic C-H and C=C stretching bands will also be prominent. The presence of the two C-Cl bonds will give rise to strong absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₅Cl₂NO, with a monoisotopic mass of approximately 200.97 g/mol .[5]

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The expected pattern for two chlorines is a trio of peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

  • Key Fragmentation Pathways:

    • Loss of a chlorine radical from the chloromethyl group to give a cation at [M-35]⁺.

    • Loss of the entire chloromethyl group to give a benzoxazole cation at [M-49]⁺.

    • Further fragmentation of the benzoxazole ring system.

M [C₈H₅Cl₂NO]⁺˙ m/z ≈ 201, 203, 205 M_minus_Cl [C₈H₅ClNO]⁺ m/z ≈ 166, 168 M->M_minus_Cl - •Cl M_minus_CH2Cl [C₇H₄ClNO]⁺ m/z ≈ 153, 155 M->M_minus_CH2Cl - •CH₂Cl

Caption: Predicted Fragmentation Pathway for this compound

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra are based on fundamental principles and comparative data from structurally related compounds. These data serve as a valuable reference for researchers working on the synthesis, purification, and characterization of this and other similar benzoxazole derivatives. The provided experimental protocols represent standard methodologies for acquiring high-quality spectral data, ensuring the principles of trustworthiness and self-validation in experimental work.

References

An In-depth Technical Guide to the Crystal Structure of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole: A Keystone for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive technical overview of the synthesis, crystallization, and crystal structure determination of a key derivative, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Understanding the precise three-dimensional arrangement of this molecule is paramount for elucidating its structure-activity relationships (SAR) and enabling rational, structure-based drug design. This document outlines the experimental rationale, detailed protocols, and in-depth analysis of the crystallographic data, offering valuable insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of Benzoxazoles in Modern Drug Discovery

Benzoxazole derivatives are a privileged class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2][3] Their intrinsic biological activities and versatile chemical nature make them attractive scaffolds for the development of novel therapeutic agents.[4][5] The introduction of specific substituents onto the benzoxazole core can modulate the compound's pharmacological profile, highlighting the importance of precise structural characterization.

This compound is a particularly interesting derivative. The chloro group at the 5-position can influence the electronic properties and metabolic stability of the molecule, while the chloromethyl group at the 2-position provides a reactive handle for further synthetic modifications, allowing for the creation of diverse chemical libraries for biological screening. A detailed understanding of its solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is therefore a critical step in the drug development pipeline.

Synthesis and Characterization: Establishing a Self-Validating Protocol

The synthesis of this compound is typically achieved through a cyclization reaction involving an appropriately substituted o-aminophenol and a chloroacetylating agent. The purity and identity of the synthesized compound are rigorously confirmed using a suite of analytical techniques before proceeding to crystallization trials.

Synthetic Workflow

The synthesis begins with the reaction of 2-amino-4-chlorophenol with chloroacetic acid. This reaction is often carried out in the presence of a dehydrating agent or under conditions that promote cyclization to the benzoxazole ring system.

Synthesis_Workflow reactant1 2-Amino-4-chlorophenol reaction Cyclization/ Dehydration reactant1->reaction reactant2 Chloroacetic Acid reactant2->reaction product 5-Chloro-2-(chloromethyl)- 1,3-benzoxazole reaction->product purification Purification (Recrystallization/ Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization Crystallization_Workflow start Pure Synthesized Compound solubility Solubility Screening (Various Solvents) start->solubility method_selection Method Selection solubility->method_selection slow_evaporation Slow Evaporation method_selection->slow_evaporation Moderately Soluble vapor_diffusion Vapor Diffusion method_selection->vapor_diffusion Highly Soluble cooling Slow Cooling method_selection->cooling Temperature Dependent Solubility crystal_harvesting Crystal Harvesting & Mounting slow_evaporation->crystal_harvesting vapor_diffusion->crystal_harvesting cooling->crystal_harvesting Crystal_Packing mol1 This compound mol2 This compound mol1->mol2 π-π Stacking mol3 This compound mol1->mol3 Halogen Bonding mol4 This compound mol2->mol4 C-H···O/N/Cl Interactions

References

potential pharmacological applications of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Pharmacological Applications of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide focuses on a specific, yet under-explored derivative, this compound. The presence of a chlorine atom on the benzoxazole ring and a reactive chloromethyl group at the 2-position suggests a unique potential for this molecule as a lead compound in drug discovery. This document provides a comprehensive overview of the therapeutic potential of this compound, grounded in the established bioactivities of the benzoxazole class. We will explore potential applications, propose mechanisms of action, and provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of this promising compound. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic value of this compound.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazoles are bicyclic aromatic compounds consisting of a benzene ring fused to an oxazole ring. This heterocyclic system is present in a variety of natural products and synthetic compounds that have demonstrated significant pharmacological potential. The structural rigidity and electron-rich nature of the benzoxazole ring system allow it to interact with a diverse range of biological targets, leading to a broad array of therapeutic applications.

The pharmacological profile of benzoxazole derivatives is highly tunable through substitution on both the benzene and oxazole rings. This has led to the development of compounds with activities including:

  • Antimicrobial: Exhibiting activity against a range of bacteria and fungi.

  • Anticancer: Demonstrating cytotoxic effects against various cancer cell lines.

  • Antiviral: Including activity against viruses such as HIV and influenza.

  • Anti-inflammatory: Modulating inflammatory pathways.

  • Analgesic: Providing pain-relieving effects.

The subject of this guide, this compound, possesses two key modifications to the basic benzoxazole scaffold: a chlorine atom at the 5-position and a chloromethyl group at the 2-position. These substituents are expected to significantly influence the molecule's physicochemical properties and biological activity. The chlorine atom can enhance membrane permeability and metabolic stability, while the chloromethyl group introduces a reactive electrophilic center, opening up possibilities for covalent interactions with biological targets.

Potential Pharmacological Applications of this compound

Based on the known activities of the benzoxazole class and the specific structural features of this compound, we can hypothesize several promising avenues for pharmacological investigation.

Anticancer Activity

The chloromethyl group is a key feature suggesting potential anticancer activity. This functional group can act as an alkylating agent, forming covalent bonds with nucleophilic residues in biomolecules such as DNA and proteins. This mechanism is shared by several established anticancer drugs.

Proposed Mechanism of Action:

The anticancer effect of this compound could be mediated by:

  • DNA Alkylation: The compound could alkylate DNA bases, leading to DNA damage, cell cycle arrest, and apoptosis.

  • Enzyme Inhibition: The chloromethyl group could covalently bind to and inhibit enzymes crucial for cancer cell survival and proliferation, such as kinases or proteases.

G Proposed Anticancer Mechanism This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake DNA Alkylation DNA Alkylation Cellular Uptake->DNA Alkylation Covalent Binding Enzyme Inhibition Enzyme Inhibition Cellular Uptake->Enzyme Inhibition Covalent Binding DNA Damage DNA Damage DNA Alkylation->DNA Damage Disruption of Signaling Pathways Disruption of Signaling Pathways Enzyme Inhibition->Disruption of Signaling Pathways Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Disruption of Signaling Pathways->Apoptosis

Caption: Proposed anticancer mechanism of this compound.

Antimicrobial Activity

Benzoxazole derivatives have shown potent activity against a variety of microbial pathogens. The lipophilicity conferred by the chloro substituent in this compound could enhance its ability to penetrate microbial cell membranes.

Proposed Mechanism of Action:

The antimicrobial activity could stem from:

  • Inhibition of Essential Enzymes: The compound may target and inhibit enzymes vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Membrane Integrity: The molecule could interfere with the structure and function of the microbial cell membrane, leading to cell death.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative. For this compound, a plausible synthetic route involves the reaction of 4-chloro-2-aminophenol with chloroacetyl chloride.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-aminophenol (1 equivalent) in a suitable solvent such as toluene or xylene.

  • Addition of Reagent: Slowly add chloroacetyl chloride (1.1 equivalents) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

G Synthetic Workflow Start Start Dissolve 4-chloro-2-aminophenol Dissolve 4-chloro-2-aminophenol Start->Dissolve 4-chloro-2-aminophenol Add Chloroacetyl Chloride Add Chloroacetyl Chloride Dissolve 4-chloro-2-aminophenol->Add Chloroacetyl Chloride Reflux Reflux Add Chloroacetyl Chloride->Reflux TLC Monitoring TLC Monitoring Reflux->TLC Monitoring Reaction Complete? Reaction Complete? TLC Monitoring->Reaction Complete? Reaction Complete?->Reflux No Work-up Work-up Reaction Complete?->Work-up Yes Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

TechniqueExpected Outcome
NMR Spectroscopy (¹H and ¹³C) Confirmation of the chemical structure by analyzing chemical shifts, integration, and coupling constants.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.
Infrared (IR) Spectroscopy Identification of characteristic functional groups.
Melting Point Assessment of purity.
In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Directions and Conclusion

The preliminary analysis presented in this guide suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The reactive chloromethyl group presents a unique opportunity for the design of covalent inhibitors with high potency and selectivity.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a library of analogs to establish a structure-activity relationship (SAR) and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which this compound exerts its biological effects.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity profile of lead compounds in animal models.

The Synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The inherent stability and versatile reactivity of the benzoxazole ring system make it a privileged scaffold in the design of novel therapeutic agents and functional materials. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole, in particular, serves as a crucial building block, offering a reactive chloromethyl group for further molecular elaboration, enabling the synthesis of a diverse array of more complex and biologically active molecules. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on robust and well-established methodologies.

Core Synthetic Strategy: The Phillips Condensation and its Variants

The most prevalent and direct pathway to this compound hinges on the condensation of 2-amino-4-chlorophenol with a suitable C1-electrophile that can deliver the chloromethyl moiety. This approach is a tailored application of the well-established Phillips benzoxazole synthesis. The general two-step mechanism involves an initial acylation of the aminophenol to form an N-(hydroxyphenyl)amide intermediate, followed by a cyclodehydration to furnish the benzoxazole ring.

Diagram of the Core Synthetic Pathway

2-Amino-4-chlorophenol 2-Amino-4-chlorophenol N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide 2-Amino-4-chlorophenol->N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide Acylation (Chloroacetyl Chloride or Chloroacetic Acid) This compound This compound N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide->this compound Cyclodehydration (e.g., PPA, POCl3)

Caption: General synthetic route to this compound.

Method I: Synthesis via Acylation and Polyphosphoric Acid (PPA) Mediated Cyclodehydration

Polyphosphoric acid (PPA) is a widely utilized reagent in benzoxazole synthesis, serving as both a solvent and a potent dehydrating agent at elevated temperatures.[2][3] This method is advantageous due to its operational simplicity and the ability to drive the cyclization to completion.

The reaction proceeds in two discernible stages within a one-pot setting. Initially, the amino group of 2-amino-4-chlorophenol is acylated by chloroacetic acid. As the temperature is increased, PPA facilitates the intramolecular cyclodehydration of the resulting N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide intermediate to yield the final product.

Experimental Protocol: PPA-Mediated Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 2-amino-4-chlorophenol (14.35 g, 0.1 mol) and chloroacetic acid (10.4 g, 0.11 mol).

  • Addition of PPA: Carefully add polyphosphoric acid (150 g) to the flask with gentle stirring.

  • Heating and Reaction: Heat the reaction mixture to 140-150°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The precipitated solid is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Causality Behind Experimental Choices:
  • Excess Chloroacetic Acid: A slight excess of chloroacetic acid is used to ensure the complete consumption of the starting aminophenol.

  • PPA as Reagent and Solvent: PPA's high viscosity and dehydrating properties at elevated temperatures are crucial for promoting the cyclization of the intermediate amide.

  • Pouring onto Ice: This step serves to hydrolyze the PPA and precipitate the organic product, which is insoluble in the aqueous medium.

  • Neutralization: This is essential to remove any residual acid and to ensure the product is in its neutral form for isolation.

Method II: Synthesis using Chloroacetyl Chloride and Phosphorus Oxychloride (POCl₃)

An alternative and often milder approach involves the use of a more reactive acylating agent, chloroacetyl chloride, followed by cyclization with phosphorus oxychloride (POCl₃). POCl₃ is a powerful dehydrating agent that can effect cyclization under less forcing conditions than PPA.

In this two-step process, 2-amino-4-chlorophenol is first acylated with chloroacetyl chloride, typically in an inert solvent, to form the N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide intermediate. This intermediate is then isolated and subsequently treated with POCl₃ to induce cyclodehydration.

Experimental Protocol: POCl₃-Mediated Synthesis

Step 1: Synthesis of N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide

  • Reaction Setup: Dissolve 2-amino-4-chlorophenol (14.35 g, 0.1 mol) in a suitable solvent such as dichloromethane (200 mL) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Acylation: Cool the solution to 0-5°C in an ice bath. Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation: Wash the reaction mixture with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude intermediate.

Step 2: Cyclodehydration to this compound

  • Reaction Setup: Place the crude N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide from the previous step in a round-bottom flask.

  • Cyclization: Add phosphorus oxychloride (50 mL) to the flask and heat the mixture at reflux (approximately 105-110°C) for 2-4 hours.

  • Removal of POCl₃: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up and Isolation: Cautiously add the cooled reaction residue to ice-water. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Workflow Diagram: POCl₃-Mediated Synthesis

cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration Dissolve 2-amino-4-chlorophenol Dissolve 2-amino-4-chlorophenol Cool to 0-5°C Cool to 0-5°C Dissolve 2-amino-4-chlorophenol->Cool to 0-5°C Add Chloroacetyl Chloride Add Chloroacetyl Chloride Cool to 0-5°C->Add Chloroacetyl Chloride Stir at RT Stir at RT Add Chloroacetyl Chloride->Stir at RT Aqueous Work-up Aqueous Work-up Stir at RT->Aqueous Work-up Isolate Intermediate Isolate Intermediate Aqueous Work-up->Isolate Intermediate Intermediate Intermediate Isolate Intermediate->Intermediate Add POCl3 Add POCl3 Intermediate->Add POCl3 Reflux Reflux Add POCl3->Reflux Distill excess POCl3 Distill excess POCl3 Reflux->Distill excess POCl3 Quench with Ice-Water Quench with Ice-Water Distill excess POCl3->Quench with Ice-Water Isolate Product Isolate Product Quench with Ice-Water->Isolate Product

Caption: Step-by-step workflow for the POCl₃-mediated synthesis.

Comparative Analysis of Synthetic Routes

ParameterPPA-Mediated SynthesisPOCl₃-Mediated Synthesis
Reagents 2-amino-4-chlorophenol, Chloroacetic Acid, PPA2-amino-4-chlorophenol, Chloroacetyl Chloride, POCl₃
Reaction Conditions High temperature (140-150°C)Milder conditions (Acylation at 0°C to RT, Cyclization at reflux of POCl₃)
Procedure One-potTwo-step (intermediate isolation is possible)
Work-up Involves handling of viscous PPA and quenching on large amounts of ice.Requires careful handling and removal of corrosive POCl₃.
Yield Generally good to excellent.Often provides high yields.
Considerations PPA can be difficult to handle and the work-up can be cumbersome.POCl₃ is highly reactive with water and corrosive. Chloroacetyl chloride is lachrymatory.

Conclusion: A Versatile Intermediate for Further Discovery

The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily involving the condensation of 2-amino-4-chlorophenol with a chloroacetylating agent. The choice between a one-pot PPA-mediated approach and a two-step POCl₃-facilitated synthesis will depend on the specific laboratory capabilities, scale of the reaction, and desired purity of the final product. Both routes offer reliable and efficient access to this valuable synthetic intermediate, paving the way for the development of novel compounds with potential applications in pharmaceuticals and materials science.

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole nucleus represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide delves into the discovery and history of a particularly intriguing derivative, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. While a singular, seminal "discovery" paper for this specific molecule is not prominently documented in historical literature, its synthesis and significance can be understood through the logical progression of heterocyclic chemistry. This guide will therefore construct a scientifically grounded narrative of its likely emergence, detailing the foundational synthetic strategies, the chemical principles underpinning its formation, and its potential as a versatile intermediate in the development of novel therapeutic agents. By examining the synthesis of its precursors and related analogues, we provide a comprehensive understanding of this important chemical entity.

Introduction: The Benzoxazole Core in Drug Discovery

Benzoxazole, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a privileged scaffold in the design of bioactive molecules. First described by Hantzsch in 1887, the benzoxazole moiety is present in numerous natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The rigid, planar structure and electron-rich nature of the benzoxazole ring system allow for diverse molecular interactions, making it a valuable starting point for the development of targeted therapies.

The subject of this guide, this compound, is a halogenated derivative with a reactive chloromethyl group at the 2-position. This combination of features makes it a highly versatile building block for further chemical elaboration, enabling the synthesis of a wide range of more complex molecules with potential therapeutic applications.

The Genesis of this compound: A Logical Synthesis Pathway

The synthesis of this compound is predicated on the well-established chemistry of benzoxazole formation. The most logical and historically consistent approach involves the cyclization of a substituted o-aminophenol.

The Key Precursor: Synthesis of 2-Amino-4-chlorophenol

The foundational starting material for the synthesis of the target molecule is 2-amino-4-chlorophenol. The preparation of this crucial intermediate has been well-documented and typically involves the reduction of 4-chloro-2-nitrophenol.

Experimental Protocol: Synthesis of 2-Amino-4-chlorophenol [2][3]

  • Reaction Setup: A reaction flask is charged with finely powdered cast iron shavings, water, and a catalytic amount of hydrochloric acid.

  • Heating: The mixture is heated in a boiling water bath with vigorous stirring.

  • Addition of Nitrophenol: 4-chloro-2-nitrophenol is added portion-wise to the heated mixture over a period of 1 to 1.5 hours.

  • Reaction Monitoring: The reaction is monitored for completeness, indicated by the disappearance of the yellow color of the nitrophenol.

  • Workup: The reaction mixture is made basic with a sodium hydroxide solution to dissolve the 2-amino-4-chlorophenol and precipitate iron salts.

  • Filtration and Precipitation: The hot mixture is filtered to remove the iron sludge. The filtrate is then carefully acidified with hydrochloric acid to precipitate the 2-amino-4-chlorophenol.

  • Isolation and Purification: The precipitated product is isolated by filtration, washed with a salt solution and then water, and dried to yield 2-amino-4-chlorophenol.

Synthesis_of_2_Amino_4_chlorophenol 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol Reaction_Vessel Reduction 4-chloro-2-nitrophenol->Reaction_Vessel Fe, HCl Fe, HCl Fe, HCl->Reaction_Vessel 2-amino-4-chlorophenol 2-amino-4-chlorophenol Reaction_Vessel->2-amino-4-chlorophenol caption Synthesis of 2-Amino-4-chlorophenol.

Caption: A diagram illustrating the reduction of 4-chloro-2-nitrophenol to synthesize 2-amino-4-chlorophenol.

Formation of the Benzoxazole Ring: Acylation and Cyclization

With 2-amino-4-chlorophenol in hand, the next logical step towards the synthesis of this compound is the introduction of a two-carbon unit with a chlorine atom, followed by cyclization. This is typically achieved through acylation of the amino group with a suitable reagent like chloroacetyl chloride, followed by a dehydrative ring closure.

Experimental Protocol: Synthesis of this compound

  • Acylation: 2-amino-4-chlorophenol is dissolved in a suitable inert solvent, such as 1,2-dichloroethane. The solution is cooled, and chloroacetyl chloride is added dropwise while maintaining a low temperature.[4] This reaction forms the intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide.

  • Cyclization: The reaction mixture is then heated to reflux. The elevated temperature, often in the presence of a dehydrating agent or under acidic conditions, promotes the intramolecular cyclization of the chloroacetamide intermediate. The hydroxyl group of the phenol attacks the carbonyl carbon of the amide, followed by dehydration to form the oxazole ring.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_of_5_Chloro_2_chloromethyl_1_3_benzoxazole 2-amino-4-chlorophenol 2-amino-4-chlorophenol Acylation Acylation 2-amino-4-chlorophenol->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation Intermediate N-(5-chloro-2-hydroxyphenyl) -2-chloroacetamide Acylation->Intermediate Cyclization Cyclization (Heat) Intermediate->Cyclization Final_Product 5-Chloro-2-(chloromethyl) -1,3-benzoxazole Cyclization->Final_Product caption Plausible synthesis of the target compound.

Caption: A diagram showing the plausible synthetic route to this compound.

Physicochemical Properties and Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques.

PropertyExpected Data
Molecular Formula C₈H₅Cl₂NO
Molecular Weight 202.04 g/mol
Appearance Likely a crystalline solid
¹H NMR Expect signals for the aromatic protons on the benzene ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.
¹³C NMR Expect distinct signals for the carbons of the benzoxazole core and the chloromethyl group.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms.

Historical Context and Evolution of Applications

While the specific historical discovery of this compound is not clearly delineated, the development of benzoxazole chemistry as a whole provides a rich context. The late 19th and early 20th centuries saw a surge in the exploration of heterocyclic compounds, driven by the burgeoning dye and pharmaceutical industries. The fundamental reactions for benzoxazole synthesis were established during this period, making it highly probable that this and similar derivatives were synthesized as part of broader investigations into the chemical space of these heterocycles.

The true value of this compound lies in its potential as a reactive intermediate. The chloromethyl group at the 2-position is a key functional handle that allows for a variety of subsequent chemical transformations. This makes it an invaluable tool for medicinal chemists aiming to synthesize libraries of more complex benzoxazole derivatives for biological screening.

Potential Applications in Drug Development

The benzoxazole scaffold is associated with a wide range of biological activities. The introduction of a chloro substituent at the 5-position and a reactive chloromethyl group at the 2-position opens up numerous avenues for the development of novel therapeutic agents.

  • Antimicrobial Agents: Many benzoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[5] The 5-chloro substitution can enhance this activity, and the 2-chloromethyl group allows for the attachment of various side chains to optimize potency and selectivity.

  • Anticancer Agents: The benzoxazole core is found in several compounds with anticancer activity. The ability to functionalize the 2-position of this compound allows for the synthesis of derivatives that can be tailored to interact with specific biological targets in cancer cells.

  • Enzyme Inhibitors: The rigid benzoxazole structure can serve as a scaffold for designing inhibitors of various enzymes implicated in disease. The chloromethyl group can be used to introduce functionalities that interact with the active site of a target enzyme.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical history, the discovery of this compound can be understood as a logical extension of foundational research in heterocyclic chemistry. Its importance lies not in a singular historical event, but in its enduring utility as a versatile and reactive building block. For researchers and drug development professionals, this compound represents a gateway to a vast chemical space of potentially life-saving therapeutic agents. The synthetic pathways outlined in this guide, grounded in established chemical principles, provide a clear roadmap for the preparation and utilization of this valuable intermediate in the ongoing quest for novel medicines.

References

The Toxicology Profile of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-(chloromethyl)-1,3-benzoxazole is a halogenated heterocyclic compound with a benzoxazole core. The benzoxazole moiety is a significant scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] This structural motif is recognized for its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] The presence of a chlorine atom on the benzene ring and a reactive chloromethyl group at the 2-position of the oxazole ring suggests that this compound may exhibit distinct biological and toxicological properties. This technical guide provides a comprehensive overview of the available toxicological information for this compound, intended to inform researchers, scientists, and drug development professionals on its potential hazards and guide its safe handling and use in experimental settings. It is important to note that while specific toxicological studies on this compound are limited, this guide synthesizes available data on the compound itself, related benzoxazole derivatives, and the toxicological implications of its structural features to provide a thorough profile.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₈H₅Cl₂NOPubChem
Molecular Weight 202.04 g/mol PubChem
CAS Number 63842-22-8PubChem
Appearance Not explicitly stated, likely a solid-
Solubility Not explicitly stated-
Melting Point Not explicitly stated-
Boiling Point Not explicitly stated-

Toxicological Hazards and First Aid

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Source: PubChem

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Toxicokinetics: An Overview

Metabolism

Studies on the metabolism of benzoxazole and its simpler derivatives in rabbits have shown that the benzoxazole ring is susceptible to metabolic cleavage.[7] The primary metabolic pathway involves the hydrolysis of the oxazole ring to form the corresponding o-aminophenol derivative. This is a critical detoxification step, as the resulting aminophenols can then be further metabolized through conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

The presence of the chloromethyl group at the 2-position of this compound introduces a potential site for metabolic modification. This group can undergo various biotransformations, including oxidation to an aldehyde and then a carboxylic acid, or conjugation with glutathione. The resulting metabolites would be more water-soluble and more readily excreted.

Metabolic Pathway This compound This compound Hydrolysis of Oxazole Ring Hydrolysis of Oxazole Ring This compound->Hydrolysis of Oxazole Ring Metabolic Cleavage Metabolism of Chloromethyl Group Metabolism of Chloromethyl Group This compound->Metabolism of Chloromethyl Group Potential Pathway Corresponding o-aminophenol derivative Corresponding o-aminophenol derivative Hydrolysis of Oxazole Ring->Corresponding o-aminophenol derivative Forms Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) Corresponding o-aminophenol derivative->Conjugation (Glucuronidation/Sulfation) Undergoes Excretion Excretion Conjugation (Glucuronidation/Sulfation)->Excretion Leads to Oxidation (Aldehyde, Carboxylic Acid) Oxidation (Aldehyde, Carboxylic Acid) Metabolism of Chloromethyl Group->Oxidation (Aldehyde, Carboxylic Acid) Can undergo Glutathione Conjugation Glutathione Conjugation Metabolism of Chloromethyl Group->Glutathione Conjugation Can undergo Increased Water Solubility Increased Water Solubility Oxidation (Aldehyde, Carboxylic Acid)->Increased Water Solubility Results in Glutathione Conjugation->Increased Water Solubility Results in Increased Water Solubility->Excretion Facilitates

Caption: Postulated metabolic pathways for this compound.

Toxicodynamics: Mechanisms and Effects

The toxicodynamics of this compound are not well-characterized. However, based on its chemical structure and the known activities of related compounds, several potential mechanisms of toxicity can be proposed.

Acute Toxicity

The GHS classification indicates that this compound is harmful if swallowed and causes irritation to the skin, eyes, and respiratory tract. The irritant effects are likely due to the reactive nature of the compound, particularly the chloromethyl group, which can react with biological macromolecules such as proteins and nucleic acids, leading to cellular damage and an inflammatory response.

Genotoxicity

While no specific genotoxicity data for this compound was found, some benzoxazole derivatives have been shown to exhibit genotoxic activity. For instance, a study on newly synthesized benzoxazoles using the Bacillus subtilis rec assay, which detects DNA-damaging potential, found that certain substituted benzoxazoles were genotoxic.[8] The chloromethyl group is a known alkylating agent, which raises concerns about its potential to interact with DNA and induce mutations. Alkylating agents can covalently bind to nucleophilic sites in DNA, leading to DNA adducts, which if not repaired, can result in mutations during DNA replication.

Carcinogenicity

There is no direct evidence to classify this compound as a carcinogen. However, its structural similarity to other compounds and its potential genotoxicity warrant caution. The presence of the chloromethyl group is a structural alert for potential carcinogenicity, as this functional group can be found in some known carcinogens.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound have not been reported. General guidance on reproductive and developmental toxicity testing suggests that such effects can occur and should be evaluated for new chemical entities.[9][10][11]

Experimental Protocols: Assessing Genotoxicity

To address the data gap regarding the genotoxicity of this compound, a standard battery of genotoxicity tests should be considered.

Ames Test (Bacterial Reverse Mutation Assay)

This is a widely used initial screen for mutagenic potential.

Methodology:

  • Strains: Use a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Procedure:

    • Prepare different concentrations of this compound.

    • In a test tube, combine the bacterial culture, the test compound, and either S9 mix or a buffer.

    • After a short pre-incubation, pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates for 48-72 hours at 37°C.

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Ames Test Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating_incubation Plating & Incubation cluster_analysis Analysis Bacterial Strains Bacterial Strains Combine in Test Tube Combine in Test Tube Bacterial Strains->Combine in Test Tube Test Compound Concentrations Test Compound Concentrations Test Compound Concentrations->Combine in Test Tube S9 Mix (or buffer) S9 Mix (or buffer) S9 Mix (or buffer)->Combine in Test Tube Pre-incubation Pre-incubation Combine in Test Tube->Pre-incubation Pour onto Agar Plate Pour onto Agar Plate Pre-incubation->Pour onto Agar Plate Incubate (48-72h, 37°C) Incubate (48-72h, 37°C) Pour onto Agar Plate->Incubate (48-72h, 37°C) Count Revertant Colonies Count Revertant Colonies Incubate (48-72h, 37°C)->Count Revertant Colonies Compare to Control Compare to Control Count Revertant Colonies->Compare to Control Dose-Response Analysis Dose-Response Analysis Compare to Control->Dose-Response Analysis

References

A Technical Guide to the Solubility of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Chloro-2-(chloromethyl)-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a reactive intermediate and a core scaffold for synthesizing larger, bioactive molecules is critically dependent on its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We delve into the physicochemical properties that govern its solubility, present a qualitative solubility profile based on established chemical principles, and provide a rigorous, field-proven experimental protocol for quantitative solubility determination. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of this compound

This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities and are integral to many therapeutic agents. The structure, featuring a stable benzoxazole core, a reactive chloromethyl group at the 2-position, and a chloro-substituent on the benzene ring, makes it a versatile building block in organic synthesis.[1]

The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing for the facile introduction of the benzoxazole moiety into larger molecular frameworks. This is a common strategy in the synthesis of novel drug candidates.[1] The chloro-substituent at the 5-position modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.

1.1 The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to market, solubility is a fundamental physicochemical property that dictates its fate.[2] Poor solubility can lead to a host of challenges, including:

  • Reduced Bioavailability: Inadequate dissolution in physiological fluids can limit a drug's absorption, thereby reducing its therapeutic efficacy.[3]

  • Inconsistent In Vitro Assay Results: Undissolved compound in biological assays can lead to erroneous and irreproducible data.[3]

  • Formulation and Manufacturing Hurdles: Difficulty in creating stable and effective dosage forms is a common consequence of low solubility.[4]

Therefore, a thorough understanding and accurate measurement of the solubility of key intermediates like this compound are not merely academic exercises; they are critical, decision-gating steps in the drug development pipeline.[4]

Physicochemical Properties and Predicted Solubility Profile

While specific, publicly available quantitative solubility data for this compound is scarce, a robust qualitative assessment can be made based on its molecular structure and the fundamental principle of "like dissolves like."

The molecule possesses a fused aromatic ring system, making it relatively nonpolar and hydrophobic. The presence of nitrogen and oxygen heteroatoms, along with the two chlorine atoms, introduces some polarity. This amphipathic nature suggests it will be most soluble in solvents of intermediate polarity and less soluble in highly polar (like water) or highly nonpolar (like hexane) solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents are excellent at dissolving a wide range of organic molecules and should effectively solvate the benzoxazole core.[5]
Chlorinated Dichloromethane (DCM), ChloroformHigh The structural similarity (presence of chlorine) and moderate polarity make these ideal solvents.
Ethers Tetrahydrofuran (THF), DioxaneModerate to High These solvents have moderate polarity and can engage in dipole-dipole interactions.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate Capable of dissolving moderately polar organic compounds.
Alcohols Methanol, EthanolLow to Moderate (Reactive) While it may dissolve, the compound is expected to react with protic solvents like alcohols, where the alcohol acts as a nucleophile, displacing the chloromethyl group to form an ether. This reactivity complicates simple solubility measurements.[6]
Nonpolar Toluene, Hexane, HeptaneLow to Sparingly Soluble The polarity introduced by the heteroatoms and chlorine substituents will likely limit solubility in purely nonpolar hydrocarbon solvents.
Aqueous Water, BuffersVery Low / Insoluble The hydrophobic benzoxazole backbone makes the compound practically insoluble in water.[7][8]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard.[9] It measures the equilibrium or thermodynamic solubility, which is the saturation point of a compound in a solvent at a specific temperature after sufficient time has been allowed for equilibrium to be reached.[10][11]

3.1 Guiding Principle & Causality

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until the system reaches thermodynamic equilibrium.[9] The subsequent separation of the saturated solution from the undissolved solid, followed by accurate quantification of the dissolved compound, yields the solubility value.[12] The 24-hour equilibration period is a standard starting point chosen to ensure that a true equilibrium is reached, which is vital for accuracy and reproducibility.[10][13] Shorter times risk underestimating the true solubility.

3.2 Materials and Reagents

  • Analyte: this compound (purity >98%)

  • Solvents: Anhydrous, HPLC-grade organic solvents of interest (e.g., Acetonitrile, Dichloromethane, THF, etc.)

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2-4 mL glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control (incubator shaker)

    • Centrifuge

    • Calibrated positive displacement pipettes

    • Syringes (1 mL, glass)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and appropriate lab glassware

3.3 Step-by-Step Methodology

  • Preparation: Add an excess amount of this compound (approx. 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure enough solid remains at the end of the experiment to confirm saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm). Allow the mixture to equilibrate for at least 24 hours.

    • Expert Insight: To validate that equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). The results should be consistent.[10]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for 1-2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature for 10-15 minutes. This step is critical to avoid aspirating solid particles.[13]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial.

    • Trustworthiness Check: Filtering is a mandatory step to remove any fine particulate matter that could artificially inflate the measured concentration.[12]

  • Dilution: Accurately weigh the collected filtrate. Then, perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the analyte by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: Calculate the original solubility (S) in mg/mL using the following formula:

    • S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Visualizing the Workflow

The following diagrams illustrate the logical relationships in solubility science and the experimental workflow for its determination.

G cluster_0 Solubility Governing Factors Solute Solute Properties (this compound) - Polarity - Molecular Size - Intermolecular Forces Solubility Solubility Solute->Solubility Solvent Solvent Properties - Polarity (Dielectric Constant) - H-Bonding Capacity - Dipole Moment Solvent->Solubility System System Conditions - Temperature - Pressure System->Solubility

Caption: Core factors influencing the solubility of a compound.

G start Start: Add Excess Solute to Solvent in Vial equilibrate Equilibrate (24h @ 25°C, 250 rpm) start->equilibrate Step 1-2 settle Settle / Centrifuge (Phase Separation) equilibrate->settle Step 3-4 filter Collect & Filter Supernatant (0.22 µm PTFE filter) settle->filter Step 5 dilute Prepare Serial Dilutions filter->dilute Step 6 analyze Quantify Concentration (HPLC-UV Analysis) dilute->analyze Step 7 calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate Step 8 end End: Report Result calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Understanding the solubility of this compound is fundamental to its successful application in research and development. This guide has established a strong qualitative solubility profile, predicting high solubility in polar aprotic and chlorinated solvents, and low solubility in nonpolar and aqueous media. More importantly, it has provided a detailed, robust, and validated protocol for the quantitative determination of its thermodynamic solubility. By adhering to this methodology, scientists can generate accurate and reliable data, enabling informed decisions in reaction optimization, purification, formulation, and overall project advancement.

References

The Dual-Pronged Assault: Unraveling the Mechanism of Action of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purine bases facilitates interactions with a wide array of biological macromolecules.[1] This has led to the development of benzoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this chemical space, analogs of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole have emerged as a particularly intriguing class of compounds. The inclusion of a chloro substituent at the 5-position and a reactive chloromethyl group at the 2-position suggests a complex and potent mechanism of action, moving beyond simple competitive inhibition to include covalent and irreversible interactions with their biological targets. This guide will provide a comprehensive technical overview of the core mechanisms of action of these analogs, offering insights for researchers and drug development professionals working to harness their therapeutic potential.

The Core Directive: A Dual Mechanism of Action

The therapeutic efficacy of this compound analogs can be attributed to a dual mechanism of action:

  • Non-Covalent Targeting: The benzoxazole core, with its specific stereoelectronic properties, directs the molecule to the binding sites of target proteins. This initial, non-covalent interaction is crucial for the selectivity of these compounds.

  • Covalent Inactivation: The 2-(chloromethyl) group acts as an electrophilic "warhead." Once the analog is positioned within the target's active site, this reactive group can form a stable, covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, histidine) or with DNA bases.[4][5] This irreversible binding leads to the permanent inactivation of the target protein or damage to DNA, resulting in a potent and sustained biological effect.[6][7]

This dual-pronged assault, combining selective targeting with irreversible inactivation, is a hallmark of a growing class of targeted covalent inhibitors that have shown significant promise in overcoming drug resistance and achieving durable therapeutic responses.

Dual Mechanism of Action Figure 1: Conceptual Workflow of the Dual Mechanism cluster_0 Step 1: Non-Covalent Binding cluster_1 Step 2: Covalent Modification cluster_2 Outcome Analog 5-Chloro-2-(chloromethyl) -1,3-benzoxazole Analog Target Biological Target (e.g., Enzyme, Receptor) Analog->Target Reversible Binding (H-bonds, van der Waals) Covalent_Complex Irreversible Covalent Complex (Target Inactivation) Target->Covalent_Complex Electrophilic Attack by Chloromethyl Group Biological_Effect Sustained Biological Effect (e.g., Anticancer Activity) Covalent_Complex->Biological_Effect

Caption: Figure 1: Conceptual Workflow of the Dual Mechanism.

Key Molecular Targets and Mechanistic Insights

While the precise targets of this compound are still under investigation, research on analogous benzoxazole derivatives points to several key protein families involved in cancer progression. The presence of the reactive chloromethyl group suggests that these analogs could act as covalent inhibitors of these targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[9]

  • Mechanism of Inhibition: this compound analogs likely bind to the ATP-binding site of the VEGFR-2 kinase domain. The benzoxazole scaffold would engage in key interactions with the hinge region, while the 5-chloro substituent could enhance binding affinity. Subsequently, the 2-(chloromethyl) group could covalently react with a nucleophilic residue in the vicinity of the active site, leading to irreversible inhibition of the kinase activity.[10][11] This would block the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[12][13]

VEGFR-2 Signaling Pathway Inhibition Figure 2: VEGFR-2 Signaling and Point of Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K/Akt VEGFR2->PI3K Activation MAPK Ras/Raf/MEK/ERK VEGFR2->MAPK Activation Analog Benzoxazole Analog (Covalent Inhibitor) Analog->VEGFR2 Irreversible Inhibition Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Figure 2: VEGFR-2 Signaling and Point of Inhibition.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair.[14] Inhibitors of PARP are effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[15] Benzoxazole derivatives have been explored as PARP inhibitors.

  • Mechanism of Inhibition: The benzoxazole core of the analogs can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing them to bind to the catalytic domain of the enzyme. The electrophilic chloromethyl group could then form a covalent bond with a nucleophilic residue within the active site, leading to irreversible inhibition.[12][13][16] This "trapping" of PARP on DNA can lead to the collapse of replication forks and cell death, particularly in cancer cells with compromised DNA repair mechanisms.[17]

PARP Inhibition and Synthetic Lethality Figure 3: PARP Inhibition and Synthetic Lethality cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_outcome Outcome in HR-Deficient Cancer Cells SSB DNA Single-Strand Break PARP PARP SSB->PARP Recruitment & Activation SSB_Repair SSB Repair PARP->SSB_Repair Replication_Fork_Collapse Replication Fork Collapse (leads to DSB) SSB_Repair->Replication_Fork_Collapse Inhibition leads to Analog Benzoxazole Analog (Covalent Inhibitor) Analog->PARP Irreversible Inhibition HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) Replication_Fork_Collapse->HR_Repair Requires Apoptosis Cell Death (Apoptosis) HR_Repair->Apoptosis Deficiency leads to

Caption: Figure 3: PARP Inhibition and Synthetic Lethality.

Cytochrome P450 1A1 (CYP1A1) Modulation

CYP1A1 is an enzyme involved in the metabolism of xenobiotics, including pro-carcinogens. Some benzoxazole derivatives can act as inhibitors of CYP1A1.[18][19]

  • Mechanism of Inhibition: The planar benzoxazole ring system can fit into the active site of CYP1A1. The chloromethyl group could then covalently modify a critical residue in the active site, leading to irreversible enzyme inhibition.[18] By inhibiting CYP1A1, these analogs could prevent the metabolic activation of certain pro-carcinogens, thereby exerting a chemopreventive effect.

Direct DNA Alkylation

The chloromethyl group is a classic alkylating functional group.[4][5][6] As such, this compound analogs have the potential to directly alkylate DNA.

  • Mechanism of Action: These compounds can be considered bifunctional alkylating agents. The benzoxazole moiety can intercalate between DNA base pairs, and the chloromethyl group can then form a covalent bond with a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[5] This can lead to DNA damage, including cross-linking, which can disrupt DNA replication and transcription, ultimately triggering apoptosis.[6][7]

Experimental Protocols for Mechanistic Elucidation

To investigate the proposed mechanisms of action, a series of in vitro assays are essential.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analog for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][11][17]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the benzoxazole analog at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[4][6]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells[6][7]

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells[6][7]

In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This assay directly measures the inhibitory effect of the compound on the target kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the recombinant kinase (e.g., VEGFR-2), a suitable substrate (e.g., a generic peptide), and ATP.

  • Inhibitor Addition: Add serial dilutions of the this compound analog.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, ELISA, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Anticancer Activity of this compound Analogs

CompoundCell LineIC50 (µM) after 48h (MTT Assay)% Apoptosis at IC50 (Annexin V/PI Assay)
Analog 1MCF-7
Analog 2A549
......

Table 2: In Vitro Kinase/Enzyme Inhibition

CompoundTargetIC50 (nM)
Analog 1VEGFR-2
Analog 1PARP-1
Analog 1CYP1A1
......

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer agents. Their proposed dual mechanism of action, involving both selective non-covalent binding and irreversible covalent inactivation of key biological targets, offers the potential for high potency and durable efficacy. The primary hypothesized mechanisms include the inhibition of crucial cancer-related enzymes like VEGFR-2 and PARP, as well as direct DNA alkylation. Further research should focus on definitive target identification and validation through advanced techniques such as chemical proteomics and crystallography to visualize the covalent adducts. A thorough understanding of the structure-activity relationships will be paramount in optimizing the selectivity and safety profiles of these potent compounds, paving the way for their potential clinical translation.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and pharmaceuticals. Its unique structural and electronic properties confer a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3] 5-Chloro-2-(chloromethyl)-1,3-benzoxazole is a particularly valuable bifunctional reagent for the synthesis of novel benzoxazole derivatives. The presence of two distinct electrophilic sites—a reactive benzylic-type chloride at the 2-position and a more inert aromatic chloride at the 5-position—allows for selective functionalization and the generation of diverse molecular libraries. This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on this substrate, with a focus on achieving selectivity at the highly reactive 2-(chloromethyl) position.

Understanding the Reactivity Profile

The key to successfully employing this compound in synthesis lies in understanding the differential reactivity of its two chlorine substituents.

  • The 2-(Chloromethyl) Group: This is the primary site for nucleophilic attack. The chlorine atom is attached to a methylene group, which is in turn connected to the electron-withdrawing benzoxazole ring system. This arrangement makes the chloromethyl group a potent electrophile, highly susceptible to SN2 reactions with a wide range of nucleophiles. These reactions typically proceed under mild conditions.

  • The 5-Chloro Group: This chlorine atom is directly attached to the aromatic ring. Nucleophilic aromatic substitution (SNAr) at this position is possible but generally requires more forcing conditions, such as high temperatures and strong nucleophiles. The electron-withdrawing nature of the benzoxazole ring system does activate the aromatic ring towards SNAr, but the chloromethyl group is significantly more reactive. For most applications, selective substitution at the 2-position can be readily achieved.

General Reaction Scheme

The nucleophilic substitution at the 2-(chloromethyl) position of this compound can be represented by the following general scheme:

Caption: General Nucleophilic Substitution Reaction.

Factors Influencing Reaction Outcomes

Several factors can be modulated to optimize the yield and purity of the desired product.

FactorInfluence on the ReactionRecommended Parameters
Nucleophile The nature of the nucleophile dictates its reactivity. Soft nucleophiles (e.g., thiols, secondary amines) are generally excellent for SN2 reactions. Harder nucleophiles (e.g., alkoxides) can also be used effectively.Primary and secondary amines, thiols, phenols, and heterocyclic amines are all suitable.
Base A base is typically required to deprotonate the nucleophile (if it is not already anionic) or to act as a scavenger for the HCl generated during the reaction.Inorganic bases such as K₂CO₃, Cs₂CO₃, or NaH are commonly used. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also effective, particularly for amine nucleophiles.
Solvent Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.Dimethylformamide (DMF), acetonitrile (ACN), acetone, or tetrahydrofuran (THF) are recommended.
Temperature Most reactions proceed efficiently at room temperature. Gentle heating (40-60 °C) may be required for less reactive nucleophiles to increase the reaction rate.Room temperature to 60 °C.
Concentration The concentration of reactants can influence the reaction rate. Typical concentrations range from 0.1 to 1.0 M.A starting concentration of 0.5 M is a good general guideline.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine and thiol nucleophiles.

Protocol 1: Synthesis of 2-((Benzylamino)methyl)-5-chloro-1,3-benzoxazole

This protocol details the reaction with a primary amine nucleophile.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, filter the solid potassium carbonate and wash with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2-((benzylamino)methyl)-5-chloro-1,3-benzoxazole.

Protocol_1_Workflow start Start setup Reaction Setup: - this compound - K2CO3 - Acetonitrile start->setup add_nucleophile Add Benzylamine setup->add_nucleophile monitor Monitor by TLC add_nucleophile->monitor workup Workup: - Filter - Concentrate - EtOAc extraction - Wash with H2O and Brine monitor->workup dry Dry with Na2SO4 workup->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for Amine Substitution.

Protocol 2: Synthesis of 2-((Benzylthio)methyl)-5-chloro-1,3-benzoxazole

This protocol details the reaction with a thiol nucleophile.

Materials:

  • This compound

  • Benzyl mercaptan

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Base and Nucleophile Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of benzyl mercaptan (1.1 eq) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-((benzylthio)methyl)-5-chloro-1,3-benzoxazole.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a wide array of 2-substituted benzoxazole derivatives. By carefully selecting the nucleophile and optimizing the reaction conditions, researchers can achieve high yields of the desired products through selective SN2 displacement of the chloromethyl group. The protocols outlined in this guide provide a solid foundation for the exploration of this valuable scaffold in the development of novel therapeutic agents and functional materials.

References

Application Notes & Protocols: The Strategic Use of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzoxazole ring is one such scaffold, prized for its rigid, planar structure and its capacity for diverse biological interactions.[1][2] Benzoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

This guide focuses on a particularly valuable and reactive building block: 5-Chloro-2-(chloromethyl)-1,3-benzoxazole . The strategic placement of a chlorine atom on the benzene ring and a reactive chloromethyl group at the 2-position makes this compound an exceptionally versatile intermediate for synthetic chemists. The chloromethyl group serves as a potent electrophilic handle, enabling the facile introduction of the benzoxazole core into a wide array of target molecules through nucleophilic substitution. This allows researchers to systematically build libraries of novel compounds for structure-activity relationship (SAR) studies, accelerating the journey of drug discovery.

This document provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, complete with field-tested protocols and insights into experimental design.

Section 1: Compound Profile and Safety Mandates

Physicochemical Properties

A clear understanding of the compound's basic properties is fundamental to its effective use in the laboratory.

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₈H₅Cl₂NO[6]
Molecular Weight 202.04 g/mol [6]
CAS Number 63842-22-8[6]
Appearance (Typically) Off-white to light yellow solidInferred
Solubility Soluble in common organic solvents (DMF, DMSO, CH₂Cl₂, Acetone)Inferred
Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, its structure suggests hazards consistent with related chlorinated and reactive heterocyclic compounds.[7][8][9] It should be handled as a hazardous substance.

Primary Hazards:

  • Irritant: Causes skin and serious eye irritation.[7][8]

  • Harmful if Swallowed: May be toxic upon ingestion.[7][8]

  • Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.[7][9]

  • Lachrymator: As a reactive alkylating agent, it may have lachrymatory properties.

Mandatory Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation.[10]

  • Personal Protective Equipment (PPE):

    • Wear nitrile or neoprene gloves to prevent skin contact.[11]

    • Wear chemical safety goggles and a face shield for eye and face protection.[11]

    • Use a standard laboratory coat, fully buttoned.

  • Handling: Avoid generating dust.[9] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory area.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and nucleophiles.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Section 2: The Chemistry of a Versatile Building Block

Synthesis Overview

The synthesis of this compound typically involves the cyclocondensation of 4-chloro-2-aminophenol with a chloroacetyl synthon. A common and effective method is the reaction with chloroacetic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) to drive the ring closure.

cluster_0 Synthesis of this compound R1 4-Chloro-2-aminophenol P This compound R1->P + R2 Chloroacetic Acid R2->P P->P

Caption: General synthetic route to the title compound.

Core Reactivity: The Electrophilic Chloromethyl Group

The utility of this compound stems almost entirely from the reactivity of the C2-chloromethyl group. This group functions as a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions. The chlorine atom is an excellent leaving group, and the adjacent benzoxazole ring system helps to stabilize the transition state.

This reactivity allows for the covalent attachment of the 5-chlorobenzoxazole moiety to a vast range of nucleophiles, including:

  • Amines (Primary and Secondary): Forming aminomethyl derivatives.

  • Thiols: Forming thiomethyl ethers.

  • Phenols/Alcohols: Forming aryloxy/alkoxy methyl ethers.

  • Carboxylates: Forming ester linkages.

cluster_reaction Sₙ2 Reaction Pathway start 5-Chloro-2-(chloromethyl) -1,3-benzoxazole product Substituted Product start->product + nucleophile Nucleophile (e.g., R₂NH, R-SH, Ar-OH) nucleophile->product byproduct HCl product->byproduct Forms base Base (e.g., K₂CO₃, Et₃N)

Caption: Sₙ2 reaction pathway with various nucleophiles.

This straightforward reactivity is the cornerstone of its application in building molecular diversity for drug screening.

Section 3: Application in Bioactive Molecule Synthesis

The 5-chlorobenzoxazole scaffold has been incorporated into numerous molecules with significant therapeutic potential.[12] The presence of the 5-chloro substituent is often crucial, contributing positively to the anticancer activity of resulting compounds.[13]

Anticancer Agents

Derivatives have shown potent activity against various cancer cell lines. For instance, benzoxazoles containing a reversed phenyl amide linker have demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.[13] The mechanism often involves the inhibition of critical signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is essential for tumor angiogenesis.[12] Other studies have shown that new benzoxazole derivatives can induce apoptosis in breast cancer cells.[14]

Antimicrobial Agents

The benzoxazole nucleus is a key feature in many antimicrobial compounds.[3][5] By using this compound to introduce functionalities like sulfonamides or halogenated benzyl groups, researchers have developed derivatives with good antibacterial and antifungal activity.[15][16][17]

Derivative ClassTherapeutic Target/ActivityRepresentative References
Phenyl Amide HybridsAnticancer (Breast Cancer)[13]
ThioacetamidesAnticancer (VEGFR-2 Inhibition)[12]
Substituted AminesAntimicrobial, Antifungal[15][16][17]
Triazole HybridsAnticancer[13]

Section 4: Experimental Protocols

The following protocols are designed to be robust and reproducible. They provide a foundational method for the Sₙ2 reaction, which can be adapted for various nucleophiles.

Protocol 1: Synthesis of a Novel N-Substituted Derivative

This protocol details the reaction of this compound with a generic secondary amine (e.g., morpholine) as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with stir bar

  • Condenser and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Flash column chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to create a suspension with a concentration of approximately 0.1-0.2 M relative to the starting material.

    • Scientist's Note: Acetonitrile is a good choice due to its polar aprotic nature, which favors Sₙ2 reactions, and its appropriate boiling point. DMF can be used for less reactive nucleophiles or for improved solubility, but its removal during workup is more difficult.

  • Nucleophile Addition: Add the secondary amine (1.1 eq) to the stirred suspension at room temperature. A slight excess of the nucleophile ensures the complete consumption of the electrophile.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. The solid K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The disappearance of the starting material spot indicates completion, typically within 4-12 hours.

  • Workup: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. b. Rinse the solid with a small amount of ethyl acetate. c. Concentrate the combined filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting crude residue in ethyl acetate. e. Wash the organic solution sequentially with water (2x) and brine (1x) to remove any remaining inorganic salts or DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate fully under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure compound. The eluent system will need to be optimized based on the polarity of the product.

Workflow Visualization

Caption: Standard experimental workflow for synthesis and purification.

Section 5: Troubleshooting and Optimization

ProblemPotential CauseRecommended Solution
Low or No Reaction 1. Insufficient temperature. 2. Deactivated starting material. 3. Weak nucleophile.1. Increase reaction temperature. 2. Check purity of starting material. 3. Switch to a more polar solvent like DMF; consider adding a catalyst like NaI or KI (Finkelstein conditions).
Multiple Products on TLC 1. Over-alkylation (if using a primary amine). 2. Side reactions (e.g., elimination). 3. Impure starting materials.1. Use a larger excess of the primary amine or add the electrophile slowly to the amine solution. 2. Use a non-nucleophilic, hindered base instead of K₂CO₃; run at a lower temperature. 3. Purify all reagents before use.
Difficult Purification Product and starting material have similar Rf values.Adjust the eluent system for column chromatography (try different solvent systems or gradients). If the product is basic, consider an acid wash during workup (if compatible with the product).

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to vast chemical diversity. Its reliable reactivity and the established biological significance of the 5-chlorobenzoxazole core make it an indispensable tool for researchers in drug discovery. The protocols and insights provided herein serve as a robust starting point for scientists aiming to leverage this powerful building block in the synthesis of the next generation of therapeutic agents.

References

Application Notes and Protocols: 5-Chloro-2-(chloromethyl)-1,3-benzoxazole as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[3] Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

The introduction of specific substituents onto the benzoxazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 5-chloro substitution, in particular, can enhance metabolic stability and improve binding affinity through halogen bonding.[5] When combined with a reactive handle at the 2-position, such as a chloromethyl group, the resulting molecule becomes a powerful and versatile building block for the synthesis of diverse compound libraries.

This guide provides an in-depth look at 5-Chloro-2-(chloromethyl)-1,3-benzoxazole , a key intermediate for the elaboration of complex heterocyclic systems. We will cover its synthesis and detail its application in nucleophilic substitution reactions with a range of heteroatom nucleophiles, providing detailed protocols and mechanistic insights for its effective use in research and drug discovery.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the condensation of 2-amino-4-chlorophenol with a suitable C2-building block. A reliable method involves the reaction with chloroacetic acid, followed by cyclization. This approach is analogous to the synthesis of similar 2-(chloromethyl)heterocycles.[6]

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of related benzoxazole derivatives.[6]

Materials:

  • 2-Amino-4-chlorophenol

  • Chloroacetic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-amino-4-chlorophenol (1.0 eq) and chloroacetic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) as both the solvent and dehydrating agent (a sufficient amount to ensure stirring).

  • Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality behind Experimental Choices:

  • Polyphosphoric acid (PPA): PPA serves as an excellent dehydrating agent and a non-interfering solvent for the condensation and subsequent cyclization reaction, driving the equilibrium towards product formation.

  • Ice Quench and Neutralization: The highly viscous PPA is difficult to handle at room temperature. Quenching on ice facilitates its dissolution and the subsequent workup. Neutralization with sodium bicarbonate is crucial to remove any residual acid and to ensure the product is in its neutral form for efficient extraction into an organic solvent.

Application in Heterocyclic Synthesis: The Power of the 2-Chloromethyl Group

The primary utility of this compound lies in the high reactivity of the chloromethyl group towards nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups and the construction of more complex heterocyclic systems. The electron-withdrawing nature of the benzoxazole ring system further activates the chloromethyl group for displacement.

General Workflow for Nucleophilic Substitution

The general workflow for utilizing this compound as a building block is depicted below.

G start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (N, O, S) nucleophile->reaction product 2-Substituted-5-chlorobenzoxazole Derivative reaction->product purification Purification (Chromatography/Recrystallization) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for the synthesis of 2-substituted-5-chlorobenzoxazoles.

Protocols for Nucleophilic Substitution Reactions

The following protocols provide a framework for the reaction of this compound with common classes of nucleophiles. These are generalized procedures, and optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 2: Reaction with N-Nucleophiles (Amines)

This reaction allows for the synthesis of 2-(aminomethyl)-5-chlorobenzoxazole derivatives, which are valuable intermediates for the preparation of compounds with potential biological activity. The protocol is based on the known reactivity of 2-chloro- and 2-(chloromethyl) substituted heterocycles with amines.[1][7]

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • A suitable base (e.g., triethylamine (TEA), potassium carbonate)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide (DMF), ethanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1-1.5 eq) to the solution.

  • Add the base (1.5-2.0 eq). For weaker bases like TEA, a larger excess may be beneficial. For solid bases like potassium carbonate, vigorous stirring is essential.

  • Heat the reaction mixture with stirring. A typical temperature range is 50-80 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., triethylammonium chloride) has formed, filter it off.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Rationale:

The reaction proceeds via a standard SN2 mechanism. The basic amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. The added base serves to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

G reagents This compound + R₂NH ts Transition State reagents->ts Sɴ2 Attack product 2-(Aminomethyl)-5-chlorobenzoxazole + R₂NH₂⁺Cl⁻ ts->product Chloride departure

Caption: Sɴ2 reaction of this compound with an amine.

Protocol 3: Reaction with O-Nucleophiles (Phenols)

The synthesis of 2-(phenoxymethyl)-5-chlorobenzoxazole derivatives can be achieved through a Williamson ether synthesis-type reaction with phenols. These ether linkages are common in many biologically active molecules.

Materials:

  • This compound

  • Substituted phenol

  • A strong base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., DMF, acetone)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.1 eq) in the chosen solvent.

  • Add the base (1.5 eq) portion-wise. If using sodium hydride, exercise extreme caution and perform the addition under an inert atmosphere (e.g., nitrogen or argon). Stir until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the phenoxide solution.

  • Heat the reaction mixture, typically to 60-100 °C, and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Expert Insights:

  • Choice of Base and Solvent: The combination of a strong base like potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetone is crucial for the deprotonation of the weakly acidic phenol to form the more nucleophilic phenoxide.

  • Inert Atmosphere: When using highly reactive bases like sodium hydride, an inert atmosphere is necessary to prevent reaction with atmospheric moisture and oxygen.

Protocol 4: Reaction with S-Nucleophiles (Thiols)

The formation of thioether linkages is a common strategy in drug design. This compound readily reacts with thiols to form 2-[(aryl/alkylthio)methyl]-5-chlorobenzoxazole derivatives. The high nucleophilicity of sulfur makes this transformation particularly efficient.

Materials:

  • This compound

  • Thiol or Thiophenol

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • A suitable solvent (e.g., ethanol, DMF, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve the thiol (1.05 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.2 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC. These reactions are often rapid due to the high nucleophilicity of the thiolate.

  • Once complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate as in the previous protocols.

  • Purify the resulting thioether by column chromatography or recrystallization.

Trustworthiness of the Protocol:

This protocol is highly reliable due to the inherent high reactivity of thiolates. The formation of the thioether bond is typically a high-yielding and clean reaction, making it a robust method for derivatization.

Data Summary Table

The following table summarizes the expected products from the reaction of this compound with various nucleophiles, based on the established reactivity of similar electrophiles.

Nucleophile ClassExample NucleophileProduct StructureExpected Reaction Conditions
N-Nucleophile Piperidine5-Chloro-2-(piperidin-1-ylmethyl)-1,3-benzoxazoleK₂CO₃, Acetonitrile, 60 °C
N-Nucleophile Aniline5-Chloro-2-(anilinomethyl)-1,3-benzoxazoleTEA, DMF, 80 °C
O-Nucleophile Phenol5-Chloro-2-(phenoxymethyl)-1,3-benzoxazoleK₂CO₃, DMF, 80 °C
O-Nucleophile 4-Methoxyphenol5-Chloro-2-[(4-methoxyphenoxy)methyl]-1,3-benzoxazoleNaH, THF, 60 °C
S-Nucleophile Thiophenol5-Chloro-2-[(phenylthio)methyl]-1,3-benzoxazoleK₂CO₃, Ethanol, RT
S-Nucleophile Ethanethiol5-Chloro-2-[(ethylthio)methyl]-1,3-benzoxazoleNaOH, Ethanol, RT

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its facile synthesis and the predictable reactivity of the 2-chloromethyl group towards nucleophilic substitution make it an essential tool for medicinal chemists and researchers in drug discovery. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this key intermediate in the creation of novel molecules with therapeutic potential.

References

Synthesis of Novel Benzoxazole Derivatives from 5-Chloro-2-(chloromethyl)-1,3-benzoxazole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel benzoxazole derivatives utilizing the versatile starting material, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. The inherent reactivity of the 2-chloromethyl group facilitates a range of nucleophilic substitution reactions, offering a gateway to a diverse library of new chemical entities with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3] This document is designed to empower researchers with the practical knowledge to design and execute the synthesis of novel benzoxazole derivatives, supported by mechanistic insights, detailed experimental procedures, and characterization data.

Introduction: The Strategic Importance of this compound

This compound is a key building block for the synthesis of a variety of substituted benzoxazoles. The molecule possesses two primary sites for chemical modification: the highly reactive chloromethyl group at the 2-position and the chloro-substituent on the benzene ring. The electron-withdrawing nature of the benzoxazole ring system, coupled with the inherent reactivity of the primary alkyl chloride, makes the methylene carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide array of functional groups, including ethers, thioethers, amines, and azides. The 5-chloro substituent also offers opportunities for further diversification through cross-coupling reactions, although this guide will focus on the reactivity of the 2-chloromethyl group. The strategic derivatization of this scaffold has been shown to be crucial for modulating the pharmacological profile of the resulting compounds.[1]

Mechanistic Considerations: Nucleophilic Substitution at the C2-Methylene Carbon

The primary route for the derivatization of this compound is through a nucleophilic substitution reaction, typically following an SN2 mechanism.[4] In this concerted process, a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the chloride leaving group.

Key Factors Influencing the Reaction:

  • Nucleophile Strength: Stronger nucleophiles, such as thiolates and primary amines, will react more readily than weaker nucleophiles like alcohols.

  • Base: A suitable base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and triethylamine. The choice of base should be compatible with the substrate and nucleophile to avoid side reactions.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: The reaction rate can be increased by heating. However, excessive heat may lead to side product formation. Room temperature to a gentle reflux is a common temperature range for these reactions.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of various classes of benzoxazole derivatives from this compound.

General Workflow for Derivative Synthesis

The overall synthetic strategy is depicted in the following workflow diagram.

Synthetic Workflow start This compound product Novel Benzoxazole Derivatives start->product Nucleophilic Substitution nucleophiles Nucleophiles (R-OH, R-SH, R-NHR', NaN3) nucleophiles->product conditions Base, Solvent, Temperature conditions->product

Caption: General workflow for the synthesis of novel benzoxazole derivatives.

Synthesis of 2-(Phenoxymethyl)benzoxazole Derivatives (O-Alkylation)

The synthesis of ether-linked benzoxazoles is a common strategy for introducing aryl side chains.

Protocol 3.2.1: Synthesis of 5-Chloro-2-(phenoxymethyl)-1,3-benzoxazole

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Phenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of phenol in DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure 5-Chloro-2-(phenoxymethyl)-1,3-benzoxazole.

Synthesis of 2-((Phenylthio)methyl)benzoxazole Derivatives (S-Alkylation)

Thioether linkages are prevalent in many biologically active molecules.

Protocol 3.3.1: Synthesis of 5-Chloro-2-((phenylthio)methyl)-1,3-benzoxazole

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add thiophenol dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Synthesis of 2-(Aminomethyl)benzoxazole Derivatives (N-Alkylation)

The introduction of an amino group provides a handle for further functionalization and can significantly impact the pharmacological properties of the molecule.

Protocol 3.4.1: Synthesis of 1-((5-Chloro-1,3-benzoxazol-2-yl)methyl)piperidine

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Piperidine (2.0 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a solution of this compound in acetonitrile, add triethylamine followed by piperidine.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography on silica gel.[1]

Synthesis of 2-(Azidomethyl)benzoxazole and Subsequent "Click" Chemistry

The azide functional group is a versatile precursor for the synthesis of triazoles via "click" chemistry, a powerful tool for drug discovery.[5][6]

Protocol 3.5.1: Synthesis of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in DMF.

    • Add sodium azide to the solution and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the azide product, which can often be used in the next step without further purification.

Protocol 3.5.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • 2-(Azidomethyl)-5-chloro-1,3-benzoxazole (1.0 eq)

    • Terminal alkyne (e.g., phenylacetylene) (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • tert-Butanol/Water (1:1 mixture)

  • Procedure:

    • In a reaction vessel, dissolve 2-(Azidomethyl)-5-chloro-1,3-benzoxazole and the terminal alkyne in a 1:1 mixture of tert-butanol and water.

    • Add sodium ascorbate followed by copper(II) sulfate pentahydrate.

    • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting triazole derivative by column chromatography or recrystallization.[7]

Data Presentation: Representative Examples and Characterization

The following table summarizes the typical yields and characterization data for a selection of synthesized derivatives.

Derivative ClassR-GroupYield (%)¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)MS (m/z)
Ether (O-Alkylation) Phenyl85-957.66 (d, 1H), 7.40-7.31 (m, 5H), 7.28-7.23 (m, 2H), 4.25 (s, 2H)166.6, 149.6, 142.4, 134.3, 129.6, 129.0 (2C), 128.9 (2C), 127.4, 125.0, 119.8, 111.1, 35.2[M+H]⁺ found
Thioether (S-Alkylation) Phenyl80-907.70-7.65 (m, 1H), 7.50-7.45 (m, 1H), 7.35-7.25 (m, 7H), 4.20 (s, 2H)-[M+H]⁺ found
Amine (N-Alkylation) Piperidin-1-yl70-857.65 (d, 1H), 7.35 (dd, 1H), 7.25 (d, 1H), 3.90 (s, 2H), 2.60-2.50 (m, 4H), 1.65-1.55 (m, 6H)-[M+H]⁺ found
Triazole (Click Chemistry) 1-Phenyl-1H-1,2,3-triazol-4-yl80-958.05 (s, 1H), 7.75-7.70 (m, 2H), 7.55-7.45 (m, 4H), 7.40-7.30 (m, 2H), 5.80 (s, 2H)-[M+H]⁺ found

Note: Specific spectral data can vary based on the specific derivative and the instrumentation used.[8][9]

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a diverse array of novel benzoxazole derivatives. The straightforward nucleophilic substitution at the 2-chloromethyl position allows for the introduction of various functionalities, providing a robust platform for the development of new chemical entities with potential therapeutic applications. The protocols outlined in this guide, along with the mechanistic insights and characterization data, offer a solid foundation for researchers to explore the rich chemical space of benzoxazole derivatives and contribute to the advancement of medicinal chemistry and drug discovery.

References

Application Notes & Protocols: Leveraging 5-Chloro-2-(chloromethyl)-1,3-benzoxazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural resemblance to natural nucleic acid bases like adenine and guanine allows for potential interactions with the biopolymers of living systems.[2] In oncology, benzoxazole derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of anticancer activities, including the inhibition of key enzymes and the induction of apoptosis.[3][4][5]

5-Chloro-2-(chloromethyl)-1,3-benzoxazole stands out as a particularly valuable starting material for the synthesis of novel anticancer candidates. Its utility is rooted in two key structural features:

  • The 2-(Chloromethyl) Group: This is a highly reactive electrophilic site, primed for nucleophilic substitution. This allows medicinal chemists to readily introduce a vast array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

  • The 5-Chloro Substituent: The presence of a halogen at the 5-position can significantly modulate the electronic properties of the benzoxazole ring system, potentially enhancing binding affinity to biological targets and improving the overall activity of the derived compounds.[6]

This guide provides a detailed overview of the application of this compound in anticancer drug discovery, complete with synthetic protocols and methodologies for biological evaluation.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for both successful synthesis and laboratory safety.

PropertyValueReference
IUPAC Name This compound[7]
CAS Number 63842-22-8[7]
Molecular Formula C₈H₅Cl₂NO[7]
Molecular Weight 202.03 g/mol [7]

Critical Safety & Handling Protocol:

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage.[7] May also cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8][10]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8][10]

Core Application: Synthesis of a Diverse Benzoxazole Library

The primary application of this compound is as a scaffold for creating libraries of novel compounds. The chloromethyl group readily reacts with various nucleophiles (N-, S-, and O-based) to generate a diverse set of derivatives.

G cluster_0 Reactants A 5-Chloro-2-(chloromethyl) -1,3-benzoxazole D Nucleophilic Substitution Reaction A->D B Nucleophile (e.g., R-NH₂, R-SH, R-OH) B->D C Reaction Vessel (Solvent, Base) E Library of 5-Chloro-1,3-benzoxazole Derivatives D->E Workup & Purification

Caption: General workflow for synthesizing benzoxazole derivatives.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol details a representative synthesis using an amine as the nucleophile. The causality behind this choice is that amine-containing moieties are prevalent in many known kinase inhibitors and other anticancer agents, making them a logical starting point for derivatization.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equivalents)

  • Reaction vial with a magnetic stir bar

  • TLC plates (silica gel)

  • Ethyl acetate, Hexanes (for TLC and chromatography)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or ACN. The choice of solvent depends on the solubility of the reactants; DMF is a polar aprotic solvent excellent for many Sₙ2 reactions.

  • Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq). The base is crucial as it neutralizes the HCl byproduct generated during the reaction, driving it to completion.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup: Once the reaction is complete (usually 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The aqueous washes remove the solvent (DMF) and excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Targeting Key Cancer Pathways

Derivatives synthesized from this compound have shown activity against several validated anticancer targets.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[12] Several studies have successfully designed benzoxazole derivatives as potent VEGFR-2 inhibitors.[13][14][15] These compounds typically bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling.

  • Apoptosis Induction: A hallmark of cancer is the evasion of programmed cell death (apoptosis). Many effective chemotherapeutics work by reactivating this process. Benzoxazole derivatives have been shown to induce apoptosis by modulating key proteins in the apoptotic cascade, such as increasing the expression of pro-apoptotic Bax and executioner caspase-3, while decreasing the anti-apoptotic protein Bcl-2.[14][16]

  • PARP-2 Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality. Benzoxazole derivatives have been investigated as PARP-2 inhibitors, particularly for breast cancer.[6]

  • CYP1A1 Induction: Some benzoxazole derivatives function as prodrugs, bioactivated by cytochrome P450 enzymes.[17] This mechanism is analogous to the anticancer agent Phortress, whose active metabolite is an agonist of the aryl hydrocarbon receptor (AhR), leading to the induction of CYP1A1 expression and subsequent cell death.[17]

G cluster_0 Benzoxazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Outcomes A 5-Chloro-benzoxazole Derivative B VEGFR-2 A->B Inhibits C Pro-Apoptotic Proteins (Bax) A->C Activates E PARP-2 A->E Inhibits F Inhibition of Angiogenesis B->F D Executioner Caspases C->D Activates G Induction of Apoptosis D->G H Inhibition of DNA Repair E->H

Caption: Key anticancer mechanisms of benzoxazole derivatives.

Protocols for Biological Evaluation

After synthesis and purification, the anticancer potential of the new derivatives must be assessed.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. This protocol is essential for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.

Cell Lines:

  • MCF-7: Human breast adenocarcinoma[13][14][17]

  • HepG2: Human liver carcinoma[13][14][17]

  • HCT116: Human colorectal carcinoma[13]

  • A549: Human lung carcinoma[17]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the synthesized benzoxazole derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment (e.g., ranging from 0.01 µM to 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G A Seed Cells in 96-Well Plate B Incubate 24h A->B C Treat Cells with Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Caspase-3 Activity Assay

To confirm that cell death is occurring via apoptosis, the activity of key executioner caspases can be measured. This protocol provides a method for a colorimetric caspase-3 activity assay.

Procedure:

  • Cell Treatment: Seed and treat cells in a 6-well plate with the benzoxazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Lysis: Harvest the cells (by trypsinization for adherent cells) and wash with ice-cold PBS. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant, which contains the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay to ensure equal protein loading.

  • Caspase Reaction: In a 96-well plate, add 50 µL of lysate from each sample. To each well, add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is directly proportional to the level of caspase-3 activity.

  • Data Analysis: Compare the absorbance readings of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Data Presentation and Interpretation

Systematic presentation of data is crucial for understanding structure-activity relationships.

Table 1: Representative Cytotoxicity Data (IC₅₀ in µM)

CompoundR-Group (at position 2)MCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)
Sorafenib (Reference Drug)4.213.405.30
BZ-01 -CH₂-NH-(4-methoxyphenyl)7.5210.788.15
BZ-02 -CH₂-NH-(4-fluorophenyl)3.432.432.79
BZ-03 -CH₂-S-(phenyl)15.2110.5018.40
BZ-04 -CH₂-(piperazin-1-yl)5.807.206.50

(Note: Data are hypothetical, based on trends observed in literature such as[6][13][14] for illustrative purposes.)

Interpretation:

  • A lower IC₅₀ value indicates higher potency. In the table above, compound BZ-02 shows the most potent activity across all three cell lines, even surpassing the reference drug Sorafenib.

  • Comparing the activity of BZ-01 and BZ-02 suggests that an electron-withdrawing group (fluoro) on the phenyl ring is more favorable for activity than an electron-donating group (methoxy).

  • Comparing amine derivatives (BZ-01, BZ-02, BZ-04 ) with the thiol derivative (BZ-03 ) suggests that the nitrogen linkage is generally more favorable for cytotoxicity in this series.

Conclusion and Future Directions

This compound is an exceptionally useful and versatile building block in the design and synthesis of novel anticancer agents. Its reactive handle allows for the creation of large, diverse chemical libraries, while the benzoxazole core provides a proven scaffold for interacting with key oncological targets.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of nucleophiles to probe new areas of chemical space.

  • In-depth Mechanistic Studies: For lead compounds, conducting cell cycle analysis, Western blotting for target proteins (e.g., phosphorylated VEGFR-2), and gene expression analysis to fully elucidate the mechanism of action.[14]

  • In Vivo Efficacy: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

  • Computational Modeling: Utilizing molecular docking and 3D-QSAR studies to understand binding modes and rationally design the next generation of more potent and selective inhibitors.[12][18]

By systematically applying the synthetic and biological protocols outlined in this guide, researchers can effectively harness the potential of this compound to discover and develop the next generation of targeted cancer therapies.

References

Application Notes and Protocols for Click Chemistry Reactions Involving 5-Chloro-2-(chloromethyl)-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to performing click chemistry reactions with derivatives of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. As a versatile heterocyclic scaffold, benzoxazole and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] This guide offers detailed protocols, mechanistic insights, and practical advice to empower researchers to effectively utilize this powerful bioconjugation and synthetic methodology.

The "click" chemistry paradigm, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a highly efficient and selective means of forming stable triazole linkages.[3][4] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for the synthesis of complex molecular architectures and bioconjugates.[3][5]

This guide is structured to provide a foundational understanding of the synthesis of the requisite benzoxazole-azide precursor, followed by detailed, step-by-step protocols for its use in both CuAAC and SPAAC reactions.

Part 1: Synthesis of the Key Precursor: 2-(Azidomethyl)-5-chloro-1,3-benzoxazole

The cornerstone of utilizing this compound in click chemistry is its conversion to the corresponding azide, 2-(azidomethyl)-5-chloro-1,3-benzoxazole. This is achieved through a straightforward nucleophilic substitution reaction. The chloromethyl group is reactive towards sodium azide, providing a high-yielding pathway to the desired click chemistry precursor.

Protocol 1: Synthesis of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole

This protocol is adapted from established procedures for the azidation of similar activated chlorides.[6]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF (approximately 10 mL per gram of starting material).

  • Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 equivalents). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the azide product should appear.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3 times the volume of DMF used).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x volume of the organic phase) and then with brine (1 x volume of the organic phase) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(azidomethyl)-5-chloro-1,3-benzoxazole.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The IR spectrum should show a characteristic strong azide stretch around 2100 cm⁻¹.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles.[4][7] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate.[7] The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst and improve reaction efficiency.

Protocol 2: General Procedure for CuAAC of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole

Materials:

  • 2-(Azidomethyl)-5-chloro-1,3-benzoxazole

  • Terminal alkyne of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent system (e.g., a mixture of t-butanol and water, or DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-(azidomethyl)-5-chloro-1,3-benzoxazole (1.0 equivalent) in the chosen solvent.

    • Prepare a stock solution of the terminal alkyne (1.0-1.2 equivalents) in the same solvent.

    • Prepare a fresh stock solution of sodium ascorbate (0.2-0.5 equivalents) in deionized water.

    • Prepare a stock solution of CuSO₄·5H₂O (0.05-0.1 equivalents) in deionized water.

    • If using a ligand, prepare a stock solution of THPTA (0.1-0.2 equivalents) in deionized water.

  • Reaction Setup: In a reaction vessel, combine the solution of 2-(azidomethyl)-5-chloro-1,3-benzoxazole and the terminal alkyne.

  • Catalyst Addition: To the stirred reaction mixture, add the sodium ascorbate solution, followed by the THPTA solution (if used), and finally the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the rapid reduction of Cu(II) to the active Cu(I) species. The reaction mixture will often turn a pale yellow or green color.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with a dilute aqueous solution of EDTA to remove copper salts, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Expected Reaction Parameters for CuAAC

ParameterTypical RangeNotes
Reactant Concentration 0.01 - 0.1 MHigher concentrations generally lead to faster reaction rates.
Copper Catalyst Loading 1 - 10 mol%Lower catalyst loading is preferred to minimize cellular toxicity in bioconjugation.
Sodium Ascorbate 1 - 5 equivalents (relative to Cu)A stoichiometric excess is used to maintain a reducing environment.
Ligand (e.g., THPTA) 1 - 2 equivalents (relative to Cu)Stabilizes the Cu(I) catalyst and accelerates the reaction.
Solvent t-BuOH/H₂O, DMF, DMSOThe choice of solvent depends on the solubility of the reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 4 - 24 hoursCan vary depending on the specific substrates and conditions.

Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging or in vivo studies, SPAAC is the preferred method.[5] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne derivative to drive the cycloaddition with an azide.[5] Dibenzocyclooctyne (DBCO) derivatives are commonly used strained alkynes for SPAAC.

Protocol 3: General Procedure for SPAAC of 2-(Azidomethyl)-5-chloro-1,3-benzoxazole

Materials:

  • 2-(Azidomethyl)-5-chloro-1,3-benzoxazole

  • A DBCO-functionalized molecule of interest (e.g., DBCO-PEG-amine, DBCO-acid)

  • A suitable solvent (e.g., DMSO, PBS, or a mixture)

  • Deionized water

  • Appropriate purification materials (e.g., size-exclusion chromatography columns, HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve 2-(azidomethyl)-5-chloro-1,3-benzoxazole (1.0-1.5 equivalents) in a minimal amount of a compatible organic solvent like DMSO.

    • Dissolve the DBCO-functionalized molecule (1.0 equivalent) in the desired reaction buffer or solvent.

  • Reaction Setup: Add the solution of 2-(azidomethyl)-5-chloro-1,3-benzoxazole to the solution of the DBCO-functionalized molecule. The final concentration of the organic co-solvent should be kept as low as possible, especially for biological applications.

  • Reaction: Gently mix the reaction and allow it to proceed at room temperature for 4-24 hours. The reaction can also be performed at 4°C, though the reaction time may need to be extended.

  • Purification: The purification method will depend on the nature of the product.

    • For small molecule conjugates, purification can be achieved by HPLC.

    • For bioconjugates (e.g., protein or antibody conjugates), unreacted small molecules can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Experimental Workflow for SPAAC Bioconjugation

Caption: Workflow for SPAAC bioconjugation.

Part 4: Applications and Future Perspectives

The 1,2,3-triazole linkage formed through click chemistry is highly stable and is considered an excellent pharmacophore. The resulting triazole-benzoxazole hybrids have shown significant potential in drug discovery.

Medicinal Chemistry:

  • Anticancer Agents: Triazole-containing hybrids have demonstrated potent anticancer activity against various cell lines.[8]

  • Antimicrobial and Antifungal Agents: The benzoxazole moiety itself possesses antimicrobial and antifungal properties, and the introduction of a triazole ring can enhance this activity.[1]

  • Anti-tubercular Agents: Recent studies have highlighted the potential of 1,2,3-triazole-linked benzoxazole derivatives as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis.[9][10]

  • Enzyme Inhibitors: Benzoxazole-triazole hybrids have been investigated as inhibitors for various enzymes, including urease.[11]

Bioconjugation: The ability to attach the 5-chloro-1,3-benzoxazole moiety to biomolecules via a stable triazole linker opens up possibilities for:

  • Targeted Drug Delivery: Conjugating a benzoxazole-based drug to a targeting ligand (e.g., an antibody or peptide) for cell-specific delivery.

  • Fluorescent Probes: The benzoxazole core can exhibit fluorescent properties, and its conjugation to biomolecules can be used for imaging applications.

  • Activity-Based Protein Profiling: Designing probes to covalently label specific enzymes in complex biological systems.

Logical Relationship of Click Chemistry Components

Click_Chemistry_Logic cluster_Reactants Reactants cluster_Reaction_Types Reaction Types cluster_Product Product Azide Azide (e.g., 2-(azidomethyl)-5-chloro- 1,3-benzoxazole) CuAAC CuAAC (Copper-Catalyzed) Azide->CuAAC SPAAC SPAAC (Strain-Promoted) Azide->SPAAC Alkyne Alkyne Alkyne->CuAAC Alkyne->SPAAC (Strained Alkyne) Triazole 1,2,3-Triazole Adduct CuAAC->Triazole Forms 1,4-isomer SPAAC->Triazole

Caption: Core components of azide-alkyne click chemistry.

Conclusion

The click chemistry reactions of this compound derivatives provide a powerful and versatile platform for the synthesis of novel compounds with significant potential in medicinal chemistry and bioconjugation. The protocols outlined in this guide offer a solid foundation for researchers to explore the vast possibilities of this exciting area of chemistry. As with any experimental work, optimization of the reaction conditions for specific substrates is encouraged to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic compound. As a key intermediate in the synthesis of various biologically active molecules, achieving a high yield and purity of this benzoxazole is often critical.

This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios that arise in the lab. We will explore the causality behind common synthetic challenges, provide validated protocols, and offer data-driven solutions to help you improve your experimental outcomes.

Section 1: Synthesis Overview & Mechanism

The synthesis of this compound is typically achieved via a two-step process starting from 2-amino-4-chlorophenol and chloroacetyl chloride.

  • N-Acylation: The process begins with the selective acylation of the amino group of 2-amino-4-chlorophenol to form the key intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide.

  • Cyclodehydration: The intermediate then undergoes an intramolecular cyclization and dehydration reaction to form the final benzoxazole ring system.

The overall reaction pathway is illustrated below.

Caption: General two-step synthesis of this compound.

The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by an intramolecular attack of the hydroxyl group on the amide carbonyl, which, after dehydration, yields the stable aromatic benzoxazole ring.[1]

Section 2: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Category: Starting Materials and Reagents

Q1: My 2-amino-4-chlorophenol starting material has a dark, purplish-brown color. Can I still use it?

A1: Aminophenols are highly susceptible to air oxidation, which causes the discoloration you're observing. While you can proceed with discolored material, the impurities from oxidation can lead to the formation of tarry side products and significantly lower your yield. For best results, it is highly recommended to purify the 2-amino-4-chlorophenol before use. This can be achieved by recrystallization from hot water with the addition of a small amount of sodium dithionite (sodium hydrosulfite) to reduce oxidized species, followed by washing and thorough drying.[2] Alternatively, reduction of 4-chloro-2-nitrophenol can provide fresh, high-purity starting material.[3]

Q2: How critical is the purity of the chloroacetyl chloride and the reaction solvent?

A2: The purity is critical for both. Chloroacetyl chloride readily hydrolyzes to chloroacetic acid upon exposure to moisture. The presence of chloroacetic acid can complicate the reaction and purification.[4] Always use a freshly opened bottle or a recently distilled batch of chloroacetyl chloride.

The solvent for the acylation step (e.g., dichloromethane, ethyl acetate, or 1,2-dichloroethane) must be anhydrous. Water will not only decompose the acyl chloride but can also interfere with the subsequent cyclization step. Using a dry, inert solvent is essential for a clean and high-yielding reaction.[5]

Category: Step 1 - N-Acylation Reaction

Q3: I'm getting a very low yield of the N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide intermediate. What are the most likely causes?

A3: Low yield in the acylation step is a frequent problem. Here are the primary factors to investigate:

  • Inadequate Temperature Control: This is the most common culprit. The reaction is exothermic. You must add the chloroacetyl chloride dropwise to your solution of 2-amino-4-chlorophenol while maintaining a low temperature (0-10 °C).[4] Adding it too quickly or at a higher temperature can lead to uncontrolled side reactions and decomposition.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of chloroacetyl chloride (e.g., 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion. However, a large excess will complicate purification. A patent for a similar process suggests using a 1:2.0 to 1:3.5 ratio of aminophenol to chloroacetyl chloride, although this may require more rigorous purification.[4]

  • Inefficient Mixing: Ensure vigorous stirring throughout the addition and reaction time to maintain a homogenous mixture and prevent localized overheating.

  • Presence of Moisture: As discussed in Q2, water will consume your acylating agent, directly reducing the yield.

Q4: My TLC plate shows multiple spots after the acylation step, not just the product and starting material. What are these side products?

A4: The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) in the starting material allows for competitive acylation. The likely side products are:

  • O-Acylated Product: Acylation occurs on the phenolic oxygen instead of the nitrogen. This is generally less favored as the amine is more nucleophilic, but it can occur, especially at higher temperatures.

  • N,O-Diacylated Product: Both the amine and hydroxyl groups are acylated. This is more likely if a significant excess of chloroacetyl chloride is used.

To favor selective N-acylation, maintain a low reaction temperature (0-10 °C) and add the chloroacetyl chloride slowly.[4] This leverages the higher nucleophilicity of the amine at lower temperatures, promoting the desired reaction pathway.

Category: Step 2 - Cyclodehydration

Q5: The cyclization of my intermediate to the final benzoxazole is slow or incomplete. How can I improve this step?

A5: Driving the cyclodehydration to completion is key for the final yield. If you are experiencing issues, consider the following:

  • Method of Cyclization: Simple heating of the intermediate may not be sufficient. The most common and effective method is to use a strong dehydrating agent that also acts as a catalyst. Polyphosphoric acid (PPA) is widely used for this purpose, typically at elevated temperatures (e.g., 140-160 °C).[6]

  • Thermal Cyclization Conditions: If performing a thermal cyclization without a catalyst, ensure the temperature is high enough and the reaction time is sufficient. Solvents like toluene or xylene can be used to azeotropically remove water as it forms, driving the equilibrium towards the product.

  • Alternative Reagents: For substrates sensitive to harsh acidic conditions like PPA, other reagents can be employed. Triflic anhydride (Tf₂O) in the presence of a base like 2-fluoropyridine has been reported for efficient benzoxazole synthesis under milder conditions.[7]

Q6: My final product is a dark, tarry, or polymeric material with a very low yield of the desired benzoxazole. What happened?

A6: The formation of tar is usually indicative of decomposition or polymerization, often caused by overly harsh reaction conditions.

  • Excessive Temperature/Time: During the PPA-mediated cyclization, using a temperature that is too high or heating for an extended period can lead to charring and decomposition of the organic material. Monitor the reaction closely by TLC (if possible) to determine the optimal reaction time.

  • Intermolecular Reactions: The chloromethyl group on the intermediate is reactive. Under harsh conditions, it can lead to intermolecular alkylation reactions, resulting in oligomers or polymers instead of the desired intramolecular cyclization.

  • Impure Intermediate: Carrying impurities from the acylation step into the high-temperature cyclization can be a major source of tar formation. Ensure your N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide intermediate is reasonably pure before proceeding.

Category: Purification

Q7: What is the most effective method for purifying the final this compound?

A7: The best purification method depends on the nature of the impurities.

  • Recrystallization: This is often the most effective and scalable method. After quenching the reaction (e.g., pouring the PPA mixture onto ice), the crude solid can be collected and recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is the next step. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.[8]

  • Distillation: While less common for this specific compound due to its solid nature, purification of similar chloro-methylated heterocycles has been achieved by distillation under reduced pressure.[9][10] This is only suitable if the compound is thermally stable and the impurities have significantly different boiling points.

Section 3: Validated Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-chlorophenol (1.0 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane, ~10 mL per gram of aminophenol).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting aminophenol spot is consumed.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude intermediate. The product can be used directly in the next step or purified further by recrystallization from ethanol/water.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: Place the crude N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Cyclization: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the intermediate) to the flask.

  • Heating: Heat the mixture with vigorous stirring to 140-150 °C for 2-3 hours.[6] The mixture will become a thick, stirrable paste.

  • Monitoring: Monitor the reaction by TLC until the intermediate is no longer visible.

  • Workup: Allow the reaction mixture to cool slightly (to ~80-90 °C) and then carefully pour it onto a large amount of crushed ice with stirring.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation and to break up any large clumps. Filter the solid, wash it thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to obtain the crude final product.

Parameter Step 1: Acylation Step 2: Cyclodehydration
Key Reagent Chloroacetyl ChloridePolyphosphoric Acid (PPA)
Solvent 1,2-Dichloroethane (anhydrous)None (PPA acts as solvent)
Temperature 0-10 °C (addition), RT (reaction)140-150 °C
Typical Time 3-5 hours2-3 hours
Key Challenge Controlling exotherm, avoiding side productsEnsuring complete cyclization, avoiding charring

Table 1: Summary of Recommended Reaction Conditions.

Section 4: Visualization of Key Processes

Troubleshooting Workflow: Low Final Yield

This decision tree can help diagnose the cause of a low overall yield.

Caption: A workflow for troubleshooting low yields in the synthesis.

Section 5: References

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 H)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. --INVALID-LINK--[8]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 H)-one derivatives. PMC - PubMed Central. --INVALID-LINK--[11]

  • Li, W., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1510. --INVALID-LINK--[7]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. --INVALID-LINK--[12]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. --INVALID-LINK--

  • Krasňan, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19413–19424. --INVALID-LINK--

  • Guidechem. (2023). How to synthesize 2-amino-4-chlorophenol. --INVALID-LINK--[2]

  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. --INVALID-LINK--[1]

  • ResearchGate. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?--INVALID-LINK--

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. --INVALID-LINK--

  • CN101121673A - Technique for synthesizing o-chloroacetaminophenol. Google Patents. --INVALID-LINK--[4]

  • Xu, C., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-4-chlorophenol synthesis. --INVALID-LINK--[13]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. --INVALID-LINK--

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16262. --INVALID-LINK--[6]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. --INVALID-LINK--

  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. --INVALID-LINK--[3]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. --INVALID-LINK--[14]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Russian Journal of Organic Chemistry, 58(10), 1554-1558. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-Chloro-2-chloromethyl-1H-benzoimidazole synthesis. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis. --INVALID-LINK--[15]

  • Al-Hussain, S. A., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 282. --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. --INVALID-LINK--[16]

  • PubChem - NIH. (n.d.). This compound. --INVALID-LINK--[17]

  • US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents. --INVALID-LINK--[9]

  • Abdel-Latif, E., & Mustafa, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry. --INVALID-LINK--[5]

  • Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. --INVALID-LINK--[10]

References

Technical Support Center: Purification of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. The inherent reactivity of the chloromethyl group, crucial for its synthetic utility, also presents unique challenges in purification. This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to help you achieve high purity and ensure the stability of your compound.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry, often used in the synthesis of pharmacologically active agents. Its purification is frequently complicated by several factors:

  • Lability: The benzylic chloride is susceptible to hydrolysis and nucleophilic substitution, leading to impurity formation during workup and purification.

  • Co-eluting Impurities: Structurally similar by-products, such as isomers or over-alkylated species, can be difficult to separate using standard chromatographic techniques.

  • Residual Starting Materials: Incomplete reactions can leave unreacted 2-amino-4-chlorophenol or chloroacetyl chloride derivatives in the crude product.

  • Thermal Instability: The compound may degrade at elevated temperatures, making distillation a challenging purification method.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude this compound?

Understanding the potential impurities is the first step toward effective purification. Based on the common synthetic route—the condensation of 2-amino-4-chlorophenol with a chloroacetic acid derivative—the following impurities are frequently observed.

Impurity Structure/Description Typical Origin Primary Removal Strategy
Unreacted 2-amino-4-chlorophenol Starting MaterialIncomplete reaction.Aqueous wash (mild acid), Column Chromatography.
Bis-benzoxazole Methane Dimer formed by reaction of the product with starting material.Excess starting material, prolonged reaction times.Column Chromatography.
5-Chloro-1,3-benzoxazol-2-yl)methanol Hydrolysis ProductExposure to water during workup or on silica gel.Anhydrous conditions, careful chromatography.
Over-chlorinated Species Isomers with additional chlorine on the aromatic ring.Impure starting materials or side reactions.Recrystallization, Preparative HPLC.
Q2: My crude product is a dark oil or tar. How can I clean it up before attempting fine purification?

A dark, oily crude product often indicates the presence of polymeric by-products or baseline impurities. An initial workup is crucial.

Answer: Before proceeding to column chromatography or recrystallization, a series of washes can significantly improve the quality of the crude material.

  • Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash with 5% HCl solution: This will remove any unreacted 2-amino-4-chlorophenol by converting it to its water-soluble hydrochloride salt.

  • Wash with saturated NaHCO₃ solution: This neutralizes any residual acid from the reaction or the previous wash.

  • Wash with brine: This helps to remove excess water from the organic layer.

  • Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo at a low temperature (<40°C) to yield a cleaner solid or oil ready for further purification.

Q3: I'm struggling with column chromatography. The compound seems to be degrading on the silica gel. What can I do?

This is a common issue due to the reactivity of the chloromethyl group with the acidic surface of standard silica gel, leading to the formation of the corresponding alcohol ((5-Chloro-1,3-benzoxazol-2-yl)methanol).

Answer: There are two primary strategies to mitigate on-column degradation:

  • Neutralize the Silica Gel: Pre-treat the silica gel by preparing the slurry in the chosen eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This deactivates the acidic silanol groups.

  • Use a "Fast" Chromatography System: The goal is to minimize the residence time of the compound on the stationary phase.

    • Use a wider diameter column to load more material in a thinner band.

    • Employ flash chromatography with positive air pressure to accelerate the elution.

    • Choose a solvent system that provides a good retention factor (Rf) of approximately 0.3-0.4 for the product on TLC, ensuring it elutes efficiently without excessive band broadening. A common starting point is a mixture of ethyl acetate and petroleum ether (or hexanes).[1][2]

Q4: What is the best solvent system for recrystallizing this compound?

Recrystallization is an excellent method for removing small amounts of closely related impurities if a suitable solvent can be found.

Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For benzoxazole derivatives, a polar protic solvent is often effective.

  • Recommended Solvent: Ethanol or Rectified Spirit has been shown to be effective for similar benzoxazolone structures.[3][4]

  • Alternative Solvent System: A two-solvent system can also be effective. For example, dissolve the compound in a minimal amount of a good solvent like hot acetone or ethyl acetate, and then slowly add a poor solvent like hexanes or petroleum ether until the solution becomes cloudy.[5] Heating to clarify and then allowing slow cooling can yield high-purity crystals.

Detailed Purification Protocols

Protocol 1: High-Purity Flash Column Chromatography

This protocol is designed to purify the crude product while minimizing degradation on the silica gel column.

Workflow Diagram:

A typical workflow for flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of ethyl acetate (EtOAc) in hexanes or petroleum ether. A system that gives the product an Rf value of ~0.3 is ideal. For a derivative, 5% ethyl acetate in petroleum ether was found to be effective.[1][2]

  • Column Preparation:

    • Prepare a slurry of silica gel in your chosen starting eluent (e.g., 100% hexanes).

    • To prevent degradation, add 0.5% triethylamine (TEA) to your eluent mixture.

    • Pack the column evenly.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity by adding the polar solvent (e.g., increase the percentage of EtOAc).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure, ensuring the water bath temperature does not exceed 40°C to prevent thermal degradation.

Protocol 2: Optimized Recrystallization

This method is best suited for material that is already >90% pure and aims to remove minor, structurally similar impurities.

Troubleshooting Decision Tree:

G Start Crude Product (>90% pure) Solvent Select Solvent (e.g., Ethanol) Start->Solvent Dissolve Dissolve in MINIMUM hot solvent Solvent->Dissolve Cool Cool Slowly to Room Temp, then Ice Bath Dissolve->Cool Result Observe Outcome Cool->Result Crystals Crystals Formed Result->Crystals Yes NoCrystals No Crystals / Oiling Out Result->NoCrystals No Filter Filter, Wash with Cold Solvent, Dry Crystals->Filter Troubleshoot Troubleshoot NoCrystals->Troubleshoot Pure Pure Crystalline Product Filter->Pure AddSolvent Add more 'good' solvent, reheat Troubleshoot->AddSolvent Oiled out Scratch Scratch flask, add seed crystal Troubleshoot->Scratch Supersaturated ChangeSolvent Change to two-solvent system (e.g., Acetone/Hexanes) Troubleshoot->ChangeSolvent Persistent oil

A decision-making process for troubleshooting recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., ethanol) to the flask and heat the mixture gently (e.g., on a hotplate) with swirling until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment & Storage

  • Purity Confirmation: The purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The absence of signals from starting materials or the hydrolysis by-product is a key indicator of high purity.

  • Storage: Due to its potential for hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

References

Technical Support Center: Synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges, particularly the formation of side products, in a practical question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product analysis (TLC, LC-MS) shows a significant, more polar impurity that is difficult to remove. What is it and how can I prevent its formation?

Answer: This is the most common issue encountered in this synthesis. The polar impurity is almost certainly the N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide intermediate.

Causality: The synthesis of the benzoxazole ring is a two-step process:

  • N-Acylation: The amino group of 2-amino-4-chlorophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is a rapid reaction.

  • Intramolecular Cyclization & Dehydration: The hydroxyl group of the intermediate amide attacks the amide carbonyl, followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring.

The persistence of the intermediate indicates that the second step—the cyclization—is incomplete. This is typically due to insufficient energy or the lack of an effective dehydrating agent to drive the reaction to completion.

Troubleshooting Protocol:

  • Thermal Cyclization: Ensure the reaction temperature is adequate for dehydration. After the initial acylation (which can be run at a lower temperature), the reaction mixture often requires heating, sometimes to reflux, for several hours. The specific temperature and time depend on the solvent used.

  • Acid Catalysis/Dehydrating Agents: For more stubborn reactions, the use of a strong acid or dehydrating agent is recommended. Polyphosphoric acid (PPA) is highly effective as it serves as both a solvent and a catalyst for the cyclization at elevated temperatures (e.g., 150-180°C).[1] Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be used, but require careful handling and optimization.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The intermediate will have a lower Rf value (more polar) than the final benzoxazole product. Continue heating until the spot corresponding to the intermediate has disappeared.

Question 2: I'm observing multiple byproducts, and my yield is consistently low. Could this be an issue with competitive O-acylation?

Answer: Yes, competitive acylation at the hydroxyl group is a known side reaction. While the amino group is generally a stronger nucleophile than the phenolic hydroxyl group, O-acylation can occur, especially under certain conditions. This leads to the formation of 2-amino-4-chlorophenyl 2-chloroacetate . This side product will not cyclize to the desired benzoxazole and represents a loss of starting material.

Causality: The selectivity of N-acylation over O-acylation is influenced by reaction conditions. Factors that increase the nucleophilicity of the hydroxyl group (e.g., strong bases deprotonating the phenol) or harsh reaction conditions can promote this side reaction.

Troubleshooting Protocol:

  • Control of Stoichiometry and Addition: Use chloroacetyl chloride in a controlled manner, typically around 1.0 to 1.1 equivalents. Add it slowly or dropwise to the solution of 2-amino-4-chlorophenol at a low temperature (e.g., 0-5°C) to favor the more kinetically rapid N-acylation.

  • Solvent and Base Selection: The choice of solvent and base is critical. Using a non-polar aprotic solvent can sometimes reduce O-acylation. A mild, non-nucleophilic base (e.g., triethylamine, pyridine) is often used to scavenge the HCl byproduct of the acylation. The base should be added carefully, as an excess of a strong base can deprotonate the phenol and increase its reactivity.

  • One-Pot Procedures: Employing a one-pot method where the initial acylation is performed at a low temperature, followed by direct heating of the same reaction mixture to induce cyclization, is often the most efficient approach to minimize the isolation of intermediates and side products.

Question 3: My reaction produced a significant amount of dark, insoluble tar-like material. What causes this polymerization?

Answer: The formation of tar or polymeric material is a strong indicator of side reactions involving the highly reactive chloromethyl group of the product or unreacted chloroacetyl chloride.

Causality:

  • Product Self-Polymerization: The chloromethyl group on the final product, this compound, is an electrophilic site. It can be attacked by nucleophiles. The nitrogen atom of another benzoxazole molecule can act as a nucleophile, leading to N-alkylation and the formation of dimers or polymers.

  • Reaction with Starting Material: The product can also alkylate the starting 2-amino-4-chlorophenol, which has two nucleophilic sites (amine and hydroxyl), leading to complex, high-molecular-weight impurities.

  • Hydrolysis of Chloroacetyl Chloride: If moisture is present, chloroacetyl chloride hydrolyzes to chloroacetic acid and HCl.[2] The resulting acidic conditions and high temperatures can promote polymerization and degradation pathways.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to prevent hydrolysis of the acyl chloride.

  • Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times once the product has formed. The goal is to find the minimum temperature and time required for complete cyclization.

  • Work-up Procedure: Once the reaction is complete, proceed with the work-up promptly. Quenching the reaction (e.g., by pouring it into cold water or ice) can help to stop further side reactions. The product should then be extracted and purified without delay.

Summary of Potential Side Products

Side Product Name Structure Reason for Formation Analytical Signature
N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamideIntermediateIncomplete cyclization/dehydration.Higher polarity (lower Rf on TLC), distinct ¹H NMR signals for amide N-H and phenolic O-H.
2-amino-4-chlorophenyl 2-chloroacetateIsomerCompetitive O-acylation of the starting material.Same mass as the intermediate, but different fragmentation in MS and distinct NMR spectrum.
Polymeric/Oligomeric materialsComplex MixtureSelf-alkylation of product or alkylation of starting material by the product.Insoluble, tar-like appearance. Broad, unresolved signals in NMR.
4-chloro-2-nitrophenolImpurityIncomplete reduction during the synthesis of the 2-amino-4-chlorophenol starting material.[3]Yellow color in the reaction mixture. Can be detected by LC-MS.

Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic route to this compound and the major side reactions that can occur.

Synthesis_Pathway cluster_reactants Starting Materials Reactant1 2-Amino-4-chlorophenol Intermediate N-(5-chloro-2-hydroxyphenyl) -2-chloroacetamide Reactant1->Intermediate N-Acylation (Desired) SideProduct1 2-Amino-4-chlorophenyl 2-chloroacetate Reactant1->SideProduct1 O-Acylation (Side Reaction) Reactant2 Chloroacetyl Chloride Reactant2->Intermediate N-Acylation (Desired) Reactant2->SideProduct1 O-Acylation (Side Reaction) Product 5-Chloro-2-(chloromethyl) -1,3-benzoxazole Intermediate->Product Cyclization (Dehydration) Intermediate->Product  Incomplete Reaction SideProduct2 Polymeric Byproducts Product->SideProduct2 Self-Alkylation (Side Reaction)

Caption: Desired reaction pathway and formation of key side products.

Recommended Purification Protocol: Recrystallization

For removing the common N-acylated intermediate and other minor impurities, recrystallization is often effective.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene) to find a suitable system. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. A solvent pair (e.g., ethanol/water, toluene/hexane) may be necessary.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent or solvent system.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities (like polymers).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

References

optimization of reaction time and temperature for 5-Chloro-2-(chloromethyl)-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. This molecule is a key intermediate in the development of various pharmaceutical compounds and specialty chemicals.[1][2] Its synthesis, while straightforward in principle, presents several challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer a comprehensive troubleshooting guide in a practical question-and-answer format.

Part 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the condensation and subsequent cyclization of 4-chloro-2-aminophenol with a suitable two-carbon electrophile, typically chloroacetic acid or a more reactive derivative like chloroacetyl chloride.[3][4] The reaction involves the formation of an intermediate o-hydroxyamide, which then undergoes intramolecular dehydration to form the stable benzoxazole ring.

Q2: What is the underlying reaction mechanism?

The reaction proceeds in two key stages:

  • N-Acylation: The amino group of 4-chloro-2-aminophenol acts as a nucleophile, attacking the carbonyl carbon of the chloroacetyl group. This forms an N-(2-hydroxy-5-chlorophenyl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclization & Dehydration: Under thermal or acid-catalyzed conditions, the hydroxyl group attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the oxazole ring, yielding the final product.

The overall mechanism is illustrated below.

G Start Starting Materials: 4-chloro-2-aminophenol + Chloroacetyl Chloride Acylation Step 1: N-Acylation (Nucleophilic Attack) Start->Acylation Base (e.g., Pyridine) or Heat Intermediate Intermediate: N-(2-hydroxy-5-chlorophenyl) -2-chloroacetamide Acylation->Intermediate Cyclization Step 2: Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Heat / Acid Catalyst (-H2O) Product Final Product: 5-Chloro-2-(chloromethyl) -1,3-benzoxazole Cyclization->Product

Caption: Reaction mechanism for benzoxazole synthesis.

Q3: Why is temperature a critical parameter in this synthesis?

Temperature plays a dual role. It must be high enough to overcome the activation energy for the intramolecular cyclization and dehydration step.[5] However, excessive heat can lead to the formation of polymeric side products or degradation of the starting materials and the final product. The chloromethyl group is also susceptible to nucleophilic substitution at high temperatures, further complicating the product profile. Therefore, finding the optimal temperature is crucial for maximizing yield and purity.

Part 2: Experimental Protocol

This section provides a baseline protocol for the synthesis. Researchers should consider this a starting point, with optimization being key to achieving desired results.

Protocol: Synthesis via Condensation of 4-chloro-2-aminophenol and Chloroacetic Acid

Materials:

  • 4-chloro-2-aminophenol

  • Chloroacetic acid

  • Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-aminophenol (1.0 eq) and chloroacetic acid (1.1 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable (approximately 10x the weight of the aminophenol).

  • Heating and Monitoring: Heat the reaction mixture to 120-130°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.[5] A common mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 3:2 or 4:1 v/v).[6][7]

  • Work-up: Once the reaction is complete (typically 3-5 hours, indicated by the consumption of the aminophenol), cool the mixture to room temperature.[5] Cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[4]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can then be purified by silica gel column chromatography.[5]

Part 3: Troubleshooting and Optimization Guide

This section is formatted as a series of common problems encountered during the synthesis.

Q4: My reaction yield is very low. What are the potential causes and solutions?

Low yield is a frequent issue. A systematic approach is necessary to diagnose the cause.[5]

G Start Problem: Low Yield Check1 Check TLC: Is Starting Material (SM) Present? Start->Check1 Check2 Check TLC/NMR: Are there multiple unexpected spots/peaks? Start->Check2 Check3 Verify Starting Material Purity Start->Check3 Sol1a Solution: Extend Reaction Time Check1->Sol1a Yes Sol1b Solution: Increase Temperature Incrementally (e.g., +10°C) Check1->Sol1b Yes Sol1c Solution: Check Catalyst/Reagent Activity (e.g., PPA) Check1->Sol1c Yes Sol2a Solution: Decrease Temperature to Reduce Side Reactions Check2->Sol2a Yes Sol2b Solution: Optimize Work-up to Minimize Product Loss Check2->Sol2b Yes Sol3 Solution: Purify/Recrystallize Starting Materials Check3->Sol3 Impure

Caption: A logical workflow for troubleshooting low yields.

  • Cause 1: Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction has not gone to completion.[5]

    • Solution: Extend the reaction time and continue monitoring. If the reaction has stalled, consider incrementally increasing the temperature. Also, ensure your dehydrating agent (e.g., PPA) is active and not hydrolyzed from improper storage.

  • Cause 2: Side Product Formation: The appearance of multiple new spots on the TLC plate suggests competing side reactions.

    • Solution: High temperatures can often cause this. Try running the reaction at a lower temperature for a longer period.

  • Cause 3: Impure Starting Materials: Impurities in the 4-chloro-2-aminophenol or chloroacetic acid can inhibit the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallization may be necessary.

  • Cause 4: Product Loss During Work-up: The product may be partially lost during extraction or neutralization.

    • Solution: Ensure the aqueous layer is thoroughly extracted multiple times. Be cautious during neutralization to avoid hydrolysis of the product, especially under harsh pH conditions.

Q5: How can I optimize the reaction time and temperature for the best results?

Optimization should be done systematically by running a series of small-scale parallel reactions.

  • Temperature Optimization: Set up several identical reactions and run them at different temperatures (e.g., 110°C, 120°C, 130°C, 140°C). Monitor each by TLC and quench them after a fixed time (e.g., 4 hours). Analyze the crude yield and purity (e.g., by crude NMR or HPLC) to identify the optimal temperature.

  • Time Optimization: Once an optimal temperature is established, run a reaction at that temperature and take aliquots at regular intervals (e.g., every 60 minutes). Analyze each aliquot by TLC or HPLC to determine the point at which the starting material is consumed and product formation is maximized, before significant side product formation begins.

Data Presentation: Effect of Temperature and Time on Yield

The following table illustrates a hypothetical optimization experiment. Actual results will vary based on specific lab conditions and reagent purity.

Reaction IDTemperature (°C)Time (h)Conversion (%)Crude Yield (%)Key Observation
A112037565Incomplete reaction, starting material remains.
A212059082Good conversion, clean reaction profile.
A313039890Optimal. Fast conversion, minimal side products.
A41305>9985Increased side product formation observed on TLC.
A51403>9970Significant degradation/charring of the mixture.

Q6: I see an unexpected colored impurity in my final product. How can I remove it?

Colored impurities are common.

  • Activated Charcoal: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities. Filter the charcoal and recrystallize the product.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or mixtures of hexane/ethyl acetate) is a powerful purification technique that can remove colored and other impurities.[5][7]

Q7: How do I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:[8]

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should match the expected chemical shifts and coupling constants for this compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the correct molecular ion peak (m/z) and isotopic pattern characteristic of a molecule with two chlorine atoms.

  • HPLC/GC-MS: These chromatographic techniques are excellent for assessing purity. A pure sample should show a single major peak.[8]

  • FTIR Spectroscopy: This can confirm the presence of key functional groups and the benzoxazole ring system.

References

stability issues of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability issues you may encounter during your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your research.

This document will cover the known stability profile of this compound, potential degradation pathways, and practical guidance for its handling and use.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common symptom of compound instability. This compound possesses two key reactive sites: the benzoxazole ring and the chloromethyl group. The benzoxazole ring is susceptible to hydrolysis, particularly under acidic conditions, which can lead to ring-opening and loss of activity.[1] The chloromethyl group is a reactive electrophile that can be attacked by nucleophiles present in your experimental system.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Hydrolysis of the Benzoxazole Ring: This is often the primary concern in aqueous media. The generally accepted mechanism for related benzoxazoles involves protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position. This leads to the formation of a transient 2-hydroxy-benzoxazoline intermediate, which then undergoes ring-opening to form N-(2-hydroxy-4-chlorophenyl)chloroacetamide.[1]

  • Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is susceptible to attack by a wide range of nucleophiles. This can include water (leading to the corresponding alcohol), buffers (e.g., phosphate, Tris), or other components in your reaction mixture.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] Avoid storage with strong oxidizing agents, acids, and bases. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in an anhydrous, aprotic solvent.

Q4: I am observing a new peak in my HPLC analysis after incubating my compound in an aqueous buffer. What could it be?

A4: A new peak is likely a degradation product. Based on the known reactivity, the most probable degradation products in an aqueous buffer are the ring-opened hydrolysis product, N-(2-hydroxy-4-chlorophenyl)chloroacetamide, or the product of nucleophilic attack on the chloromethyl group, such as 5-chloro-2-(hydroxymethyl)-1,3-benzoxazole if water is the nucleophile. The specific product will depend on the pH and composition of your buffer.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Rapid Loss of Compound in Aqueous Solution
  • Symptom: You observe a rapid decrease in the concentration of the parent compound when dissolved in aqueous buffers, even at neutral pH.

  • Possible Cause: The benzoxazole ring is known to be less stable in aqueous conditions compared to other heterocycles like benzimidazoles or benzothiazoles.[1] The rate of hydrolysis is pH-dependent.

  • Troubleshooting Steps:

    • pH Optimization: If your experimental conditions allow, try to perform the reaction at a pH where the benzoxazole ring is more stable (i.e., avoiding mildly acidic conditions).

    • Solvent System: Consider using a co-solvent system to reduce the concentration of water. Ensure the co-solvent is compatible with your assay.

    • Fresh Preparations: Always prepare aqueous solutions of this compound immediately before use.

Issue 2: Formation of Multiple Unidentified Peaks in the Presence of Other Reagents
  • Symptom: Your reaction mixture shows multiple new peaks on your analytical chromatogram that are not present in your control samples.

  • Possible Cause: The chloromethyl group is highly reactive towards nucleophiles.[3][4] Components in your reaction mixture, such as buffers containing primary or secondary amines (e.g., Tris), thiols (e.g., DTT), or other nucleophilic additives, can react with your compound.

  • Troubleshooting Steps:

    • Buffer Compatibility Study: Run a control experiment with this compound in the buffer system without other reagents to see if the buffer itself is causing degradation.

    • Choice of Buffer: If the buffer is reactive, switch to a non-nucleophilic buffer system (e.g., HEPES, MES).

    • Protecting Groups: In a synthetic context, consider the use of a protecting group for the chloromethyl moiety if it is not the desired site of reaction.

Experimental Protocols

To assist you in evaluating the stability of this compound under your specific experimental conditions, we provide the following detailed protocols for forced degradation studies. These are based on the principles outlined in the EMA guidelines for stability testing.[5]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Stress Samples: For each condition, dilute the stock solution with the stressor to a final concentration of 0.1 mg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl.

    • Base Hydrolysis: Use 0.1 M NaOH.

    • Oxidation: Use 3% H₂O₂.

    • Thermal: Use a 50:50 mixture of acetonitrile and water.

    • Control: Use a 50:50 mixture of acetonitrile and water.

  • Incubation:

    • Incubate the acid, base, and thermal samples in a water bath at 60°C.

    • Keep the oxidation and control samples at room temperature, protected from light.

  • Time Points: Collect samples at T=0, 2, 8, and 24 hours.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • For other samples, no quenching is necessary.

  • Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection. An LC-MS compatible method is highly recommended for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining.

    • Determine the peak areas of any degradation products.

    • Aim for 5-20% degradation to ensure that the primary degradation pathways are observed.

Protocol 2: Photostability Study

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

  • Sample Preparation: Prepare two sets of solutions of this compound at a concentration of 0.1 mg/mL in a transparent solvent (e.g., acetonitrile/water).

  • Light Exposure:

    • Expose one set of samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • Wrap the second set of samples in aluminum foil to protect them from light (dark control).

  • Time Points: Collect samples from both sets at appropriate time intervals.

  • Analysis: Analyze all samples by HPLC and compare the chromatograms of the exposed samples to the dark controls.

Data Summary

The following table summarizes the expected stability of this compound under various stress conditions, based on the known chemistry of benzoxazoles and chloromethylated heterocycles.

ConditionExpected StabilityLikely Primary Degradation Products
Acidic (e.g., 0.1 M HCl) Low N-(2-hydroxy-4-chlorophenyl)chloroacetamide
Neutral (aqueous) Moderate N-(2-hydroxy-4-chlorophenyl)chloroacetamide, 5-chloro-2-(hydroxymethyl)-1,3-benzoxazole
Basic (e.g., 0.1 M NaOH) Low to Moderate N-(2-hydroxy-4-chlorophenyl)chloroacetamide, potential for further decomposition
Oxidative (e.g., H₂O₂) Moderate Potential for oxidation at the benzoxazole ring
Thermal (in solution) Moderate to High Dependent on solvent and temperature
Photolytic Moderate to High Dependent on wavelength and intensity of light

Visualizing Degradation Pathways and Workflows

To further clarify the potential degradation and troubleshooting workflows, the following diagrams are provided.

A This compound B Hydrolysis (H2O, H+) A->B Aqueous Acid C Nucleophilic Attack (Nu-) A->C Nucleophile Present D N-(2-hydroxy-4-chlorophenyl)chloroacetamide (Ring-Opened Product) B->D E 5-Chloro-2-(substituted methyl)-1,3-benzoxazole C->E

Caption: Potential degradation pathways of this compound.

A Inconsistent Results Observed B Is the compound in aqueous solution? A->B C Consider Hydrolysis B->C Yes D Are other nucleophiles present? B->D No F Optimize pH and use fresh solutions C->F D->A No, other issue E Consider Nucleophilic Substitution D->E Yes G Change buffer or remove interfering nucleophile E->G

References

Technical Support Center: 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability, potential degradation pathways, and best practices for its use in your research.

Introduction to this compound

This compound is a versatile heterocyclic compound. The benzoxazole core is a significant scaffold in medicinal chemistry, known for a wide range of biological activities. The reactivity of this molecule is primarily dictated by two key features: the electrophilic chloromethyl group at the 2-position and the relatively stable, yet functionalizable, 5-chloro-substituted benzoxazole ring. The chloromethyl group, in particular, serves as a reactive handle for nucleophilic substitution, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][2] However, this reactivity also makes the compound susceptible to degradation under common experimental conditions.

This guide will help you anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound?

A1: The primary degradation pathways for this compound are nucleophilic substitution at the chloromethyl group (especially hydrolysis), and to a lesser extent, ring-opening of the benzoxazole core under certain pH conditions. Photodegradation and thermal degradation are also possible under specific environmental stresses.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, store the compound in a tightly sealed container, protected from light and moisture, at a low temperature (ideally -20°C for long-term storage). It is best to store it as a dry solid. If you need to prepare a stock solution, use a dry, aprotic solvent and store it at a low temperature.

Q3: Is this compound stable in aqueous solutions?

A3: No, it is generally not stable in aqueous solutions for extended periods. The chloromethyl group is susceptible to hydrolysis, which will convert it to the corresponding alcohol, (5-chloro-1,3-benzoxazol-2-yl)methanol. The rate of hydrolysis is expected to be dependent on pH and temperature.

Q4: What are the likely impurities I might find in a sample of this compound?

A4: Besides the hydrolysis product, you might find residual starting materials from its synthesis, such as 2-amino-4-chlorophenol. If the compound has been exposed to high temperatures, thermal degradation products may also be present.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexpected Side Products in a Reaction
  • Symptom: You are performing a reaction with this compound and observe one or more unexpected spots on your TLC plate or peaks in your LC-MS analysis.

  • Potential Cause 1: Reaction with a Nucleophilic Solvent.

    • Explanation: The chloromethyl group is highly reactive towards nucleophiles.[1] If your reaction solvent is nucleophilic (e.g., methanol, ethanol, water), it can react with your starting material to form a substitution product. For example, in methanol, you may form 5-chloro-2-(methoxymethyl)-1,3-benzoxazole.

    • Troubleshooting Steps:

      • Analyze the side product: Attempt to characterize the unexpected product by mass spectrometry and NMR to confirm if it is a solvent adduct.

      • Change the solvent: Switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, acetonitrile, or DMF. Ensure your solvent is anhydrous.

      • Control the temperature: Running the reaction at a lower temperature may reduce the rate of side product formation.

  • Potential Cause 2: Hydrolysis.

    • Explanation: If there is any residual water in your reaction mixture, or if your work-up involves aqueous solutions, the chloromethyl group can hydrolyze to the corresponding alcohol. This alcohol derivative will be more polar than the starting material.

    • Troubleshooting Steps:

      • Use anhydrous conditions: Dry your solvents and glassware thoroughly before starting the reaction. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Minimize contact with water during work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature.

Issue 2: Low Yield or Incomplete Reaction
  • Symptom: Your reaction is sluggish, or the yield of your desired product is lower than expected.

  • Potential Cause: Degradation of the Starting Material.

    • Explanation: If your sample of this compound has degraded over time due to improper storage, its effective concentration will be lower, leading to poor reaction outcomes.

    • Troubleshooting Steps:

      • Check the purity of the starting material: Before starting your reaction, analyze your this compound by NMR or LC-MS to confirm its purity.

      • Use a fresh sample: If you suspect degradation, use a fresh, high-purity batch of the compound.

Issue 3: Inconsistent Results
  • Symptom: You are getting variable results when repeating an experiment.

  • Potential Cause: Variable Stability under Reaction Conditions.

    • Explanation: Small variations in reaction setup, such as the amount of atmospheric moisture, temperature fluctuations, or exposure to light, can affect the stability of this compound and lead to inconsistent results.

    • Troubleshooting Steps:

      • Standardize your procedure: Ensure that your experimental protocol is detailed and followed consistently. This includes using the same grade of solvents and reagents, maintaining a consistent temperature, and protecting the reaction from light if it is light-sensitive.

      • Perform a stability study: If you continue to see inconsistencies, consider performing a formal stability study of the compound under your specific reaction conditions (see Section 5 for a protocol).

Hypothesized Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on the chemical principles of its functional groups.

Nucleophilic Substitution/Hydrolysis

The most common degradation pathway involves the reaction of the electrophilic chloromethyl group with a nucleophile. Water is a common nucleophile, leading to hydrolysis.

G start This compound product (5-Chloro-1,3-benzoxazol-2-yl)methanol start->product SN1 or SN2 reaction nucleophile H2O (Nucleophile) nucleophile->start

Caption: Hydrolysis of the chloromethyl group.

Benzoxazole Ring Opening (Hydrolysis)

Under acidic or basic conditions, the benzoxazole ring itself can undergo hydrolytic cleavage.[3]

G start This compound intermediate Protonated/Hydroxide Adduct Intermediate start->intermediate product 2-Amino-4-chlorophenol + Chloroacetic acid derivative intermediate->product Ring Opening conditions H+ or OH- conditions->start

Caption: Hydrolytic ring-opening of the benzoxazole core.

Photodegradation

Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond.

G start This compound radicals Aryl and Chloromethyl Radicals start->radicals products Complex mixture of products radicals->products Radical reactions light UV Light light->start

Caption: Proposed photodegradation pathway.

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol provides a framework for evaluating the stability of the compound at different pH values.

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at various pH levels.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions: pH 4, pH 7, and pH 9

  • HPLC system with a UV detector

  • Thermostated incubator or water bath

Procedure:

  • Prepare a stock solution: Accurately weigh a sample of this compound and dissolve it in a minimal amount of acetonitrile to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare test solutions: In separate vials, add a small aliquot of the stock solution to each buffer (pH 4, 7, and 9) to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). The final concentration of acetonitrile should be low (e.g., <1%) to minimize its effect on the reaction.

  • Incubate the samples: Place the vials in a thermostated incubator set to a specific temperature (e.g., 25°C or 40°C).

  • Analyze samples over time: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately analyze it by HPLC.

  • HPLC analysis: Use a suitable C18 column and a mobile phase (e.g., a gradient of acetonitrile and water) to separate the parent compound from its degradation products. Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Data analysis: Plot the concentration of this compound as a function of time for each pH. From this data, you can determine the degradation rate constant.

Data Presentation:

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Primary Degradation Product
4.025(5-Chloro-1,3-benzoxazol-2-yl)methanol
7.025(5-Chloro-1,3-benzoxazol-2-yl)methanol
9.025(5-Chloro-1,3-benzoxazol-2-yl)methanol

Workflow for Investigating an Unknown Degradant

G A Observe Unexpected Peak/Spot (LC-MS or TLC) B Isolate the Impurity (e.g., Prep-HPLC or Column Chromatography) A->B C Characterize the Structure (MS, NMR, IR) B->C D Hypothesize Degradation Pathway (e.g., Hydrolysis, Oxidation) C->D E Confirm Hypothesis (e.g., Synthesize the proposed degradant and compare) D->E F Optimize Reaction/Storage Conditions to Minimize Degradation E->F

Caption: Workflow for identifying an unknown degradant.

References

how to avoid dimerization of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this highly reactive benzoxazole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results while avoiding common pitfalls, most notably, the dimerization of the primary reagent.

Understanding the Challenge: The Dimerization of this compound

This compound is a valuable building block in medicinal chemistry due to the electrophilic nature of the chloromethyl group, which allows for the introduction of the benzoxazole moiety onto various nucleophilic scaffolds.[1][2] However, this high reactivity is also the primary cause of a significant side reaction: self-condensation, or dimerization.

This dimerization occurs when one molecule of this compound acts as a nucleophile and another as an electrophile. The nitrogen atom of the benzoxazole ring of one molecule attacks the electrophilic carbon of the chloromethyl group of another molecule, leading to the formation of a dimeric impurity. This side reaction can significantly reduce the yield of the desired product and complicate purification.

Below is a troubleshooting guide and a set of frequently asked questions to address and mitigate this issue.

Troubleshooting Guide: Dimerization and Other Side Reactions

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

Question 1: My reaction is showing a significant amount of a higher molecular weight byproduct that I suspect is the dimer. How can I confirm this?

Answer:

The suspected byproduct is likely the dimer, arising from the intermolecular reaction between two molecules of this compound. To confirm its identity, you can use the following analytical techniques:

  • Mass Spectrometry (MS): The dimer will have a molecular weight that is the sum of two molecules of this compound minus the mass of HCl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You will observe a new set of aromatic protons corresponding to the two distinct benzoxazole moieties in the dimer. Additionally, the characteristic singlet of the chloromethyl group (-CH₂Cl) will be replaced by a new singlet corresponding to the methylene bridge (-N-CH₂-), which will likely appear at a different chemical shift.

    • ¹³C NMR: The dimer will show a more complex spectrum with additional aromatic carbon signals and a new signal for the methylene bridge carbon.

  • High-Performance Liquid Chromatography (HPLC): The dimer, being larger and likely less polar than the starting material, will have a different retention time. Spiking the sample with a small amount of the starting material can help in peak identification.

Question 2: What are the key reaction parameters I should control to minimize dimer formation?

Answer:

Minimizing dimerization hinges on controlling the reaction kinetics to favor the desired intermolecular reaction with your nucleophile over the undesired self-condensation. Here are the critical parameters to consider:

  • Concentration: Running the reaction under dilute conditions is one of the most effective ways to suppress dimerization. By lowering the concentration of this compound, you reduce the probability of two molecules of the starting material encountering each other.

  • Temperature: Lowering the reaction temperature will decrease the rate of all reactions, including dimerization. Since dimerization is often a bimolecular reaction, its rate is more sensitive to concentration changes than a unimolecular decomposition or some desired product formations. Start your reactions at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to the optimal temperature for your desired reaction.

  • Rate of Addition: Instead of adding the this compound all at once, use a syringe pump to add it slowly to the solution of your nucleophile. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the (likely) higher concentration of your intended nucleophile.

  • Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base. A strong, nucleophilic base can deprotonate the benzoxazole nitrogen, increasing its nucleophilicity and promoting dimerization.

Question 3: I've already formed a significant amount of the dimer. What are my options for purification?

Answer:

If dimerization has already occurred, purification can be challenging but is often achievable through chromatographic methods.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from the dimer. The dimer is typically less polar than the desired product (especially if your product has polar functional groups) and will elute first with a less polar solvent system. Careful selection of the eluent system is crucial for good separation.

  • Recrystallization: If the desired product and the dimer have sufficiently different solubilities, recrystallization can be an effective purification method.[3] This is often a matter of trial and error with different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of dimerization for this compound?

A1: The dimerization is a nucleophilic substitution reaction. The nitrogen atom of one benzoxazole molecule acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on a second molecule, displacing the chloride ion.

Dimerization_Mechanism

Caption: Dimerization via nucleophilic attack.

Q2: Can I use a protecting group strategy to avoid dimerization?

A2: While theoretically possible, protecting the benzoxazole nitrogen is generally not a practical approach for this specific problem. The conditions required to introduce and remove a protecting group may not be compatible with your overall synthetic scheme and could add unnecessary steps. The primary strategies of controlling reaction conditions (concentration, temperature, rate of addition) are usually more effective and efficient.

Q3: Are there alternative reagents to this compound that are less prone to dimerization?

A3: The high reactivity of the chloromethyl group is what makes this reagent useful. Less reactive analogs, such as a bromomethyl or a tosylmethyl group, might be slightly less prone to dimerization but would also be less reactive towards your desired nucleophile, potentially requiring harsher reaction conditions. A better approach is to optimize the reaction conditions for the chloromethyl compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound to Minimize Dimerization

This protocol provides a step-by-step method for the reaction of this compound with a primary amine, incorporating best practices to minimize dimer formation.

Materials:

  • This compound

  • Primary amine

  • Anhydrous, non-polar solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Proton Sponge)

  • Syringe pump

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary amine (1.2 equivalents) and the non-nucleophilic base (1.5 equivalents) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Slow Addition of Electrophile: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a separate flask. Draw this solution into a syringe and place it on a syringe pump.

  • Reaction: Add the solution of this compound to the reaction mixture dropwise via the syringe pump over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Experimental_Workflow

Caption: Workflow for minimizing dimerization.

Data Presentation

ParameterRecommendation to Minimize DimerizationRationale
Concentration < 0.1 MReduces the frequency of intermolecular collisions between the electrophile.
Temperature 0 °C to -78 °CSlows down the rate of the undesired dimerization reaction.
Rate of Addition Slow, dropwise addition over 1-2 hoursMaintains a low instantaneous concentration of the electrophile.
Base Non-nucleophilic, sterically hindered (e.g., DIPEA)Prevents deprotonation of the benzoxazole nitrogen, which would increase its nucleophilicity.
Solvent Anhydrous, non-polar (e.g., DCM, THF)Ensures reactants are fully solvated and prevents side reactions with protic solvents.

References

Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions (FAQs) to address challenges encountered during laboratory and scale-up production.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. The primary and most industrially viable route involves a two-step process starting from 2-amino-4-chlorophenol. The first step is the N-acylation with chloroacetyl chloride to form the intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide. This is followed by a dehydrative cyclization to yield the final product. While seemingly straightforward, this synthesis presents several challenges during scale-up, including exothermic reactions, potential side-product formation, and purification difficulties. This guide will address these issues in a practical, question-and-answer format.

Reaction Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization 2-amino-4-chlorophenol 2-amino-4-chlorophenol acylation Acylation (Exothermic) 2-amino-4-chlorophenol->acylation chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->acylation intermediate N-(5-chloro-2-hydroxyphenyl)- 2-chloroacetamide acylation->intermediate cyclization Dehydrative Cyclization intermediate->cyclization cyclizing_agent Cyclizing Agent (e.g., POCl3) cyclizing_agent->cyclization product 5-Chloro-2-(chloromethyl) -1,3-benzoxazole cyclization->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting and FAQs

Section 1: N-Acylation Step

Q1: My acylation reaction is highly exothermic and difficult to control on a larger scale. How can I manage this?

A1: The reaction between 2-amino-4-chlorophenol and chloroacetyl chloride is indeed highly exothermic, and uncontrolled temperature spikes can lead to side reactions and a decrease in yield and purity.[1] For effective management:

  • Controlled Addition: Add the chloroacetyl chloride dropwise to a solution of 2-amino-4-chlorophenol. A slow, controlled addition rate is crucial to allow the cooling system to dissipate the generated heat.

  • Efficient Cooling: Employ a robust cooling system, such as a jacketed reactor with a circulating coolant, to maintain a low and stable reaction temperature, typically between 0 and 10°C.[2]

  • Vigorous Stirring: Ensure efficient agitation to promote heat transfer from the reaction mass to the cooling surface, preventing localized hot spots.

  • Solvent Choice: Use an appropriate inert solvent, such as 1,2-dichloroethane, to help moderate the exotherm.[2]

Q2: I am observing the formation of byproducts during the acylation, leading to a complex mixture. What are the likely side products and how can I minimize them?

A2: A common issue is the formation of di-acylated and O-acylated byproducts.[3]

  • N,O-diacylation: Both the amino and hydroxyl groups of 2-amino-4-chlorophenol can be acylated by chloroacetyl chloride.

  • O-acylation: The hydroxyl group can be acylated, particularly at higher temperatures.

To minimize these byproducts:

  • Low Temperature: Maintaining a low reaction temperature (0-10°C) favors N-acylation over O-acylation.[2]

  • Stoichiometry: Use a precise molar ratio of reactants. A slight excess of 2-amino-4-chlorophenol might be considered to ensure complete consumption of the more reactive chloroacetyl chloride.

  • pH Control: The presence of a base can promote O-acylation. The reaction is typically carried out under neutral or slightly acidic conditions.

Q3: The yield of the intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide, is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring with an appropriate analytical technique like TLC or HPLC.

  • Side Reactions: As discussed in Q2, byproduct formation consumes starting materials.

  • Purity of Starting Materials: Impurities in 2-amino-4-chlorophenol or chloroacetyl chloride can interfere with the reaction. Ensure the use of high-purity reagents.

  • Work-up Losses: The intermediate can be sensitive to the work-up conditions. Avoid harsh basic or acidic conditions during extraction and washing.

Section 2: Cyclization Step

Q4: I am having trouble with the cyclization of N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide. The reaction is sluggish and does not go to completion. What can I do?

A4: A sluggish cyclization is a common hurdle. Here are some troubleshooting steps:

  • Choice of Cyclizing Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this type of cyclization.[4] Other reagents like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) can also be considered.

  • Reaction Temperature: The cyclization often requires elevated temperatures. The optimal temperature will depend on the chosen cyclizing agent and solvent. A temperature range of 80-120°C is a good starting point to investigate.

  • Catalyst: In some cases, a catalytic amount of a Lewis acid can promote the cyclization.

  • Water Scavenging: The reaction produces water, which can inhibit the cyclization. Performing the reaction in a solvent that allows for azeotropic removal of water can be beneficial.

Q5: The use of phosphorus oxychloride (POCl₃) is leading to charring and the formation of dark-colored impurities. How can I optimize its use?

A5: POCl₃ is a powerful but aggressive reagent. Proper control is key to a clean reaction.

  • Stoichiometry: Use a controlled amount of POCl₃. A large excess can lead to decomposition and charring. A molar ratio of 1.1 to 1.5 equivalents relative to the amide intermediate is often sufficient.

  • Temperature Control: Add the POCl₃ at a lower temperature and then gradually heat the reaction mixture to the desired reflux temperature. This helps to control the initial reaction rate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.

  • Quenching: The quenching of POCl₃ is highly exothermic. The reaction mixture should be cooled significantly before being slowly and carefully added to a mixture of ice and water with vigorous stirring.

Section 3: Purification and Scale-Up

Q6: I am struggling to purify the final product, this compound, to a high purity on a larger scale. What are effective purification strategies?

A6: Purification can be challenging due to the nature of the product and potential impurities.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often the most effective method for large-scale purification.

  • Distillation: If the product is thermally stable, vacuum distillation can be an option, although care must be taken to avoid decomposition.[5]

  • Column Chromatography: While effective on a lab scale, it is often not practical for large-scale production. It can be used for the purification of smaller, high-purity batches if necessary.

  • Treatment with a Lower Alcohol: For related chloro-methylated heterocycles, treatment of the crude product with a lower alcohol like methanol before distillation has been shown to improve purity.[6]

Q7: What are the main safety concerns when scaling up this synthesis?

A7: Safety is paramount. The primary hazards are associated with the reagents:

  • Chloroacetyl Chloride: Highly corrosive, toxic, and reacts violently with water.[2] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Phosphorus Oxychloride: Also highly corrosive, toxic, and reacts violently with water.[4] Similar handling precautions as for chloroacetyl chloride are necessary.

  • Exothermic Reactions: As discussed, both the acylation and the quenching of the cyclization reaction are highly exothermic. Proper temperature control and slow addition of reagents are critical to prevent runaway reactions.

Experimental Protocols

Protocol 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

This protocol is a general guideline and should be optimized for specific laboratory or plant conditions.

ParameterValue
Reactants
2-amino-4-chlorophenol1.0 equivalent
Chloroacetyl chloride1.05 - 1.1 equivalents
Solvent 1,2-Dichloroethane
Temperature 0 - 10 °C
Reaction Time 2 - 4 hours

Procedure:

  • Charge a reactor with 2-amino-4-chlorophenol and 1,2-dichloroethane.

  • Cool the mixture to 0-5°C with efficient stirring.

  • Slowly add chloroacetyl chloride dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the reaction mixture can be quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.

Protocol 2: Synthesis of this compound (Final Product)
ParameterValue
Reactants
N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide1.0 equivalent
Phosphorus oxychloride (POCl₃)1.1 - 1.5 equivalents
Solvent Toluene (optional, for azeotropic water removal)
Temperature 100 - 120 °C
Reaction Time 4 - 8 hours

Procedure:

  • Charge a reactor with the crude N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide and toluene (if used).

  • With stirring, slowly add phosphorus oxychloride at room temperature.

  • Gradually heat the reaction mixture to reflux (100-120°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to below 20°C.

  • Carefully and slowly quench the reaction by adding the mixture to a vigorously stirred vessel containing crushed ice and water.

  • Separate the organic layer, wash with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Mechanistic Insight

The formation of the benzoxazole ring from the N-acyl intermediate proceeds through an intramolecular cyclization followed by dehydration.

Mechanism intermediate N-(5-chloro-2-hydroxyphenyl)- 2-chloroacetamide activation Activation of carbonyl oxygen by POCl3 intermediate->activation cyclization Intramolecular nucleophilic attack of hydroxyl group activation->cyclization dehydration Dehydration cyclization->dehydration product 5-Chloro-2-(chloromethyl) -1,3-benzoxazole dehydration->product

Caption: Simplified mechanism of the dehydrative cyclization step.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the benzoxazole moiety is a privileged structure, appearing in a multitude of compounds with diverse biological activities. This guide provides an in-depth, objective comparison of synthetic methodologies for a key derivative, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. By elucidating the nuances of different synthetic routes, supported by experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The presence of the reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups and the construction of more complex molecules. The chloro-substituent at the 5-position can significantly influence the electronic properties and biological activity of the final compounds.

This guide will focus on the two primary and most practical methods for the synthesis of this important intermediate, starting from the readily available precursor, 4-chloro-2-aminophenol.

Method 1: Two-Step Synthesis via Acylation and Cyclodehydration

This classical and widely applicable approach involves two distinct steps: the acylation of 4-chloro-2-aminophenol with chloroacetyl chloride to form an intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide, followed by a cyclodehydration reaction to yield the target benzoxazole.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the amino group of 4-chloro-2-aminophenol on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a stable amide intermediate. The subsequent cyclization is an intramolecular nucleophilic substitution where the hydroxyl group attacks the carbonyl carbon, followed by dehydration to form the stable aromatic benzoxazole ring. This dehydration step is often promoted by a dehydrating agent or by heating under acidic conditions.

Experimental Protocol

Step 1: Synthesis of N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-aminophenol (14.3 g, 0.1 mol) in 100 mL of a suitable inert solvent such as dichloromethane or ethyl acetate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Place the dried N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide (22.0 g, 0.1 mol) in a round-bottom flask.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 25 mL) or polyphosphoric acid (PPA, 50 g).

  • Heat the reaction mixture to 80-100 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Method 2: One-Pot Synthesis from 4-chloro-2-aminophenol and Chloroacetic Acid

This method offers a more streamlined approach by combining the acylation and cyclization steps into a single reaction vessel, thereby improving operational efficiency. This is typically achieved by heating the starting materials in the presence of a strong acid catalyst that also acts as a dehydrating agent.

Mechanistic Rationale

In this one-pot synthesis, the carboxylic acid is activated in situ by the strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent). The 4-chloro-2-aminophenol then reacts with the activated chloroacetic acid to form the same N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide intermediate as in Method 1. Under the reaction conditions (high temperature and strong acid), this intermediate immediately undergoes cyclodehydration to form the final benzoxazole product.

Experimental Protocol
  • In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 4-chloro-2-aminophenol (14.3 g, 0.1 mol) and chloroacetic acid (10.4 g, 0.11 mol).

  • Carefully add polyphosphoric acid (PPA, 100 g) to the flask.

  • Heat the reaction mixture to 120-140 °C with efficient stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto a large volume of crushed ice with constant stirring.

  • Neutralize the resulting slurry with a concentrated sodium hydroxide solution until a pH of 7-8 is reached.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate extensively with water to remove any inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the this compound by recrystallization from a suitable solvent such as ethanol.

Comparative Analysis

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Overall Yield Generally higher (75-85%)Moderate to high (65-75%)
Purity of Crude Product Higher, as the intermediate can be purified.Lower, may contain more byproducts.
Reaction Time Longer overall due to two separate steps.Shorter, as steps are combined.
Operational Simplicity More complex, involves isolation of an intermediate.Simpler, fewer workup steps.
Control over Reaction Better control over each individual step.Less control, as both reactions occur concurrently.
Reagent Handling Requires handling of corrosive chloroacetyl chloride.Uses less hazardous chloroacetic acid.
Cost-Effectiveness May be slightly more expensive due to additional solvents and purification steps.Potentially more cost-effective due to fewer steps and reagents.
Scalability Readily scalable with appropriate equipment.Scalability may require careful optimization of heat transfer and mixing.

Visualization of Synthetic Pathways

Synthesis_Methods cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Pot Synthesis A1 4-Chloro-2-aminophenol C1 N-(5-chloro-2-hydroxyphenyl) -2-chloroacetamide A1->C1 Acylation B1 Chloroacetyl Chloride B1->C1 D1 5-Chloro-2-(chloromethyl) -1,3-benzoxazole C1->D1 Cyclodehydration (POCl3 or PPA) A2 4-Chloro-2-aminophenol C2 [Intermediate Amide] A2->C2 PPA, Heat B2 Chloroacetic Acid B2->C2 D2 5-Chloro-2-(chloromethyl) -1,3-benzoxazole C2->D2

Caption: Comparative workflow of the two primary synthesis methods for this compound.

Conclusion and Recommendations

Both the two-step and one-pot methods provide viable routes to this compound. The choice of method will ultimately depend on the specific requirements of the researcher and the project.

  • For higher purity and yield-critical applications , such as the synthesis of analytical standards or late-stage pharmaceutical intermediates, the two-step method (Method 1) is recommended. The ability to isolate and purify the intermediate amide allows for greater control over the purity of the final product.

  • For large-scale synthesis or when operational simplicity and time are primary concerns , the one-pot method (Method 2) offers a more efficient alternative. While the yield may be slightly lower and purification more demanding, the reduction in reaction time and handling steps can be advantageous in an industrial setting.

It is imperative for researchers to perform small-scale optimization experiments to determine the ideal conditions for their specific laboratory setup and available resources. Careful monitoring of the reaction progress and thorough characterization of the final product are crucial for ensuring the quality and reproducibility of the synthesis.

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and progress. In this guide, we delve into the spectroscopic validation of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole, a heterocyclic compound with potential applications in medicinal chemistry. We will explore how a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural confirmation. This guide will not only present the expected data but also explain the underlying principles, empowering you to apply these methodologies to your own research.

The Imperative of Orthogonal Spectroscopic Techniques

Relying on a single analytical technique for structural elucidation is fraught with ambiguity. A more robust and scientifically sound approach involves the use of orthogonal techniques, each providing a unique piece of the structural puzzle. For this compound, we will utilize:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and the electronic environment of each nucleus.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the connectivity of the atoms.

By comparing the experimental data from these techniques with the expected values, we can confidently validate the synthesized structure.

Visualizing the Validation Workflow

The following diagram illustrates the integrated workflow for the spectroscopic validation of this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Alternative Structures Data_Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Integrated workflow for the synthesis and spectroscopic validation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within the molecule.

Expected ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the chloromethyl protons.

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, we expect a complex splitting pattern (e.g., doublets and doublet of doublets) arising from spin-spin coupling.

  • Chloromethyl Protons (2H): The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent chlorine atom and the benzoxazole ring system.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, we anticipate eight distinct signals corresponding to the eight carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Carbon Atom Expected Chemical Shift (δ, ppm) DEPT-135
C=N (benzoxazole)160-165Positive
C-O (benzoxazole)150-155No Signal
C-Cl (aromatic)128-132No Signal
C-H (aromatic)110-130Positive
C-N (benzoxazole)140-145No Signal
C (fusion)140-145No Signal
-CH₂Cl40-45Negative
Comparative Analysis: 5-Chloro-2-methylbenzoxazole

To provide a tangible comparison, let's consider the known ¹H NMR data for the closely related compound, 5-Chloro-2-methylbenzoxazole.[4][5] In this analogue, the chloromethyl group is replaced by a methyl group. The ¹H NMR spectrum of 5-Chloro-2-methylbenzoxazole shows a singlet for the methyl protons at a chemical shift that is typically lower than that expected for the chloromethyl protons of our target molecule, due to the reduced deshielding effect. The aromatic proton signals would be expected to be in similar positions for both compounds, with minor shifts due to the different electronic effects of the substituent at the 2-position.

Part 2: Infrared (IR) Spectroscopy - Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7] The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Expected IR Absorption Bands

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-Cl, C=N, C-O, and aromatic C-H bonds.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H stretch3000-3100
C=N stretch (benzoxazole)1600-1650
Aromatic C=C stretch1450-1600
C-O stretch (benzoxazole)1200-1250
C-Cl stretch (chloromethyl)650-800
C-Cl stretch (aromatic)1000-1100

The presence of these distinct bands provides strong evidence for the key structural features of the molecule. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[6]

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9] This allows for the determination of the molecular weight and can provide valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

For this compound (C₈H₅Cl₂NO), the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, we expect to see peaks at M⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 9:6:1.

Molecular Weight Calculation:

  • C: 8 * 12.011 = 96.088

  • H: 5 * 1.008 = 5.040

  • Cl: 2 * 35.453 = 70.906

  • N: 1 * 14.007 = 14.007

  • O: 1 * 15.999 = 15.999

  • Total: 202.04 g/mol

Fragmentation Pathway

The fragmentation of the molecular ion can provide further structural confirmation. A logical fragmentation pathway for this compound would involve the loss of the chloromethyl group.

Fragmentation_Pathway Molecule [C₈H₅Cl₂NO]⁺˙ (M⁺˙, m/z 201/203/205) Fragment1 [C₇H₄ClNO]⁺ (m/z 153/155) Molecule->Fragment1 - CH₂Cl Fragment2 [CH₂Cl]˙

Caption: Proposed primary fragmentation pathway for this compound in mass spectrometry.

The observation of a fragment ion corresponding to the loss of the chloromethyl radical would be strong evidence for the proposed structure.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following experimental protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate m/z range.

    • Ensure the instrument is properly calibrated using a known standard.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Conclusion

The structural validation of a synthesized compound is a critical step in chemical research and drug development. By employing a combination of powerful spectroscopic techniques—NMR, IR, and MS—we can build a comprehensive and self-validating picture of the molecular architecture. The expected spectral data for this compound, when corroborated by experimental results, will provide unequivocal confirmation of its structure. This guide provides a robust framework for this validation process, emphasizing the importance of a multi-faceted analytical approach for ensuring scientific rigor and accuracy.

References

The Decisive Halogen: A Comparative Guide to the Reactivity of 2-(Chloromethyl) vs. 2-(Bromomethyl) Benzoxazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. The 2-(halomethyl)benzoxazoles are highly valuable electrophilic intermediates, serving as key precursors for the introduction of the benzoxazole moiety—a privileged scaffold in medicinal chemistry[1]. This guide presents an in-depth comparative study of the reactivity of 2-(chloromethyl)benzoxazole and 2-(bromomethyl)benzoxazole. Through an examination of fundamental chemical principles, presentation of comparative kinetic data, and detailed experimental protocols, we will demonstrate that the choice of the halogen atom has profound implications for reaction rates, conditions, and overall synthetic strategy. Experimental evidence and established theory consistently show that 2-(bromomethyl)benzoxazole is the more reactive species, a direct consequence of the superior leaving group ability of the bromide ion.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core is a recurring motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities[1][2][3]. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for targeted drug design. Consequently, efficient methods for the functionalization of the benzoxazole skeleton are of paramount importance to the drug discovery process. The 2-(halomethyl) derivatives of benzoxazole are particularly powerful intermediates, allowing for the covalent attachment of diverse molecular fragments at the 2-position via nucleophilic substitution reactions. This guide focuses on the critical choice between the chloro and bromo derivatives, a decision that can significantly impact laboratory workflow and project timelines.

Theoretical Background: Unpacking the Halogen's Influence on Reactivity

The differential reactivity between 2-(chloromethyl)- and 2-(bromomethyl)benzoxazole in nucleophilic substitution reactions is primarily governed by the nature of the carbon-halogen bond and the stability of the resulting halide anion upon its departure. In a typical SN2 reaction, a nucleophile attacks the electrophilic methylene carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-halogen bond. The rate of this reaction is critically dependent on the "leaving group ability" of the halide.

A good leaving group is a species that is stable on its own, meaning it is a weak base[4][5]. The stability of the halide anions (X⁻) increases down the group in the periodic table. Consequently, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻[4][5]. This trend is directly correlated with the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF). Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻.

Two key physical properties underpin this trend:

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its larger electron cloud is more easily distorted, which helps to stabilize the partial negative charge that develops in the SN2 transition state.

  • Carbon-Halogen Bond Strength: The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). A weaker bond requires less energy to break, contributing to a lower activation energy for the substitution reaction involving the bromo derivative.

Therefore, from a theoretical standpoint, 2-(bromomethyl)benzoxazole is expected to be a significantly more reactive electrophile than its chloro counterpart.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized SN2 mechanism for the reaction of a 2-(halomethyl)benzoxazole with a nucleophile.

Caption: Generalized SN2 reaction mechanism.

Comparative Reactivity: Quantitative Insights

While the qualitative difference in reactivity is clear, quantitative data provides a more tangible understanding for reaction planning. Direct kinetic studies for these specific benzoxazole derivatives are not extensively published. However, the reactivity of benzyl chloride and benzyl bromide serves as an excellent and well-documented analogue. In SN2 reactions, benzyl bromide consistently reacts significantly faster than benzyl chloride with a variety of nucleophiles.

The following table summarizes the expected relative performance based on analogous systems for a typical nucleophilic substitution reaction, such as with piperidine in a polar aprotic solvent like acetonitrile at room temperature.

Parameter2-(Chloromethyl)benzoxazole2-(Bromomethyl)benzoxazoleRationale
Relative Reaction Rate 1~50 - 100Bromide is a superior leaving group compared to chloride, leading to a lower activation energy barrier.
Typical Reaction Time 8 - 24 hours1 - 4 hoursThe higher reactivity of the bromo derivative allows for complete conversion in a shorter timeframe.
Typical Reaction Temp. 50 °C to RefluxRoom Temp. to 50 °CThe higher energy barrier for C-Cl bond cleavage often necessitates increased thermal energy to achieve a reasonable reaction rate.
Potential Side Reactions Lower (due to lower reactivity)Higher (if substrate or product is unstable)The more forcing conditions required for the chloro derivative can sometimes lead to decomposition of sensitive substrates.
Relative Cost LowerHigherGenerally, brominating agents are more expensive than their corresponding chlorinating agents.

Experimental Protocols

To provide a practical framework for researchers, we outline detailed protocols for the synthesis of the starting materials and a robust method for a comparative kinetic analysis of their reactivity.

Synthesis of Starting Materials

Protocol 5.1.1: Synthesis of 2-(Chloromethyl)benzoxazole

This procedure is adapted from established methods for the cyclization of 2-aminophenol with chloroacetyl derivatives.[4]

  • Materials: 2-Aminophenol, Chloroacetyl chloride, Toluene (anhydrous), Triethylamine.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-aminophenol (10.91 g, 100 mmol) in 100 mL of anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (8.7 mL, 110 mmol) dropwise to the stirred solution over 30 minutes. A precipitate will form.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to room temperature and filter to remove any solids.

    • Wash the filtrate sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(chloromethyl)benzoxazole as a solid.

Protocol 5.1.2: Synthesis of 2-(Bromomethyl)benzoxazole

This protocol follows the same principle as 5.1.1, substituting bromoacetyl bromide for chloroacetyl chloride.

  • Materials: 2-Aminophenol, Bromoacetyl bromide, Dichloromethane (anhydrous), Pyridine.

  • Procedure:

    • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-aminophenol (10.91 g, 100 mmol) in 100 mL of anhydrous dichloromethane.

    • Cool the solution to 0 °C and add pyridine (8.9 mL, 110 mmol).

    • Slowly add bromoacetyl bromide (9.6 mL, 110 mmol) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Heat the mixture to reflux for 2 hours to ensure complete cyclization.

    • Cool the mixture and wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-(bromomethyl)benzoxazole.

Comparative Kinetic Analysis by ¹H NMR Spectroscopy

This protocol provides a method to directly compare the reaction rates of the two electrophiles with a model nucleophile, piperidine. The progress of the reaction is monitored by observing the disappearance of the starting material's methylene protons and the appearance of the product's methylene protons in the ¹H NMR spectrum.

Experimental Workflow Diagram

Kinetic_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_A Prepare Stock Soln A: 2-(Chloromethyl)benzoxazole + Internal Standard (e.g., 1,3,5-trimethoxybenzene) in CD₃CN run_A Mix Soln A + Soln C in NMR tube (t=0) prep_A->run_A prep_B Prepare Stock Soln B: 2-(Bromomethyl)benzoxazole + Internal Standard in CD₃CN run_B Mix Soln B + Soln C in NMR tube (t=0) prep_B->run_B prep_Nuc Prepare Stock Soln C: Piperidine in CD₃CN prep_Nuc->run_A prep_Nuc->run_B nmr_A Acquire ¹H NMR spectra at set time intervals run_A->nmr_A nmr_B Acquire ¹H NMR spectra at set time intervals run_B->nmr_B integrate_A Integrate SM and Product peaks (relative to internal standard) nmr_A->integrate_A integrate_B Integrate SM and Product peaks (relative to internal standard) nmr_B->integrate_B plot_A Plot [SM] vs. Time integrate_A->plot_A plot_B Plot [SM] vs. Time integrate_B->plot_B calc_rate Calculate pseudo-first-order rate constants (k_obs) plot_A->calc_rate plot_B->calc_rate

Caption: Workflow for comparative kinetic analysis by NMR.

  • Materials & Equipment:

    • 2-(chloromethyl)benzoxazole

    • 2-(bromomethyl)benzoxazole

    • Piperidine

    • Acetonitrile-d₃ (CD₃CN)

    • 1,3,5-Trimethoxybenzene (internal standard)

    • NMR tubes

    • NMR Spectrometer (≥400 MHz)

    • Volumetric flasks and micropipettes

  • Procedure:

    • Preparation of Stock Solutions:

      • Solution A (Chloro): Accurately weigh ~16.8 mg (0.1 mmol) of 2-(chloromethyl)benzoxazole and ~16.8 mg (0.1 mmol) of 1,3,5-trimethoxybenzene into a 10 mL volumetric flask. Dissolve and bring to volume with CD₃CN.

      • Solution B (Bromo): Accurately weigh ~21.2 mg (0.1 mmol) of 2-(bromomethyl)benzoxazole and ~16.8 mg (0.1 mmol) of 1,3,5-trimethoxybenzene into a 10 mL volumetric flask. Dissolve and bring to volume with CD₃CN.

      • Solution C (Nucleophile): Prepare a 1.0 M solution of piperidine in CD₃CN. (Caution: Piperidine is corrosive and has a strong odor. Handle in a fume hood).

    • Kinetic Run (Performed separately for Chloro and Bromo):

      • Equilibrate the NMR probe to the desired temperature (e.g., 25 °C).

      • In an NMR tube, place 500 µL of either Solution A or Solution B.

      • Obtain an initial ¹H NMR spectrum (t=0) to confirm the chemical shifts of the starting material and internal standard. The methylene protons (CH₂) of the halomethyl group should be a distinct singlet.

      • To initiate the reaction, rapidly add 50 µL of Solution C (piperidine, 0.05 mmol, 5 equivalents) to the NMR tube, cap, invert several times to mix, and quickly re-insert into the spectrometer.

      • Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the bromo reaction, every 30 minutes for the chloro reaction) for a total duration sufficient to observe >80% conversion.

    • Data Analysis:

      • For each spectrum, integrate the peak corresponding to the methylene protons of the starting material (e.g., ~4.8 ppm for the chloromethyl group) and the peak for the methylene protons of the product (e.g., ~3.9 ppm for the N-CH₂ group).

      • Normalize these integrals to the integral of the internal standard (singlet at ~6.1 ppm for the aromatic protons of 1,3,5-trimethoxybenzene), which remains constant throughout the reaction.

      • Calculate the concentration of the starting material at each time point.

      • Plot the natural logarithm of the starting material concentration (ln[SM]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-kobs).

      • Compare the kobs values for the chloro and bromo derivatives to determine their relative reactivity.

Practical Implications and Conclusion

The choice between 2-(chloromethyl)- and 2-(bromomethyl)benzoxazole is a classic trade-off between reactivity and cost.

  • 2-(Bromomethyl)benzoxazole is the reagent of choice when high reactivity is paramount. Its use allows for milder reaction conditions (e.g., lower temperatures), which is crucial when dealing with thermally sensitive substrates or when trying to minimize side reactions. The significantly shorter reaction times can accelerate research timelines and increase laboratory throughput. This makes it ideal for complex, multi-step syntheses where preserving the integrity of the molecule is critical.

  • 2-(Chloromethyl)benzoxazole , while less reactive, is often more cost-effective and may be preferred for large-scale syntheses or when the nucleophile is particularly potent. The need for more forcing conditions (higher temperatures, longer reaction times) must be carefully considered, as this can lead to lower yields or the formation of impurities if not optimized.

References

The Strategic Advantage of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Deep Dive into a Privileged Scaffold for Medicinal Chemistry

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of heterocyclic scaffolds, the benzoxazole core has long been recognized for its "privileged" status, consistently appearing in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical analysis of a particularly advantageous derivative, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole , for researchers, scientists, and drug development professionals. We will objectively compare its performance with relevant alternatives, supported by experimental data, to elucidate its strategic value in the synthesis of novel therapeutics.

The Benzoxazole Scaffold: A Foundation of Versatility

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a cornerstone in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets.

The Winning Combination: Decoding the Advantages of 5-Chloro and 2-(chloromethyl) Substituents

The true potential of a scaffold is often unlocked through strategic functionalization. In this compound, the interplay between the 5-chloro and the 2-(chloromethyl) groups provides a unique set of advantages that streamline the drug design and development process.

The "Chloro" Advantage: Enhancing Biological Potency

The introduction of a chlorine atom at the 5-position of the benzoxazole ring is a well-established strategy for enhancing the biological activity of the resulting compounds. This is attributed to several key factors:

  • Increased Lipophilicity: The chloro group increases the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Electronic Properties: As an electron-withdrawing group, the chlorine atom can influence the electronic distribution within the benzoxazole ring system, potentially enhancing binding affinity to target proteins.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to improved pharmacokinetic profiles and increased in vivo efficacy.

Numerous studies have demonstrated the positive impact of the 5-chloro substituent. For instance, research on benzoxazole derivatives has shown that the presence of a 5-chloro group can significantly contribute to their anticancer activity.[3] Similarly, in the realm of antimicrobial agents, chloro-substituted benzoxazoles have exhibited potent activity against a range of bacterial and fungal pathogens.[1][6]

The "Chloromethyl" Advantage: A Versatile Synthetic Handle

The 2-(chloromethyl) group is a highly reactive and versatile functional group that serves as a powerful tool for medicinal chemists. It acts as an electrophilic handle, readily undergoing nucleophilic substitution reactions to introduce the 5-chlorobenzoxazole moiety into a wide variety of molecular architectures. This facilitates the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

The reactivity of the chloromethyl group allows for the formation of stable covalent bonds with a range of nucleophiles, including:

  • Amines: Forming aminomethyl derivatives, a common linkage in many drug molecules.

  • Thiols: Yielding thiomethyl ethers, important for targeting cysteine residues in proteins.

  • Phenols and Alcohols: Producing ether linkages.

  • Carboxylates: Forming ester connections.

This synthetic flexibility is paramount in the lead optimization phase of drug discovery, enabling fine-tuning of physicochemical properties and biological activity.

Performance in Action: A Comparative Look at Bioactivity

Table 1: Comparative Anticancer Activity of Substituted Benzoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Chlorotolylbenzoxazole DNA Topoisomerase II Inhibition22.3[7]
Naphthoxazole with Chlorine HCV29T (Bladder Cancer)2.18 - 2.89[4]
2-Arylbenzoxazole Derivative Etoposide-resistant cell lineMore potent than Etoposide (IC50 = 18.8 µM)[7]
5-Methyl-2-(p-chlorobenzyl)benzoxazole Candida albicans6.25 µg/mL[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data in Table 1, while not a direct comparison of the parent building block, demonstrates a consistent trend: the incorporation of a chloro-substituent on the benzoxazole or a related scaffold often leads to potent anticancer and antifungal activity.[4][7][8]

Alternative Scaffolds: A Brief Comparison

While this compound offers significant advantages, it is important to consider alternative building blocks in drug design.

  • 2-(Chloromethyl)benzoxazole (unsubstituted): Lacks the enhanced biological activity often conferred by the 5-chloro group.

  • 5-Bromo-2-(chloromethyl)-1,3-benzoxazole: The bromo-substituent can also enhance lipophilicity and act as a handle for further synthetic modifications (e.g., cross-coupling reactions). However, the reactivity of the C-Br bond can sometimes lead to unwanted side reactions.

  • 2-(Chloromethyl)benzothiazole: The benzothiazole scaffold is a close bioisostere of benzoxazole and is also a privileged structure in medicinal chemistry.[9] The choice between a benzoxazole and a benzothiazole core often depends on the specific biological target and the desired physicochemical properties. In some cases, the sulfur atom in the benzothiazole ring can offer unique interactions with the target protein.

The selection of the optimal building block will always be context-dependent, relying on the specific goals of the drug discovery program. However, the combination of enhanced bioactivity from the 5-chloro group and the synthetic versatility of the 2-(chloromethyl) group makes this compound a highly attractive starting point for many projects.

Experimental Protocol: Synthesis of 2-(Chloromethyl)benzoxazole

This protocol outlines the synthesis of the parent 2-(chloromethyl)benzoxazole, which can be adapted for the synthesis of the 5-chloro derivative by starting with 2-amino-4-chlorophenol.

Reaction Scheme:

G aminophenol o-Aminophenol reflux Ethanol, Reflux, 18h aminophenol->reflux imidate Ethyl Chloroacetimidate Hydrochloride imidate->reflux benzoxazole 2-(Chloromethyl)benzoxazole reflux->benzoxazole

A representative synthesis of 2-(chloromethyl)benzoxazole.

Materials:

  • o-Aminophenol

  • Ethyl chloroacetimidate hydrochloride

  • Ethanol

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure: [10]

  • A mixture of o-aminophenol (4.00 g, 36.6 mmol) and ethyl chloroacetimidate hydrochloride (8.68 g, 54.98 mmol) in ethanol (55 mL) is heated at reflux for 18 hours.

  • The reaction mixture is cooled to room temperature and vacuum filtered.

  • The filtrate is concentrated in vacuo, diluted with dichloromethane, and filtered again.

  • The dichloromethane filtrate is dried over MgSO₄ and concentrated to afford the product as a brown oil.

This crude product can often be used directly in subsequent reactions, such as nucleophilic substitution with an amine, to generate a library of derivatives.

Logical Workflow for Drug Discovery using this compound

G cluster_0 Scaffold Selection & Synthesis cluster_1 Library Synthesis cluster_2 Screening & Optimization cluster_3 Preclinical Development a Select 5-Chloro-2-(chloromethyl) -1,3-benzoxazole b Synthesize or Procure Starting Material a->b c React with Diverse Nucleophiles (Amines, Thiols, etc.) b->c d Generate Library of Derivatives c->d e Biological Screening (e.g., Anticancer, Antimicrobial) d->e f Identify Hits e->f g Structure-Activity Relationship (SAR) Studies f->g h Lead Optimization g->h i In vivo Efficacy and Toxicology Studies h->i j Candidate Selection i->j

Drug discovery workflow utilizing the target scaffold.

Conclusion

This compound stands out as a strategic building block in drug design, offering a potent combination of desirable biological properties and synthetic tractability. The 5-chloro substituent frequently enhances the therapeutic potential of the resulting molecules, while the 2-(chloromethyl) group provides a reliable and versatile handle for constructing diverse chemical libraries. For research teams aiming to accelerate their drug discovery programs, particularly in the areas of oncology and infectious diseases, the judicious application of this powerful scaffold represents a significant step towards the development of novel and effective medicines.

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-2-(chloromethyl)-1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] However, as with any therapeutic candidate, understanding the selectivity profile is paramount. Off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[3] This guide provides a framework for conducting and interpreting cross-reactivity studies for this important class of compounds, offering insights into experimental design, data interpretation, and the structural features that may govern selectivity.

While comprehensive public-domain cross-reactivity data for a wide array of this compound derivatives against extensive target panels remains limited, this guide will equip researchers with the principles and methodologies to generate and compare this critical data.

The Imperative of Selectivity Profiling

In the early stages of drug discovery, a compound's activity against its intended target is the primary focus. However, the journey from a promising hit to a viable drug candidate is paved with rigorous safety and selectivity assessments. Cross-reactivity, the unintended interaction of a compound with proteins other than the intended target, can manifest in various ways, from minor side effects to severe adverse events. Therefore, early and comprehensive off-target profiling is not just a regulatory hurdle but a fundamental aspect of rational drug design.[3]

For benzoxazole derivatives, which have been explored as inhibitors of various enzymes and receptor modulators, understanding their interactions across the broader proteome is crucial.[4][5][6] For instance, if a derivative is designed as a kinase inhibitor, its selectivity across the human kinome will determine its therapeutic window and potential for off-target toxicities.

Designing a Cross-Reactivity Screening Campaign

A systematic approach to evaluating the cross-reactivity of this compound derivatives involves a tiered screening cascade. This typically begins with broad, high-throughput screens followed by more focused, quantitative assays for any identified off-target "hits."

Tier 1: Broad Panel Screening

The initial step is often to screen the lead compounds at a single, high concentration (e.g., 10 µM) against a large, commercially available panel of targets.[7] The composition of this panel should be guided by the intended therapeutic area and the known biological activities of the benzoxazole scaffold.

Key Target Families to Consider for Benzoxazole Derivatives:

  • Kinases: Given that many benzoxazole derivatives have been investigated as kinase inhibitors, screening against a comprehensive kinase panel (e.g., KinomeScan™ or similar services) is highly recommended.[8][9] This will identify potential off-target interactions within this large and therapeutically important enzyme family.

  • G-Protein Coupled Receptors (GPCRs): Benzoxazole derivatives have also been shown to interact with GPCRs, such as serotonin receptors.[5] A broad GPCR panel can uncover unexpected interactions that could have neurological or other systemic effects.

  • Nuclear Receptors: These receptors are involved in a wide range of physiological processes, and off-target modulation can lead to significant side effects.

  • Ion Channels: Interaction with ion channels, particularly cardiac ion channels like hERG, is a critical safety liability to assess.

  • Other Enzymes: Depending on the intended target, including other enzyme families such as proteases, phosphatases, and metabolic enzymes (e.g., cytochrome P450s) can provide a more complete picture of the compound's selectivity.[2]

Tier 2: Dose-Response Analysis

Any significant interactions identified in the primary screen (e.g., >50% inhibition at 10 µM) should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).[10] This quantitative data is essential for comparing the potency of the compound against its intended target versus its off-targets.

Comparative Data Presentation

The results of cross-reactivity studies are most effectively communicated through clear and concise data visualization.

Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical this compound Derivative (Compound X)
Kinase Target% Inhibition at 10 µMIC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
Primary Target Kinase A 98% 50 1
Kinase B85%75015
Kinase C62%2,50050
Kinase D25%>10,000>200
Kinase E15%>10,000>200

This table provides a template for presenting selectivity data. The selectivity ratio is a key metric for comparing the potency of a compound against its intended target versus off-targets. A higher ratio indicates greater selectivity.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used in cross-reactivity studies.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay is a common method for determining the potency of a compound against a purified kinase.[11]

Objective: To determine the IC50 value of a this compound derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. The final concentration in the assay will typically range from 10 µM to 0.5 nM.

  • Reagent Preparation: Prepare the kinase and substrate solutions in kinase assay buffer at 2X the final desired concentration. Prepare the ATP solution in kinase assay buffer at 2X the final desired concentration (typically at the Km value for the specific kinase).

  • Assay Plate Setup: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[12]

  • Reaction Initiation: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 1 hour at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence (as a percentage of the vehicle control) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Radioligand Binding Assay (for GPCRs and other receptors)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[13][14]

Objective: To determine the binding affinity (Ki) of a this compound derivative for a specific receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

  • Test compound

  • Binding buffer (specific to the receptor)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological relationships.

Diagram 1: General Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmatory & Dose-Response Compound Library Compound Library Single-Dose Screen Single-Dose Screen Compound Library->Single-Dose Screen 10 µM Broad Target Panel Broad Target Panel Single-Dose Screen->Broad Target Panel Kinases, GPCRs, etc. Hit Identification Hit Identification Broad Target Panel->Hit Identification >50% Inhibition IC50 Determination Dose-Response Assays Selectivity Analysis Selectivity Analysis IC50 Determination->Selectivity Analysis Lead Optimization Lead Optimization Selectivity Analysis->Lead Optimization

Caption: A tiered approach to cross-reactivity screening of benzoxazole derivatives.

Diagram 2: Simplified Kinase Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Primary Target (Kinase A) Receptor Tyrosine Kinase->Kinase A Kinase B Off-Target (Kinase B) Receptor Tyrosine Kinase->Kinase B Downstream Substrate Downstream Substrate Kinase A->Downstream Substrate Kinase B->Downstream Substrate Cellular Response Cellular Response Downstream Substrate->Cellular Response Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->Kinase A Benzoxazole Derivative->Kinase B

Caption: Inhibition of on-target and off-target kinases by a benzoxazole derivative.

Structure-Activity Relationships and Future Directions

The data generated from these cross-reactivity studies can provide valuable insights into the structure-activity relationships (SAR) for selectivity. By comparing the off-target profiles of a series of this compound derivatives, researchers can identify the structural modifications that enhance selectivity for the primary target while minimizing interactions with off-targets. For example, modifications to the substituents on the benzoxazole core or the phenyl ring can have a profound impact on the compound's binding to different protein families.

Future work in this area should focus on building a more comprehensive public database of cross-reactivity data for benzoxazole derivatives. This would not only aid in the development of more selective therapeutic agents but also contribute to a deeper understanding of the chemical features that govern molecular recognition across the proteome.

References

A Comparative Benchmarking Guide to the Antifungal Activity of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, the benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][4] This guide provides a comprehensive analysis and comparison of the antifungal activity of a specific series of analogs based on the 5-Chloro-2-(chloromethyl)-1,3-benzoxazole core. By synthesizing available preclinical data, we aim to provide researchers, scientists, and drug development professionals with a clear benchmark of their potential and a methodological framework for future investigations.

The rationale for focusing on 5-chloro substituted benzoxazoles stems from reports suggesting that halogenation at this position can enhance antimicrobial potency.[5][6] The 2-(chloromethyl) group, in turn, serves as a versatile synthetic handle for the introduction of various pharmacophores, allowing for a systematic exploration of the structure-activity relationship (SAR).[3]

Benchmarking Antifungal Potency: A Data-Driven Comparison

The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.[7][8] A lower MIC value indicates greater potency. For a more complete picture, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death, is also determined.[9][10]

Below is a synthesized comparison of the in vitro antifungal activity of various benzoxazole analogs against clinically relevant fungal pathogens.

Table 1: Comparative In Vitro Antifungal Activity (MIC µg/mL) of Benzoxazole Analogs

Compound/AnalogCandida albicansCandida parapsilosisAspergillus nigerReference Compound (Fluconazole)
5-Chloro-1,3-benzoxazol-2(3H)-one ---1-64
P2B (a 5-chloro-benzoxazol-2(3H)-one derivative)Good activity (half of Miconazole)---
2-(Phenoxymethyl)benzo[d]oxazole derivatives
5a----
5b----
5h----
5i----
General Benzoxazole Derivatives
Compound 162.5---

Note: Specific MIC values for a comprehensive set of this compound analogs are not available in a single study. The data presented is a composite from studies on related benzoxazole structures to provide a contextual benchmark.[5][11][12] The activity of compound P2B was described as "good" and "half of the Miconazole," but a precise MIC value was not provided in the source material.[5][6][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole ring and the group at the 2-position.[3][13][14]

SAR_Benzoxazole cluster_substituents Key Structural Modifications Benzoxazole_Core This compound Core R1 Substitution at 5-position (e.g., -Cl) - Generally enhances activity Benzoxazole_Core->R1 Influences Potency R2 Modification of 2-(chloromethyl) group - Introduction of aryloxymethyl or other moieties influences spectrum and potency Benzoxazole_Core->R2 Modulates Spectrum R3 Further substitutions on the benzene ring - Can modulate lipophilicity and target interaction Benzoxazole_Core->R3 Fine-tunes Properties

Caption: Key areas of structural modification on the benzoxazole scaffold influencing antifungal activity.

Experimental Protocols for Antifungal Benchmarking

To ensure the reproducibility and validity of antifungal activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for antifungal susceptibility testing.[7]

Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum (e.g., 10^4 cells/mL) Inoculation Inoculate plates with fungal suspension Inoculum->Inoculation Compound_Prep Serially Dilute Test Compounds in 96-well plates Compound_Prep->Inoculation Incubate Incubate at 35°C (24-72h depending on species) Inoculation->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) Incubate->Read_MIC Determine_MFC Determine Minimum Fungicidal Concentration (MFC) (Plate aliquots from clear wells) Read_MIC->Determine_MFC

Caption: Standardized workflow for determining MIC and MFC of antifungal compounds.

Detailed Protocol: Broth Microdilution for Yeasts (CLSI M27)
  • Preparation of Antifungal Stock Solutions: Dissolve the benzoxazole analogs in a suitable solvent (e.g., DMSO) to a high concentration. Further dilute in RPMI 1640 medium.

  • Inoculum Preparation: Culture the yeast strain on Sabouraud dextrose agar. Suspend fresh colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Microplate Inoculation: Dispense 100 µL of the standardized inoculum into each well of a 96-well microtiter plate containing 100 µL of serially diluted antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and up to 72 hours for Cryptococcus neoformans.[7][15]

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.[7][15]

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest drug concentration from which no colonies grow after incubation.[10]

Assessing Safety: In Vitro Cytotoxicity

A critical aspect of drug development is ensuring that the compound is selectively toxic to the fungal pathogen with minimal harm to host cells.[16] In vitro cytotoxicity assays provide an initial assessment of a compound's therapeutic window.[16][17]

Table 2: Benchmarking In Vitro Cytotoxicity

Compound/AnalogCell LineAssayIC50 (µg/mL)
Azasordarin DerivativesPrimary HepatocytesNot Specified23 to >100
NystatinHL-60CCK-8Cytotoxicity observed at higher concentrations
Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or MRC5) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[19]

  • Compound Treatment: Expose the cells to serial dilutions of the benzoxazole analogs for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Concluding Remarks for the Research Professional

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The available data on related structures suggests that strategic modifications can lead to potent and selective compounds. This guide provides a framework for benchmarking the antifungal activity and cytotoxicity of new analogs. Future work should focus on a systematic synthesis and evaluation of a library of these compounds to build a comprehensive structure-activity relationship profile. Such studies are essential for advancing the most promising candidates into further preclinical and, ultimately, clinical development.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Chloro-Substituted Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The benzoxazole scaffold, a privileged heterocyclic motif, has consistently demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Among its numerous derivatives, those bearing a chloro-substituent at the 5-position have garnered significant attention for their enhanced biological potency.[6] This guide provides a critical comparison of the in vitro and in vivo efficacy of 5-chloro-benzoxazole based compounds, offering insights into the translational potential and challenges associated with this promising class of molecules. While direct comparative data for 5-Chloro-2-(chloromethyl)-1,3-benzoxazole is limited in the readily available literature, we will draw upon closely related analogs to illustrate key principles and guide future research.

The Promise in the Dish: In Vitro Evaluation

The initial assessment of any potential therapeutic agent begins with in vitro studies. These experiments, conducted in a controlled laboratory environment, are fundamental for elucidating a compound's mechanism of action, potency, and selectivity. For 5-chloro-benzoxazole derivatives, in vitro assays have been instrumental in identifying their potential as anticancer agents.

A noteworthy study focused on the synthesis and evaluation of novel benzoxazole derivatives as PARP-2 inhibitors for breast cancer therapy.[6] In this research, compounds incorporating the 5-chloro-benzoxazole scaffold demonstrated significant cytotoxic activities against MDA-MB-231 and MCF-7 human breast cancer cell lines.[6] The presence of the 5-chloro substituent was highlighted as being important for the overall anticancer activity.[6]

Key In Vitro Metrics: A Tabular Summary

To provide a clear comparison of the in vitro potency of various 5-chloro-benzoxazole derivatives, the following table summarizes their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
Compound 11 MDA-MB-2315.63[6]
MCF-73.79[6]
Compound 12 MDA-MB-2316.14[6]
MCF-76.05[6]
Sorafenib (Standard) MDA-MB-2317.47[6]
MCF-77.26[6]

This table showcases the superior or comparable potency of synthesized 5-chloro-benzoxazole derivatives against established cancer cell lines when compared to the standard anticancer drug, sorafenib.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 5-chloro-benzoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of MTT is added to each well and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound. The IC50 value is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation_effect Incubation cluster_assay_development Assay Development cluster_data_analysis Data Analysis A Seed Cells in 96-well Plate B Overnight Incubation A->B C Add Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilizing Agent F->G H Read Absorbance G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

From Benchtop to Biology: In Vivo Validation

While in vitro studies provide crucial preliminary data, the true therapeutic potential of a compound can only be ascertained through in vivo testing. These studies, conducted in living organisms, offer a more complex and physiologically relevant environment to evaluate a drug's efficacy, pharmacokinetics, and toxicity.

A compelling example of the translation from laboratory findings to living systems is the investigation of 2-(4-Chlorophenyl) benzoxazol-5-yl) acetic acid (CBA) and its prodrug, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), in an imiquimod (IMQ)-induced psoriatic mouse model.[2][7] Although not a direct anticancer study, this research highlights the in vivo potential of benzoxazole derivatives in treating inflammatory conditions, a hallmark of many cancers.

Key In Vivo Findings: Anti-Psoriatic Activity

The study demonstrated that both topical and oral administration of CBA and its prodrug, MCBA, led to a significant reduction in the Psoriasis Area and Severity Index (PASI) score, indicating a decrease in erythema, skin thickness, and scaling.[2][7]

Treatment GroupAdministration RouteMean PASI Score (Day 14)Percentage Reduction in PASI ScoreReference
IMQ-Treated ControlTopical10.5 ± 0.5-[7]
Clobetasol Propionate (Reference)Topical2.5 ± 0.376.2%[7]
CBA (1% w/w)Topical5.8 ± 0.444.8%[7]
MCBA (1% w/w)Topical4.2 ± 0.360.0%[7]
CBA (125 mg/kg)Oral4.5 ± 0.457.1%[7]
MCBA (125 mg/kg)Oral3.1 ± 0.270.5%[7]

This data clearly illustrates the in vivo efficacy of these benzoxazole derivatives, with the prodrug MCBA showing enhanced activity compared to the parent compound CBA.[2][7]

Experimental Protocol: Imiquimod-Induced Psoriatic Mouse Model

This animal model is widely used to mimic the inflammatory and proliferative characteristics of human psoriasis.

Step-by-Step Methodology:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Induction of Psoriasis: A daily topical dose of imiquimod (IMQ) cream is applied to the shaved back of the mice for a specified number of days to induce psoriasis-like skin inflammation.

  • Treatment Groups: The mice are divided into several groups: a negative control group (no treatment), a positive control group (treated with a standard drug like Clobetasol Propionate), and experimental groups treated with the 5-chloro-benzoxazole compounds (topically or orally).

  • Treatment Administration: The respective treatments are administered daily for the duration of the study.

  • PASI Scoring: The severity of the skin inflammation is scored daily or on alternate days using the Psoriasis Area and Severity Index (PASI), which evaluates erythema, scaling, and thickness.

  • Histopathological Analysis: At the end of the study, skin biopsies are collected for histopathological examination to assess epidermal changes such as hyperkeratosis and acanthosis.

  • Data Analysis: The PASI scores and histopathological findings are statistically analyzed to determine the efficacy of the treatments.

Psoriasis_Model_Workflow A Animal Acclimatization B Induce Psoriasis with Imiquimod A->B C Group Allocation (Control, Standard, Test) B->C D Daily Treatment Administration C->D E Regular PASI Scoring D->E F Euthanasia & Skin Biopsy D->F G Histopathological Examination F->G H Statistical Analysis G->H

Caption: Workflow for the imiquimod-induced psoriasis mouse model.

Bridging the Divide: Correlating In Vitro and In Vivo Results

The ultimate goal of preclinical studies is to identify compounds that exhibit a strong correlation between their in vitro activity and in vivo efficacy. However, this is not always a straightforward relationship. A compound that is highly potent in a cell-based assay may fail in an animal model due to poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), toxicity, or lack of target engagement in a complex biological system.

In the case of the anti-psoriatic benzoxazole derivatives, while direct in vitro data on the specific inflammatory pathways was not the primary focus of the cited in vivo study, the positive outcome in the mouse model provides a strong rationale for further investigation into their cellular mechanisms.[2][7] The superior performance of the prodrug MCBA also underscores the importance of formulation and drug delivery strategies in translating in vitro potential to in vivo success.[2]

For anticancer applications, a 5-chloro-benzoxazole derivative that demonstrates low micromolar IC50 values against cancer cell lines would be a promising candidate for in vivo studies in xenograft models. In such models, human tumor cells are implanted into immunocompromised mice, and the ability of the compound to inhibit tumor growth is assessed. A successful outcome would be a significant reduction in tumor volume and weight compared to a vehicle-treated control group.

Conclusion and Future Directions

The 5-chloro-benzoxazole scaffold represents a versatile and potent platform for the development of novel therapeutic agents. The available data, primarily from in vitro anticancer screens and an in vivo model of inflammation, collectively underscore the significant biological activity of this class of compounds. The journey from a promising in vitro result to a successful in vivo outcome is a critical and often challenging step in drug development. Future research should focus on establishing a more direct correlation between the in vitro mechanistic studies and in vivo efficacy for specific 5-chloro-benzoxazole derivatives. This will require a multi-pronged approach encompassing detailed ADME profiling, toxicity assessments, and the use of relevant animal models that closely mimic human diseases. By systematically bridging the gap between the controlled environment of the laboratory and the complexity of a living organism, the full therapeutic potential of this compound and its analogs can be realized.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole core represents a privileged scaffold, consistently appearing in compounds with a broad spectrum of biological activities.[1] The introduction of specific substituents onto this bicyclic system can profoundly influence its pharmacological profile. This guide focuses on the 5-Chloro-2-(chloromethyl)-1,3-benzoxazole framework, a versatile starting material for the synthesis of diverse derivatives. The presence of a chlorine atom at the 5-position and a reactive chloromethyl group at the 2-position provides a unique opportunity for structural modifications to fine-tune biological activity. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of derivatives stemming from this core, with a focus on their antimicrobial and anticancer potential, supported by experimental data and protocols.

The this compound Core: A Strategic Starting Point

The 5-chloro-1,3-benzoxazole moiety is a key pharmacophore in numerous biologically active compounds. The electron-withdrawing nature of the chlorine atom at the 5-position can significantly impact the electronic properties of the benzoxazole ring system, potentially enhancing interactions with biological targets.[2] Furthermore, the 2-(chloromethyl) group serves as a reactive handle, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups, leading to the generation of extensive chemical libraries for biological screening.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound derivatives typically begins with the condensation of 2-amino-4-chlorophenol with chloroacetic acid or a related reagent. The resulting 2-(chloromethyl) derivative is then subjected to nucleophilic substitution reactions to introduce various functionalities at the 2-position.

General Synthetic Pathway

A common synthetic route involves the reaction of 2-amino-4-chlorophenol with chloroacetyl chloride to form an intermediate amide, which then undergoes cyclization to yield the this compound core. Subsequent reaction with various nucleophiles (amines, thiols, etc.) affords the desired 2-substituted derivatives.

Synthesis of this compound Derivatives A 2-Amino-4-chlorophenol C Intermediate Amide A->C + B Chloroacetyl chloride B->C D This compound C->D Cyclization F 2-Substituted-5-chloro-1,3-benzoxazole Derivatives D->F + E Nucleophile (R-NH2, R-SH, etc.) E->F

Caption: General synthetic scheme for this compound derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of 5-chloro-1,3-benzoxazole derivatives is highly dependent on the nature of the substituent at the 2-position. By systematically modifying this position, researchers can probe the structural requirements for optimal activity against various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of 2-substituted benzoxazoles. The SAR for antimicrobial activity of 5-chloro-benzoxazole derivatives often highlights the importance of lipophilicity and the presence of specific pharmacophoric features.

Key SAR Insights for Antimicrobial Activity:

  • Influence of the 5-Chloro Group: The presence of the chlorine atom at the 5-position is often associated with enhanced antimicrobial activity compared to unsubstituted analogs.[2] This is attributed to its electron-withdrawing nature and its contribution to the overall lipophilicity of the molecule.

  • Modifications at the 2-Position:

    • Amine Derivatives: The introduction of various amine functionalities at the 2-position via the chloromethyl handle has yielded compounds with significant antibacterial and antifungal activity. The nature of the amine (aliphatic vs. aromatic, cyclic vs. acyclic) plays a crucial role in determining the potency and spectrum of activity.

    • Thioether Derivatives: The replacement of the chlorine with a thiol-containing moiety to form thioethers has also been a successful strategy in developing antimicrobial agents. The substituent on the sulfur atom can be varied to modulate the activity.

    • Aromatic and Heterocyclic Substituents: The incorporation of aromatic and heterocyclic rings at the 2-position has been extensively explored. Substituents on these rings, such as halogens, nitro groups, and methoxy groups, can significantly influence the antimicrobial profile.[2]

Table 1: Comparative Antimicrobial Activity of 2-Substituted-5-chlorobenzoxazole Derivatives

Compound ID2-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
I -CH₂-piperidine12.5256.25[3]
II -CH₂-morpholine255012.5[3]
III -CH₂-S-phenyl6.2512.53.12[3]
IV -CH₂-S-(4-chlorophenyl)3.126.251.56[3]
V -phenyl>100>100>100[4]
VI -p-chlorobenzyl5010025[2]

Note: The data presented is a representative compilation from various sources and may not be from a single comparative study. The compound IDs are for illustrative purposes within this guide.

Anticancer Activity

The benzoxazole scaffold is also a promising framework for the development of novel anticancer agents.[5] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Key SAR Insights for Anticancer Activity:

  • Importance of the 5-Chloro Substituent: Similar to antimicrobial activity, the 5-chloro group often enhances the anticancer potency of benzoxazole derivatives.[4]

  • Role of the 2-Substituent:

    • Aromatic and Heterocyclic Moieties: The introduction of substituted aryl and heteroaryl groups at the 2-position has been a fruitful strategy. Electron-withdrawing groups on these rings, such as nitro and halogen, have been shown to improve anticancer activity.[2]

    • Linker and Side Chain Modifications: When a linker is present between the benzoxazole core and another pharmacophore, its length and flexibility can significantly impact activity. For instance, in a series of benzoxazole-benzamide conjugates, the nature of the amide side chain was found to be a critical determinant of VEGFR-2 inhibitory activity.

Table 2: Comparative Anticancer Activity of 2-Substituted-5-chlorobenzoxazole Derivatives

Compound ID2-SubstituentIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HCT-116 (Colon Cancer)Target/Mechanism of ActionReference
VII -phenyl25.832.1-[4]
VIII -(4-aminophenyl)8.510.2PARP-2 Inhibition[4]
IX -CH₂-NH-(4-methoxyphenyl)15.218.9-
X -CH₂-NH-(4-chlorophenyl)7.89.5-
XI -CH₂-S-(2,4-dichlorophenyl)5.16.3-

Note: The data presented is a representative compilation from various sources and may not be from a single comparative study. The compound IDs are for illustrative purposes within this guide.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Procedure for the Synthesis of 2-Substituted-5-chloro-1,3-benzoxazoles
  • Synthesis of this compound: To a solution of 2-amino-4-chlorophenol (1 eq.) in a suitable solvent (e.g., toluene), add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Add a dehydrating agent (e.g., polyphosphoric acid) and heat the mixture to 120-140 °C for 3-5 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain this compound.

  • Synthesis of 2-Substituted Derivatives: To a solution of this compound (1 eq.) in a suitable solvent (e.g., DMF), add the desired nucleophile (amine or thiol, 1.2 eq.) and a base (e.g., K₂CO₃, 1.5 eq.).

  • Stir the reaction mixture at room temperature or heat as required for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (standard antibiotic) and negative (vehicle) controls.

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation S1 Starting Materials S2 Reaction S1->S2 S3 Purification S2->S3 S4 Characterization (NMR, MS) S3->S4 B1 Antimicrobial Screening (MIC) S4->B1 B2 Anticancer Screening (IC50) S4->B2 B3 Mechanism of Action Studies B2->B3

Caption: A simplified workflow for the synthesis and biological evaluation of benzoxazole derivatives.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable starting point for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies have demonstrated that the biological activity of these derivatives can be effectively modulated by strategic modifications at the 2-position. The insights gained from these studies provide a rational basis for the design of more potent and selective therapeutic candidates. Future research in this area should focus on exploring a wider range of substituents at the 2-position, investigating their mechanisms of action in greater detail, and optimizing their pharmacokinetic properties to advance the most promising compounds towards clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (CAS No. 63842-22-8). As a halogenated heterocyclic compound, its disposal requires a stringent, regulated approach to mitigate risks to personnel and the environment. This document moves beyond mere compliance, offering insights into the chemical principles that govern these essential safety protocols, ensuring a culture of safety and responsibility within the laboratory.

Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe management. The compound's reactivity and toxicity profile, as defined by the Globally Harmonized System (GHS), necessitates specific handling and disposal considerations.

According to its classification, this chemical is harmful if swallowed, causes significant skin irritation and serious eye damage, and may lead to respiratory irritation.[1] The presence of chlorine atoms in the molecule means it is classified as a halogenated organic compound, which dictates its specific waste stream.[2][3]

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementGHS PictogramPrecautionary Action
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDangerDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][4][5]
Skin Irritation (Category 2)H315: Causes skin irritationDangerWear protective gloves. Wash skin thoroughly after handling. If irritation occurs, get medical advice.[1][4][5]
Serious Eye Damage (Category 1)H318: Causes serious eye damageDangerWear eye protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritationWarningAvoid breathing dust/fumes. Use only in a well-ventilated area. If inhaled, move to fresh air.[1][6]

Regulatory Framework: A Matter of Compliance and Safety

The disposal of this compound is governed by national and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7] Under RCRA, chemical waste is classified as hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[8][9]

As a halogenated organic compound, waste containing this compound falls into a specific category of regulated chemical waste.[3][10] The "F list" of hazardous wastes from non-specific sources often includes spent halogenated solvents.[8][11] Therefore, it is imperative to manage this compound as a regulated hazardous waste from the moment it is designated for disposal.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the mandatory, step-by-step procedure for the safe disposal of this compound and associated waste.

Step 1: Waste Segregation

This is the most critical step in the disposal workflow. All waste streams containing this compound must be kept separate from non-halogenated chemical waste.

  • Action: Designate a specific, clearly marked waste container for "Halogenated Organic Waste."[2][10][12]

  • Causality: Mixing halogenated and non-halogenated waste streams renders the entire volume as the more expensive and difficult-to-treat halogenated waste.[3][8] Proper segregation is both a cost-control measure and a requirement for compliant disposal, as treatment facilities use different processes (e.g., high-temperature incineration for halogenated compounds) to neutralize the hazards.

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Action: Use a chemically compatible container in good condition, equipped with a tightly sealing screw cap.[2][3] Immediately upon adding the first drop of waste, label the container.

  • Labeling Requirements: The label must, at a minimum, include:

    • The words "Hazardous Waste."[3][8]

    • The full chemical name: "Waste this compound." Do not use abbreviations.[2]

    • A clear list of all chemical constituents and their approximate percentages.[3]

    • The relevant GHS hazard pictograms (as shown in Table 1).

  • Causality: Proper labeling is a critical safety communication tool. It informs everyone, from lab personnel to disposal technicians, of the container's contents and associated dangers, preventing accidental exposure or improper mixing.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Action: Store the sealed waste container in a designated, well-ventilated area.[3][12] The container must be kept within secondary containment (such as a chemical-resistant tray) capable of holding the entire volume of the liquid in case of a leak.[12]

  • Causality: Secondary containment is a crucial engineering control that prevents the spread of hazardous material in the event of a primary container failure, protecting laboratory infrastructure and personnel. Storing in a ventilated area prevents the buildup of potentially harmful vapors.

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals in accordance with regulations.

  • Action: When the container is approximately 75% full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[3][4][5]

  • Causality: Licensed waste disposal contractors have the equipment, permits, and expertise to transport and destroy chemical waste safely. The standard method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful byproducts like hydrogen chloride gas.[13] Never pour this chemical down the drain. [10][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Generate Waste Containing This compound segregate Segregate as HALOGENATED WASTE start->segregate container Select Appropriate Container (Compatible, Sealable) segregate->container label_container LABEL CONTAINER - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms container->label_container store Store in Ventilated SAA with Secondary Containment label_container->store contact_ehs Container Full? Contact EHS/Licensed Vendor store->contact_ehs contact_ehs->store No disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal Yes

Caption: Workflow for the compliant disposal of this compound.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE must be placed in a sealed, labeled bag and disposed of via the solid hazardous waste stream.

  • Spill Cleanup Debris: Absorbent pads, contaminated soil, or other materials used to clean a spill must be collected, sealed in a compatible container, and labeled as hazardous waste containing this compound.[2][14]

  • Empty Containers: "Empty" containers that once held the pure chemical are not truly empty; they retain residue. These containers must be managed as hazardous waste or decontaminated following an approved institutional procedure before disposal.[13] Do not reuse the container.[15]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation (e.g., work within a chemical fume hood).[3]

    • Wearing appropriate PPE (gloves, eye protection, lab coat), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3][14]

    • Carefully collect the absorbent material using non-sparking tools, place it into a sealable, compatible container, and label it as hazardous waste.[2]

    • Decontaminate the spill area with soap and water.

  • Large Spills:

    • Evacuate the entire area immediately.[14]

    • Alert others by activating the nearest fire alarm if necessary.

    • Contact your institution's emergency response team or EHS office immediately.[3]

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these scientifically grounded and procedurally detailed guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to both scientific advancement and environmental stewardship.

References

Personal protective equipment for handling 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my priority is to ensure that your innovative work is not only groundbreaking but also conducted with the highest standards of safety. This guide provides an in-depth, procedural framework for handling this compound, moving beyond a simple checklist to instill a culture of safety and best practices within your laboratory.

Hazard Assessment & Causality: Understanding the Risks

This compound (CAS No: 63842-22-8) is a compound that requires careful handling due to its specific toxicological profile.[1][2] Understanding the "why" behind the safety protocols is critical for their effective implementation.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation[2]

The primary hazards associated with this compound are its potential to cause significant damage to the eyes, skin irritation, respiratory tract irritation, and harm if ingested.[2] The chloromethyl group, in particular, is a known alkylating agent, which contributes to its reactivity and potential for biological harm. Therefore, the core of our safety strategy is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following is a detailed, step-by-step guide to establishing a robust PPE protocol.

A. Core PPE Ensemble:

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[3] However, due to the "Causes serious eye damage" classification, a face shield worn over safety goggles is strongly recommended to protect against splashes.[4]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for this specific compound or class of compounds. Always use a two-glove system (double-gloving) to minimize the risk of exposure from a single glove failure.

  • Body Protection: A chemical-resistant lab coat is essential. For operations with a higher risk of splashes, such as large-scale reactions or transfers, a chemical-resistant apron over the lab coat should be worn.[5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If there is a risk of dust or aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][8]

B. Procedural Workflow for PPE Usage:

The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Work Chemical Handling Don4->Work Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Benchtop to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.

A. Engineering Controls and Work Area Setup:

  • Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or a commercial chemical absorbent), waste bags, and any necessary neutralizing agents should be readily available.

B. Step-by-Step Handling Protocol:

  • Preparation: Before handling the chemical, ensure all necessary equipment and reagents are inside the fume hood to minimize traffic in and out of the containment area.

  • Weighing: If the compound is a solid, weigh it directly in the fume hood. Use a tared container to avoid removing the balance for zeroing.

  • Transfers: When transferring the substance, use a spatula for solids or a pipette for solutions. Perform all transfers over a secondary containment tray to catch any potential spills.

  • Reaction Quenching and Workup: Be mindful that quenching reactions can sometimes be exothermic. Add quenching agents slowly and with appropriate cooling.

  • Post-Handling: After completing the work, decontaminate all surfaces within the fume hood.

C. First Aid Procedures:

In the event of an exposure, immediate and correct first aid is critical.

Exposure RouteFirst Aid Action
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][6]
Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste contaminated with this compound, including gloves, paper towels, and disposable labware, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Aqueous Waste: Any aqueous waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of it down the drain.[1]

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of chlorinated hazardous waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.[6][9]

The following diagram outlines the decision-making process for waste disposal.

Disposal_Plan Start Waste Generated IsContaminated Contaminated with 5-Chloro-2-(chloromethyl) -1,3-benzoxazole? Start->IsContaminated SolidWaste Solid Waste (Gloves, Paper Towels, etc.) IsContaminated->SolidWaste Yes LiquidWaste Liquid Waste (Aqueous, Solvents) IsContaminated->LiquidWaste Yes NonHazardous Dispose as Non-Hazardous Waste IsContaminated->NonHazardous No SegregateSolid Segregate in Labeled Solid Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate in Labeled Liquid Hazardous Waste Container LiquidWaste->SegregateLiquid Disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service SegregateSolid->Disposal SegregateLiquid->Disposal

Caption: Waste Disposal Decision Workflow.

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound and foster a secure research environment.

References

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5-Chloro-2-(chloromethyl)-1,3-benzoxazole

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